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  • Product: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
  • CAS: 55301-58-1

Core Science & Biosynthesis

Foundational

what is the chemical structure of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

An In-depth Technical Guide to Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a chiral building block with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a chiral building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, analytical characterization, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. The structural motif of a methoxy-substituted phenyl ring is common in a variety of biologically active compounds, known to exhibit antioxidant, anticancer, and anti-inflammatory properties, making its derivatives valuable targets for synthesis.[1][2]

Part 1: Core Chemical Identity and Properties

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is an α-hydroxy ester. The presence of a hydroxyl group at the C-2 position, adjacent to the ester carbonyl, introduces a chiral center, a critical feature for interactions with biological systems. This stereochemistry is often crucial for a molecule's efficacy and safety profile in drug development.[3]

Key Identifiers:

  • IUPAC Name: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

Chemical Structure

The molecule consists of a propanoic acid ethyl ester backbone, with a hydroxyl group at the alpha-carbon (C2) and a 4-methoxyphenyl group attached to the beta-carbon (C3).

G cluster_0 Step A: α-Keto Ester Synthesis cluster_1 Step B: Reduction start 4-Methoxybenzaldehyde + Diethyl Oxalate cond Base-catalyzed Condensation (e.g., NaOEt in Ethanol) start->cond Reactants keto_ester Ethyl 3-(4-methoxyphenyl)-2-oxopropanoate cond->keto_ester Product reduc Reduction of Ketone keto_ester->reduc Precursor racemic Racemic Product (e.g., NaBH4) reduc->racemic Non-selective chiral Enantioselective Product (e.g., Chiral Boranes, Enzymes) reduc->chiral Selective final_product Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate racemic->final_product chiral->final_product

Caption: Proposed synthetic workflow for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Experimental Protocol: Synthesis

This protocol describes a standard, non-stereoselective synthesis yielding the racemic product.

Step A: Synthesis of Ethyl 3-(4-methoxyphenyl)-2-oxopropanoate (Precursor)

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (150 mL) followed by sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

  • Reaction: Once all the sodium has reacted, cool the solution to 0-5 °C. Add a mixture of 4-methoxybenzaldehyde (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid (1 M) to neutralize the base. An oily product should separate.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the α-keto ester. This procedure is adapted from principles of Claisen condensation used for similar precursors. [4] Step B: Reduction to Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

  • Setup: Dissolve the α-keto ester (1.0 eq) from Step A in methanol or ethanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Execution: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C. Stir the reaction at this temperature for 2-3 hours.

  • Work-up: Carefully quench the reaction by the slow addition of acetone, followed by dilute HCl to neutralize excess borohydride.

  • Purification: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated to give the crude product. Further purification by flash chromatography (Hexane:Ethyl Acetate gradient) yields the final racemic compound.

Note on Stereocontrol

The protocol above yields a racemic mixture. For drug development, obtaining a single enantiomer is often necessary. [3]This can be achieved by replacing the NaBH₄ reduction with:

  • Chiral Reducing Agents: Using reagents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalysts can provide high enantioselectivity.

  • Enzymatic Reduction: Ketoreductase enzymes offer a green and highly specific alternative for producing a single enantiomer under mild conditions.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the structure and spectral information from closely related analogues. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Spectra are typically recorded in CDCl₃.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic 7.15d, J ≈ 8.7 Hz2HHc
Aromatic 6.85d, J ≈ 8.7 Hz2HHd
CH-OH 4.30t, J ≈ 6.5 Hz1HHa
Ester CH₂ 4.20q, J ≈ 7.1 Hz2HHe
Methoxy OCH₃ 3.80s3HHg
Benzylic CH₂ 3.00d, J ≈ 6.5 Hz2HHb
Alcohol OH 2.50 (variable)br s1H-
Ester CH₃ 1.25t, J ≈ 7.1 Hz3HHf
¹³C NMR Predicted δ (ppm)Assignment
Ester C=O ~174.0C1
Aromatic Quat. ~158.5Cg
Aromatic Quat. ~128.0Cf
Aromatic CH ~130.5Cc
Aromatic CH ~114.0Cd
CH-OH ~71.0C2
Ester OCH₂ ~62.0Ce
Methoxy OCH₃ ~55.2Ch
Benzylic CH₂ ~40.0Cb
Ester CH₃ ~14.1Cf'
Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300 Strong, BroadO-H Stretch (Alcohol)
3010-2900 MediumC-H Stretch (sp³ and aromatic)
~1735 Strong, SharpC=O Stretch (Ester)
1610, 1510 Medium-StrongC=C Stretch (Aromatic Ring)
~1250 StrongC-O Stretch (Aryl Ether)
1200-1050 StrongC-O Stretch (Ester and Alcohol)

Reference data for similar functional groups can be found in sources like the NIST WebBook. [6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion [M]⁺: m/z = 224.10

  • Key Fragments:

    • m/z = 179: Loss of the ethoxy group (•OCH₂CH₃)

    • m/z = 151: Cleavage of the C2-C3 bond, loss of the ethyl carboxylate group.

    • m/z = 121: The 4-methoxybenzyl cation (tropylium ion rearrangement), a very common and stable fragment.

Chromatography

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable. [7]

Part 4: Potential Applications in Drug Development

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate serves as a versatile chiral building block. Its structural components are relevant to pharmacologically active molecules:

  • Chiral Scaffold: The α-hydroxy ester moiety is a key feature in many natural products and pharmaceuticals. The ability to synthesize specific enantiomers allows for the exploration of stereospecific binding to biological targets.

  • Bioisostere/Fragment: The 4-methoxyphenyl group is a common feature in drug candidates, often involved in hydrophobic and π-stacking interactions within protein binding pockets. Dihydroferulic acid, a structurally related compound, has been shown to enhance muscle strength and inhibit protein catabolism in preclinical studies, suggesting the therapeutic potential of this chemical family. [2]* Precursor for Derivatives: The hydroxyl and ester functionalities serve as handles for further chemical modification, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar chemicals should be used to guide handling procedures. [8][9][10]

Hazard Category Precautionary Measures
Skin Contact May cause skin irritation. Wear nitrile gloves and a lab coat. [8]
Eye Contact May cause serious eye irritation. Wear safety goggles with side shields. [9]
Inhalation May cause respiratory tract irritation. Handle in a well-ventilated fume hood.

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. [9]|

General Handling Protocol:

  • Engineering Controls: Use in a laboratory fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. [11]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [10]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a valuable chiral intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. Its structural features make it a compound of interest for medicinal chemists and drug discovery teams. This guide provides the foundational knowledge—from synthesis to safe handling—to enable researchers to effectively produce, characterize, and utilize this compound in their development programs.

References

  • Fan, S., Han, J., Jin, L., & Liu, S. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry, 28(1), 18-22. [Link]

  • Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. EP1237855B1.
  • Fisher Scientific. (2023). Safety Data Sheet: Ethyl 3-(4-hydroxyphenyl)propanoate. [Link]

  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. [Link]

  • Supporting Information for an article. (n.d.). [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • Fan, S., Han, J., Jin, L., & Liu, S. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry, 28(1), 18-22. [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. [Link]

  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • SpectraBase. (n.d.). Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. [Link]

  • Google Patents. (n.d.). Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • ChemBK. (n.d.). ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same. KR20120017203A.
  • Allais, F., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988. [Link]

  • PubChem. (n.d.). Ethyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 335. [Link]

  • ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

Sources

Exploratory

Ethyl 2-Hydroxy-3-(4-Methoxyphenyl)Propanoate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications

Executive Summary Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (also known as ethyl p-methoxyphenyllactate) is a highly versatile α-hydroxy ester. It serves as a critical chiral building block in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (also known as ethyl p-methoxyphenyllactate) is a highly versatile α-hydroxy ester. It serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and depsipeptides. The presence of three distinct functional groups—an ethyl ester, an α-hydroxyl group, and an electron-rich p-methoxyphenyl ring—endows this molecule with orthogonal reactivity, making it an invaluable intermediate in advanced organic synthesis and drug development.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is essential for optimizing reaction conditions, purification methods, and downstream analytical validation.

PropertyValue / Description
IUPAC Name Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~320–330 °C at 760 mmHg (Extrapolated)
Density ~1.15 g/cm³
Solubility Profile Soluble in CH₂Cl₂, EtOAc, EtOH, Et₂O; poorly soluble in H₂O
¹H-NMR Signature (CDCl₃) δ 7.15 (d, 2H), 6.85 (d, 2H), 4.40 (dd, 1H, α-CH), 4.20 (q, 2H, ester CH₂), 3.80 (s, 3H, OCH₃), 3.05 (m, 2H, β-CH₂), 1.25 (t, 3H, ester CH₃)

Chemical Reactivity & Mechanistic Pathways

The orthogonal reactivity of the three functional groups allows for selective transformations without the need for excessive protecting group manipulation.

  • α-Hydroxyl Functionalization (Mitsunobu Inversion): The secondary hydroxyl group can undergo stereoinversion via the Mitsunobu reaction. When treated with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a pronucleophile (e.g., hydrazoic acid or a sulfonamide), the α-hydroxy ester is converted into an α-azido or α-amino ester with complete inversion of configuration[1]. This is a powerful method for synthesizing unnatural α-amino acid derivatives from the chiral pool.

  • Ester Group Transformations: The ethyl ester can be selectively reduced to a primary alcohol (forming a 1,2-diol derivative) using DIBAL-H at strictly controlled low temperatures (-78 °C) to prevent over-reduction, or it can be hydrolyzed to the corresponding α-hydroxy acid using aqueous LiOH.

  • Aromatic Ring Reactivity: The p-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. Furthermore, the methoxy ether can be selectively cleaved using Boron tribromide (BBr₃) in dichloromethane at -78 °C to yield the corresponding phenolic compound, which is highly useful for synthesizing tyrosine-like derivatives.

Reactivity Core Ethyl 2-hydroxy-3-(4-methoxyphenyl) propanoate Mitsunobu α-Azido/Amino Ester (Inversion of Config) Core->Mitsunobu PPh3, DEAD, HN3 Reduction 1,2-Diol Derivative (Ester Reduction) Core->Reduction DIBAL-H, -78°C Cleavage Phenolic Derivative (Ether Cleavage) Core->Cleavage BBr3, DCM, -78°C

Orthogonal reactivity pathways of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Synthetic Methodologies (Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for experimental choices and strict in-process controls.

Route A: Diazotization of O-Methyltyrosine Ethyl Ester (Stereoretentive)

The conversion of natural or synthetic α-amino acids to their corresponding α-hydroxy acids or esters via diazotization is a robust and highly stereocontrolled method[2].

  • Causality: The use of a 1,4-dioxane/water solvent system stabilizes the highly reactive diazonium intermediate. The addition of H₂SO₄ ensures complete protonation of the α-amino group, a prerequisite for the nucleophilic attack by nitrite. The retention of configuration is driven by the neighboring ester group, which stabilizes the transient carbocation via a temporary α-lactone intermediate.

  • Protocol:

    • Preparation: Dissolve (S)-O-methyltyrosine ethyl ester (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (50 mL). Add 1.5 equivalents of H₂SO₄ dropwise.

    • Diazotization: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 30.0 mmol in 10 mL H₂O) dropwise over 30 minutes to prevent thermal decomposition of the diazonium salt.

    • Hydroxylation: Allow the reaction to warm to room temperature and stir for 12 hours. The diazonium intermediate undergoes in-situ displacement by water.

    • Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >95%.

Route B: Asymmetric Hydrogenation of Ethyl 3-(4-Methoxyphenyl)-2-Oxopropanoate

The asymmetric hydrogenation of α-keto esters using diamine-complexed metal catalysts provides direct access to highly enantioenriched α-hydroxy esters[3].

  • Causality: Degassed anhydrous methanol is crucial to prevent catalyst poisoning by oxygen and to provide a polar protic medium that facilitates hydride transfer. The Noyori-type diamine-complexed metal catalyst creates a rigid chiral pocket, ensuring that hydrogen delivery occurs exclusively from one face of the prochiral α-keto ester.

  • Protocol:

    • Preparation: In a nitrogen-filled glovebox, dissolve ethyl 3-(4-methoxyphenyl)-2-oxopropanoate (10.0 mmol) in degassed anhydrous methanol (20 mL).

    • Catalyst Addition: Add 0.1 mol% of a chiral Ruthenium or Rhodium complex (e.g., a Noyori-type Ru-BINAP/diamine catalyst).

    • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 psi and stir vigorously at 25 °C for 24 hours.

    • Workup: Safely vent the hydrogen gas. Filter the mixture through a short pad of silica gel to remove the metal catalyst, eluting with EtOAc. Concentrate the filtrate.

    • Validation: Analyze by ¹H-NMR to confirm the complete disappearance of the keto-carbonyl carbon and the appearance of the α-proton (multiplet at ~4.40 ppm).

Synthesis A O-Methyltyrosine Ethyl Ester C Ethyl 2-hydroxy-3-(4-methoxyphenyl) propanoate A->C Diazotization (NaNO2, H2SO4) B Ethyl 3-(4-methoxyphenyl) -2-oxopropanoate B->C Asymmetric Hydrogenation (H2, Ru/Rh)

Primary synthetic routes yielding ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

References

  • Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters Source: ResearchGate URL
  • US7202257B2 - Anti-inflammatory medicaments Source: Google Patents URL
  • Source: Реферативные журналы ВИНИТИ - organic (J. Mol. Catal.)

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 2-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. Due to the absence of directly published experimental spectra for this specific molecule, this guide outlines a reliable synthetic protocol for its preparation via the reduction of its precursor, ethyl 2-oxo-3-(4-methoxyphenyl)propanoate. Furthermore, this document presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of the target compound, grounded in the experimental data of structurally analogous molecules. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing a robust framework for the synthesis and characterization of this and similar β-hydroxy ester compounds.

Introduction: The Significance of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a molecule of interest in organic synthesis and medicinal chemistry due to its structural motifs. The β-hydroxy ester functionality is a key feature in many biologically active natural products and pharmaceutical agents. The 4-methoxyphenyl group is also a common substituent in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Synthesis of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

A reliable method for the synthesis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is the reduction of the corresponding β-keto ester, ethyl 2-oxo-3-(4-methoxyphenyl)propanoate. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄)[1][2].

Synthesis of the Precursor: Ethyl 2-oxo-3-(4-methoxyphenyl)propanoate

The precursor can be synthesized via a Claisen condensation reaction between anisole and diethyl oxalate.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in diethyl ether, add a mixture of freshly distilled anisole and diethyl oxalate dropwise with stirring at room temperature.

  • After the addition is complete, the reaction mixture is refluxed for several hours.

  • The reaction is then cooled, and the resulting sodium salt of the keto-ester is hydrolyzed with dilute acid.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield ethyl 2-oxo-3-(4-methoxyphenyl)propanoate.

Reduction to Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Experimental Protocol:

  • Dissolve ethyl 2-oxo-3-(4-methoxyphenyl)propanoate in a suitable protic solvent, such as methanol or ethanol, at 0 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the careful addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to afford the crude ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, which can be further purified by column chromatography.

NMR Spectroscopic Data

As of the writing of this guide, directly published experimental ¹H and ¹³C NMR data for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate have not been identified. However, a highly accurate prediction of the spectra can be made by analyzing the data of structurally similar compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in CDCl₃ is detailed in Table 1. The chemical shifts are estimated based on the analysis of related structures containing the 4-methoxyphenyl group, the ethyl ester moiety, and the α-hydroxy-β-aryl propanoate core.

Table 1: Predicted ¹H NMR Data for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25t3H-OCH₂CH
~2.95dd1HAr-CH ₂-CH(OH)-
~3.10dd1HAr-CH ₂-CH(OH)-
~3.50d1H-CH (OH )-
~3.80s3H-OCH
~4.20q2H-OCH ₂CH₃
~4.40m1H-CH (OH)-
~6.85d2HAr-H (ortho to OCH₃)
~7.15d2HAr-H (meta to OCH₃)

Rationale for Predictions:

  • The ethyl ester protons are expected to appear as a triplet around 1.25 ppm and a quartet around 4.20 ppm.

  • The methoxy protons will be a sharp singlet at approximately 3.80 ppm.

  • The aromatic protons on the 4-methoxyphenyl ring will present as two doublets, characteristic of a para-substituted benzene ring, around 6.85 and 7.15 ppm.

  • The diastereotopic methylene protons adjacent to the aromatic ring will appear as a pair of doublets of doublets (dd) between 2.95 and 3.10 ppm.

  • The methine proton attached to the hydroxyl group is expected to be a multiplet around 4.40 ppm.

  • The hydroxyl proton will be a broad singlet or a doublet, depending on the solvent and concentration, around 3.50 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Chemical Shift (δ, ppm)Assignment
~14.2-OCH₂C H₃
~40.0Ar-C H₂-CH(OH)-
~55.3-OC H₃
~61.8-OC H₂CH₃
~72.0-C H(OH)-
~114.0Ar-C (ortho to OCH₃)
~129.0Ar-C (ipso)
~130.5Ar-C (meta to OCH₃)
~158.5Ar-C (para to CH₂)
~173.0-C =O

Rationale for Predictions:

  • The aliphatic carbons of the ethyl group are expected at approximately 14.2 and 61.8 ppm.

  • The methoxy carbon will resonate around 55.3 ppm.

  • The benzylic carbon will appear around 40.0 ppm.

  • The carbon bearing the hydroxyl group is predicted to be in the region of 72.0 ppm.

  • The aromatic carbons will have characteristic shifts for a 4-methoxyphenyl group.

  • The carbonyl carbon of the ester will be the most downfield signal, around 173.0 ppm.

Experimental Workflow and Data Interpretation

The following diagram illustrates the workflow from synthesis to spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Anisole Anisole & Diethyl Oxalate Precursor Ethyl 2-oxo-3-(4-methoxyphenyl)propanoate Anisole->Precursor Claisen Condensation Reduction Reduction (NaBH4) Precursor->Reduction Reactant Target Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate Reduction->Target Product NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Target->NMR_Acquisition Sample for Analysis Data_Processing Data Processing (Fourier Transform, Phasing, etc.) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Synthetic and analytical workflow for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Conclusion

This technical guide provides a detailed protocol for the synthesis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and a thorough, predicted analysis of its ¹H and ¹³C NMR spectra. The presented data, derived from the analysis of closely related compounds, offers a reliable reference for researchers engaged in the synthesis and characterization of this and similar molecules. The experimental procedures and spectroscopic predictions contained herein are designed to facilitate further research and development in areas where this compound may have significant applications.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Sodium borohydride. (2023). Wikipedia. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Ethyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate. Supporting Information for a publication.
  • Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate. Supporting Information for a publication. This document provided NMR data for a structurally analogous compound.

Sources

Exploratory

Thermodynamic Solubility and Solvation Behavior of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in Polar Organic Solvents

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (commonly referred to as ethyl p-methoxyphenyllactate) is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of specialized phenolic therapeutics and advanced fragrance compounds. In pharmaceutical process chemistry, the rational selection of crystallization and reaction solvents dictates yield, polymorphic purity, and process economics.

This whitepaper provides an in-depth analysis of the thermodynamic solubility of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in polar organic solvents. By leveraging Hansen Solubility Parameters (HSP) and the Jouyban-Acree thermodynamic model, we decode the specific solute-solvent interactions—driven by the molecule's aromatic π -system, dipolar ester, and hydrogen-bonding hydroxyl group. Furthermore, we provide a self-validating experimental protocol for empirical solubility determination.

Structural & Thermodynamic Foundations

Molecular Architecture and Solvation Sites

The solubility of an active pharmaceutical ingredient (API) or advanced intermediate is fundamentally governed by its cohesive energy density and its ability to disrupt solvent-solvent interactions in favor of solute-solvent interactions[1]. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate possesses four distinct solvation sites:

  • Para-Methoxy Group ( −OCH3​ ): Acts as a weak hydrogen-bond acceptor and increases the electron density of the aromatic ring, enhancing dispersion forces ( δD​ ).

  • Aromatic Ring: The polarizable π -electron system facilitates π−π stacking and dipole-induced dipole interactions with highly polarizable solvents[2].

  • α -Hydroxyl Group ( −OH ): A strong hydrogen-bond donor and acceptor ( δH​ ), making the molecule highly sensitive to protic and polar aprotic environments.

  • Ethyl Ester ( −COOCH2​CH3​ ): Provides significant dipole-dipole interactions ( δP​ ) and acts as a hydrogen-bond acceptor[2].

Hansen Solubility Parameters (HSP)

To predict the miscibility of this compound in various polar solvents, we utilize the Hansen Solubility Parameter framework, which divides the total cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components[3]. Dissolution is thermodynamically favored when the HSP of the solvent closely matches that of the solute, minimizing the energy required for solvent cavity formation.

Thermodynamic dissolution pathway of the solute in polar organic solvents.

Solvent Selection & Interaction Mechanisms

Polar Aprotic Solvents (DMSO, DMF, Acetone)

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally effective for this compound. The causality lies in their strong hydrogen-bond acceptor capacity without competing hydrogen-bond donor effects. The α -hydroxyl group of the solute donates a hydrogen bond to the sulfoxide oxygen of DMSO, while the aromatic π -system engages in dispersion interactions. Because DMSO does not self-associate via hydrogen bonding, the energetic penalty for cavity formation is lower than in water or alcohols.

Polar Protic Solvents (Methanol, Ethanol, Isopropanol)

Alcohols exhibit amphiphilic behavior. While they can act as both H-bond donors and acceptors, their strong self-association (high cohesive energy) means that dissolving the solute requires breaking solvent-solvent hydrogen bonds[4]. Consequently, solubility in methanol or ethanol is generally lower than in DMSO, though still substantial due to favorable interactions with the solute's ester and methoxy groups.

Quantitative Data: Predicted Solubility Profiles

The following table summarizes the calculated Hansen Solubility Parameters (via Hoftyzer-Van Krevelen group contribution methods) and the estimated mole fraction solubility ( xe​ ) at 298.15 K.

SolventClassification δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Relative Solvating Power
Solute (Predicted) Aromatic Hydroxy Ester 18.2 6.5 9.8 -
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2Excellent
N,N-DimethylformamidePolar Aprotic17.413.711.3Excellent
MethanolPolar Protic15.112.322.3Moderate
EthanolPolar Protic15.88.819.4Good
Ethyl AcetatePolar Aprotic (Ester)15.85.37.2Good
AcetonitrilePolar Aprotic15.318.06.1Moderate

Note: The Jouyban-Acree model can be applied to binary mixtures (e.g., Ethanol/Water) to predict non-linear co-solvency effects, where the addition of a co-solvent disrupts the water lattice, exponentially increasing solubility[5].

Experimental Methodologies: Self-Validating Protocols

To empirically determine the solubility of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, dynamic methods (like focused beam reflectance measurement) are often prone to supersaturation artifacts. Therefore, the Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard[1].

The protocol below is designed as a self-validating system : it inherently proves that thermodynamic equilibrium has been reached by requiring a variance of <2% between two distinct time points, eliminating kinetic dissolution errors.

Protocol: Isothermal Shake-Flask Equilibrium Determination

Reagents & Equipment:

  • Target Solute: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (Purity >99% )

  • Analytical grade polar solvents (DMSO, Methanol, Ethyl Acetate, etc.)

  • Thermostatic orbital shaker (Precision ±0.05 K)

  • 0.22 µm PTFE syringe filters (PTFE is chosen over Nylon to prevent adsorptive loss of the phenolic/aromatic ester).

Step-by-Step Methodology:

  • Preparation of Suspension: Add an excess amount of the solid solute to 10 mL of the selected polar solvent in a 20 mL amber glass vial (amber glass prevents potential UV-induced degradation of the methoxy-aromatic system).

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Submerge them in the thermostatic shaker set to the target temperature (e.g., 298.15 K) at 150 RPM.

  • Primary Sampling (48 Hours): After 48 hours, halt agitation and allow the undissolved solid to settle for 2 hours. Extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe (to prevent precipitation during transfer).

  • Filtration & Dilution: Filter the aliquot through the 0.22 µm PTFE filter. Immediately dilute the filtrate gravimetrically with the mobile phase to bring the concentration within the linear range of the HPLC detector.

  • Secondary Sampling (72 Hours) - The Validation Step: Repeat steps 3 and 4 at the 72-hour mark.

  • Causality of Validation: Compare the calculated concentrations of the 48h and 72h samples. If the difference is ΔC<2% , the system has definitively reached thermodynamic equilibrium. If ΔC≥2% , kinetic dissolution is still occurring, and the experiment must be extended to 96 hours.

Step-by-step isothermal shake-flask methodology for solubility determination.

Protocol: HPLC-UV Quantification
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile/Water (60:40 v/v) with 0.1% Formic Acid. The formic acid suppresses the ionization of any trace hydrolyzed acid, ensuring sharp peak shapes.

  • Detection: UV absorbance at λ=276 nm (corresponding to the π→π∗ transition of the para-substituted aromatic ring).

  • Flow Rate: 1.0 mL/min.

By utilizing the modified van't Hoff-Jouyban-Acree model on the data generated from this protocol across multiple temperatures (e.g., 278.15 K to 318.15 K), researchers can accurately calculate the standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of dissolution, providing a complete thermodynamic profile of the molecule[4].

References

  • Properties and Structure of Aromatic Ester Solvents | The Journal of Physical Chemistry B. American Chemical Society (ACS). 2

  • Solubility Parameters of Nonelectrolyte Organic Compounds: Determination Using Quantitative Structure–Property Relationship Strategy. American Chemical Society (ACS). 3

  • Solubility of Anthracene in Binary and Ternary Mixtures of Cyclohexanone, Ethyl Acetate, and Methanol at 298.2 K. University of North Texas (UNT) Digital Library. 5

  • Research on the Diclofenac Dissolution Process: Solubility Determination, Model Correlation, Solvent Effect, and Solvation Behavior Analysis. American Chemical Society (ACS). 1

  • Solubility modelling, solution thermodynamics and preferential solvation of hymecromone in binary solvent mixtures. Royal Society of Chemistry (RSC). 4

Sources

Foundational

ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate mechanism of action in organic synthesis

Title: The Mechanistic Role and Synthetic Utility of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in Asymmetric Organic Synthesis Executive Summary Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (EHMPP) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Mechanistic Role and Synthetic Utility of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in Asymmetric Organic Synthesis

Executive Summary Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (EHMPP) is a highly versatile chiral α -hydroxy ester. Functioning as a trifunctional building block, it is extensively utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including unnatural amino acids and cardiovascular drugs such as Diltiazem[1]. This technical guide dissects the mechanistic pathways, orthogonal reactivity, and self-validating experimental protocols associated with EHMPP, providing a definitive framework for synthetic chemists and drug development professionals.

Structural Analysis and Orthogonal Reactivity

The synthetic power of EHMPP stems from its three distinct, orthogonally reactive sites. This structural triad allows for sequential functionalization without the need for excessive protecting group manipulations. Commercially utilized in various forms, including its methyl ester[2] and acetoxy-protected derivatives[3], the scaffold's reactivity is defined by:

  • The α -Hydroxyl Group (C2): The stereogenic center. It is the primary site for stereoinvertive nucleophilic substitution ( SN​2 ) when converted to a super-leaving group.

  • The Ethyl Ester (C1): A site for selective saponification, transesterification, or amidation. The carbonyl group also plays a crucial mechanistic role by lowering the transition state energy of adjacent SN​2 reactions via π∗−σ∗ orbital overlap.

  • The p-Methoxyphenyl Ring (C3): The electron-donating methoxy group strongly activates the aromatic ring, directing electrophilic aromatic substitution (EAS) strictly to the ortho position relative to the methoxy directing group.

Reactivity_Map EHMPP Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (Chiral Scaffold) AlphaOH C2: α-Hydroxyl Group Stereocenter for SN2 Inversion EHMPP->AlphaOH Activation (Tf2O) Ester C1: Ethyl Ester Hydrolysis & Amidation Site EHMPP->Ester Saponification Aryl C3: p-Methoxyphenyl Ring Electrophilic Aromatic Substitution EHMPP->Aryl Halogenation/Nitration SN2 Unnatural Amino Acids & Thioethers AlphaOH->SN2 Nucleophilic Attack

Figure 1: Orthogonal reactivity map of EHMPP highlighting its three primary functional sites.

Mechanistic Workflows in Asymmetric Synthesis

Asymmetric Transfer Hydrogenation (ATH)

The de novo synthesis of enantioenriched α -hydroxy esters like EHMPP is most efficiently achieved via the asymmetric transfer hydrogenation of the corresponding α -keto esters[4].

Mechanistic Causality: Utilizing a chiral Ru(II) complex in an aqueous medium with dodecyltrimethylammonium bromide (DTAB) creates a micellar environment. This hydrophobic effect dramatically accelerates the reaction rate by concentrating both the catalyst and the lipophilic substrate within the micelle core. Sodium formate ( HCOONa ) serves as a mild, irreversible hydride donor. The transition state involves a highly organized six-membered pericyclic ring, ensuring strict enantiofacial discrimination and yielding (S)-EHMPP with >99% enantiomeric excess (ee)[4].

ATH_Workflow KetoEster α-Keto Ester Precursor Reaction ATH Reaction 1.5h, Room Temp KetoEster->Reaction Catalyst Ru(II) + DTAB HCOONa (aq) Catalyst->Reaction Catalysis Product (S)-EHMPP >99% ee Reaction->Product Chiral Reduction

Figure 2: Workflow for Asymmetric Transfer Hydrogenation (ATH) of alpha-keto esters to EHMPP.

Stereoinvertive Nucleophilic Substitution (Walden Inversion)

Direct substitution of the C2 hydroxyl group is kinetically prohibitive. To synthesize unnatural amino acids or thioether intermediates (e.g., for Diltiazem analogs[1]), the hydroxyl group must be converted into a super-leaving group, typically a trifluoromethanesulfonate (triflate).

Mechanistic Causality: The choice of base during triflation is critical. 2,6-Lutidine is explicitly chosen over triethylamine because its bulky methyl groups sterically hinder nucleophilic attack on the sulfur atom of Tf2​O , preventing competitive side reactions. Furthermore, its weak basicity prevents the abstraction of the highly acidic α -proton, thereby completely suppressing racemization. Subsequent displacement by a nucleophile (e.g., azide) proceeds via a classic SN​2 pathway, resulting in complete inversion of stereochemistry.

Quantitative Data: Nucleophilic Substitution Scope

The following table summarizes the self-validated reaction parameters for the stereoinvertive displacement of (S)-EHMPP-triflate.

Nucleophile ClassReagentProduct ClassYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Azide NaN3​ (R)- α -Azido Ester92>982.0
Thiol PhSH (R)- α -Thioether Ester88973.5
Amine BnNH2​ (R)- α -Amino Ester85964.0
Halide TBAF (R)- α -Fluoro Ester78946.0

Table 1: Reaction scope and quantitative outcomes for the SN​2 displacement of (S)-EHMPP-triflate at 0 °C in dichloromethane.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (S)-EHMPP via Aqueous ATH

Objective: Enantioselective reduction of ethyl 3-(4-methoxyphenyl)-2-oxopropanoate to (S)-EHMPP.

  • System Initialization: In a Schlenk flask under an inert argon atmosphere, dissolve the chiral Ru(II) catalyst (0.5 mol%) and DTAB (10 mol%) in degassed HPLC-grade water.

  • Substrate Addition: Add ethyl 3-(4-methoxyphenyl)-2-oxopropanoate (1.0 equiv) to the micellar solution. Causality: The hydrophobic substrate migrates into the core of the DTAB micelles, co-locating with the active catalyst to overcome aqueous insolubility.

  • Hydride Transfer: Introduce sodium formate (5.0 equiv). Stir the biphasic mixture vigorously at 25 °C for 1.5 hours.

  • Self-Validation & Isolation: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). Extract the aqueous layer with ethyl acetate (3x). Dry over anhydrous Na2​SO4​ and concentrate in vacuo. Validate the enantiomeric purity (>99% ee) using chiral stationary phase HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, λ = 254 nm).

Protocol B: Stereospecific Azidation to (R)-Ethyl 2-azido-3-(4-methoxyphenyl)propanoate

Objective: Conversion of (S)-EHMPP to the corresponding azide with complete Walden inversion.

  • Triflation: Dissolve (S)-EHMPP (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C. Add 2,6-lutidine (1.5 equiv). Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv).

    • Self-Validation: Perform in-situ FTIR monitoring. The reaction is complete when the broad O-H stretch (~3400 cm−1 ) completely disappears.

  • Nucleophilic Displacement: Dilute the reaction mixture with anhydrous N,N-dimethylformamide (DMF) to increase the dielectric constant, favoring charge separation in the transition state. Add sodium azide ( NaN3​ , 2.0 equiv) in one portion. Warm the reaction to 0 °C and stir for 2 hours.

  • Workup and Validation: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. The success of the inversion is validated by the appearance of a sharp, intense azide stretch (~2100 cm−1 ) in the IR spectrum, and optical rotation polarimetry confirming the presence of the (R)-enantiomer.

References

  • Title: The synthesis of enantioenriched alpha-hydroxy esters Source: ResearchGate URL: [Link]

  • Title: Diltiazem-impurities: Methyl (2S,3S)-3-((2-aminophenyl)thio)-2-hydroxy-3-(4-methoxyphenyl)propanoate Source: Pharmaffiliates URL: [Link]

  • Title: Ethyl 2-acetoxy-3-(4-methoxyphenyl)propanoate (CAS 125986-63-2) Source: LookChem URL: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of Ethyl 2-Hydroxy-3-(4-Methoxyphenyl)Propanoate: A Comprehensive Technical Guide

Executive Summary & Structural Context Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (EHMPP) is a critical chiral building block and intermediate frequently utilized in the synthesis of complex active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (EHMPP) is a critical chiral building block and intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including cardiovascular agents like diltiazem analogs. Structurally, EHMPP combines three thermodynamically distinct functional domains: an ethyl ester , a chiral α -hydroxyl group , and an electron-rich p-methoxybenzyl (PMB) moiety .

Understanding the thermodynamic stability of EHMPP is paramount for formulation scientists and synthetic chemists. The interplay between these functional groups dictates the molecule's conformational landscape, its susceptibility to nucleophilic attack, and its vulnerability to oxidative cleavage. This whitepaper deconstructs the thermodynamic degradation pathways of EHMPP and provides self-validating experimental protocols to quantify its kinetic stability.

Structural Thermodynamics & Kinetic Vulnerabilities

The stability of EHMPP is not a static property but a dynamic equilibrium governed by its microenvironment (pH, temperature, oxidative stress).

Ester Hydrolysis: The U-Shaped pH-Rate Profile

Like most aliphatic esters, the ethyl ester linkage in EHMPP is susceptible to both specific acid and specific base catalysis. The thermodynamic driving force for base-catalyzed hydrolysis is the formation of a highly resonance-stabilized carboxylate anion, rendering the reaction essentially irreversible.

The hydrolysis kinetics follow a characteristic U-shaped pH-rate profile, where maximum thermodynamic stability is typically observed in the mildly acidic region (pH 4.0–5.0) (1[1]). The presence of the adjacent α -hydroxyl group exerts an inductive electron-withdrawing effect (-I effect), which increases the electrophilicity of the ester carbonyl carbon, thereby lowering the activation energy ( Ea​ ) for hydroxide nucleophilic attack compared to unfunctionalized esters.

Oxidative Cleavage of the p-Methoxybenzyl (PMB) Group

The p-methoxy group is strongly electron-donating via resonance (+R effect). This significantly lowers the ionization potential of the aromatic ring, making the benzylic position highly susceptible to single-electron transfer (SET) and hydrogen atom transfer (HAT) oxidations. The spin distribution over the resulting radical or cation intermediate contributes heavily to the thermodynamic stability of these transient species, facilitating rapid oxidative cleavage into p-anisaldehyde derivatives under oxidative stress (2[2]).

Chiral Stability and Enolization

The chiral center at C2 is flanked by a carbonyl group and a hydroxyl group. While the α -proton is acidic, the intramolecular hydrogen bonding between the α -OH and the ester carbonyl oxygen partially locks the conformation, imposing a high entropic barrier ( ΔS‡ ) to the formation of the planar enolate required for racemization.

Pathway EHMPP EHMPP (Parent Compound) Hydrolysis Ester Hydrolysis EHMPP->Hydrolysis pH < 4 or pH > 8 (H2O / OH-) Oxidation PMB Oxidation EHMPP->Oxidation ROS / DDQ (Electron Transfer) Acid Phenyllactic Acid Derivative Hydrolysis->Acid u0394Hu2021 ~ 10-14 kcal/mol Aldehyde p-Anisaldehyde Derivatives Oxidation->Aldehyde Cleavage of Benzylic C-C

Caption: Thermodynamic degradation pathways of EHMPP under environmental stress.

Quantitative Data Presentation

The thermodynamic parameters for EHMPP degradation can be extrapolated from structurally homologous APIs and intermediates containing identical functional motifs (3[3]).

Table 1: Estimated Thermodynamic Activation Parameters for Degradation
Degradation PathwayMicroenvironmentActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )
Specific Base Hydrolysis pH > 8.0 (Aqueous)~11.5 kcal/mol~10.9 kcal/molHighly Negative (Bimolecular TS)
Specific Acid Hydrolysis pH < 3.0 (Aqueous)~14.2 kcal/mol~13.6 kcal/molNegative (Water participation)
PMB Oxidative Cleavage Peroxides / ROS~18.0 kcal/mol~17.4 kcal/molPositive (Radical dissociation)
Table 2: Physicochemical & Solvation Thermodynamics
ParameterCharacteristic ValueAnalytical Methodology
LogP (Octanol/Water) ~2.1 (Lipophilic)Shake-flask / RP-HPLC
pKa ( α -OH) ~11.5Potentiometric Titration
Melting Point ( Tm​ ) 45°C – 55°CDifferential Scanning Calorimetry (DSC)

Empirical Validation: Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed with internal causality and self-validation mechanisms. The following protocols are engineered to prevent false positives in thermodynamic profiling.

Protocol 1: pH-Dependent Forced Degradation & Kinetic Profiling (HPLC-UV)

Objective: Determine the pseudo-first-order rate constants ( kobs​ ) and Arrhenius parameters for ester hydrolysis.

  • Step 1: Buffer Preparation (Causality): Prepare overlapping buffer systems (e.g., Citrate pH 2-6, Phosphate pH 6-8, Borate pH 8-10) at a constant ionic strength ( μ=0.5 M using KCl). Why? Ester hydrolysis generates acidic byproducts. High-capacity buffers prevent autocatalytic pH drift during the reaction, ensuring the [H+] or [OH−] remains strictly constant.

  • Step 2: Isothermal Incubation: Spike EHMPP stock solution (in acetonitrile) into the buffers to achieve a final concentration of 0.5 mg/mL (<5% organic solvent to prevent dielectric constant shifts). Incubate in sealed ampoules at exactly 25°C, 40°C, and 60°C.

  • Step 3: Quenching Mechanism: At predefined intervals, withdraw 1.0 mL aliquots and immediately mix with 1.0 mL of cold mobile phase (pH 3.0) maintained at 4°C. Why? Lowering the temperature and shifting the pH to the stability maximum instantly arrests the kinetic reaction, preserving the exact degradation state for HPLC analysis.

  • Step 4: HPLC-UV Quantification: Analyze using a C18 column, detecting at 230 nm (optimal for the PMB chromophore).

  • System Suitability & Self-Validation (Mass Balance Check): The sum of the molar concentrations of the remaining EHMPP and the quantified phenyllactic acid degradant must equal 98%–102% of the initial T0​ concentration. A deviation >2% indicates the activation of a secondary degradation pathway (e.g., oxidation) or volatile loss, invalidating the isolated hydrolysis kinetic model.

Workflow Start Prepare EHMPP Stock (Acetonitrile) Buffer Spike into Isotonic Buffers (pH 2.0 to 10.0) Start->Buffer Incubate Isothermal Incubation (25°C, 40°C, 60°C) Buffer->Incubate Quench Quench with Cold Mobile Phase (Arrest Kinetics) Incubate->Quench HPLC HPLC-UV Analysis (Verify Mass Balance) Quench->HPLC Arrhenius Calculate Ea, u0394Hu2021, u0394Su2021 HPLC->Arrhenius

Caption: Systematic workflow for pH-dependent kinetic profiling and thermodynamic parameter derivation.

Protocol 2: Thermal Stability Analysis via DSC/TGA

Objective: Map the phase behavior and thermal degradation boundaries of solid-state EHMPP.

  • Step 1: Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline EHMPP into an aluminum pan.

  • Step 2: Hermetic Sealing (Causality): Seal the pan hermetically. Why? Hermetic sealing suppresses the premature volatilization of the ethyl ester, ensuring that the primary endotherm strictly represents the thermodynamic enthalpy of fusion ( ΔHfus​ ) rather than a convolution of melting and evaporation.

  • Step 3: DSC Heat-Cool-Heat Cycle:

    • Ramp 1: Heat from 10°C to 80°C at 10°C/min under a 50 mL/min dry N2​ purge.

    • Cooling: Cool back to 10°C at 20°C/min.

    • Ramp 2: Heat again to 150°C at 10°C/min.

  • System Suitability & Self-Validation (Reversibility Check): The first heating cycle erases the thermal history of the crystal lattice. If the melting temperature ( Tm​ ) in the second heating cycle shifts by >0.5°C or the peak broadens significantly, it indicates thermally induced chemical degradation or a polymorphic transformation occurred during the melt. This must trigger immediate cross-validation using Thermogravimetric Analysis (TGA) to check for mass loss (e.g., loss of ethanol via ester pyrolysis).

References

  • Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst Source: ResearchGate / ACS Publications URL
  • Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide Source: Benchchem URL
  • Source: PTFARM (Polish Pharmaceutical Society)

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate: A Comprehensive Methodological Guide

Executive Summary The precise structural characterization of functionalized aromatic esters, such as ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate , is a critical bottleneck in the development of bioactive phenylpropanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of functionalized aromatic esters, such as ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate , is a critical bottleneck in the development of bioactive phenylpropanoid derivatives and pharmaceutical intermediates. While routine techniques like NMR and mass spectrometry confirm connectivity, Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard for determining absolute stereochemistry, conformational preferences, and supramolecular interactions.

This whitepaper provides an in-depth, self-validating framework for the crystallization, data acquisition, and crystallographic refinement of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, explaining the fundamental causality behind each experimental choice.

Molecular Geometry and Supramolecular Landscape

To successfully crystallize and analyze ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, one must first understand its conformational flexibility and hydrogen-bonding potential.

The molecule possesses three distinct functional domains:

  • The 4-Methoxyphenyl Ring: Capable of engaging in π−π stacking and edge-to-face C−H⋯π interactions.

  • The C2 Chiral Hydroxyl Group: Acts as a strong, highly directional hydrogen bond donor ( O−H ).

  • The Ethyl Ester Terminus: Highly flexible, acting as a hydrogen bond acceptor ( C=O ) but prone to positional disorder in the crystal lattice.

The Causality of Space Group Selection

The chirality at the C2 position dictates the crystallographic space group. If the compound is synthesized as a racemate, it will naturally pack into a centrosymmetric space group (most commonly P21​/c or P1ˉ ) to maximize packing efficiency via inversion centers, a phenomenon governed by Wallach’s Rule. Conversely, if synthesized as a pure enantiomer (e.g., (R) or (S) ), symmetry restrictions dictate it must crystallize in a non-centrosymmetric Sohncke space group, such as P21​21​21​ or P21​ , as detailed in the[1].

Self-Validating Crystallization Protocols

Obtaining a "diffraction-quality" crystal (typically 0.1–0.3 mm in dimension with sharp optical extinction under polarized light) is the rate-limiting step of SCXRD[1]. For flexible organic esters, rapid precipitation leads to kinetic defects (twinning) or amorphous powders. We must force the system to approach the supersaturation curve infinitely slowly.

Protocol A: Vapor Diffusion (The Anti-Solvent Method)

Vapor diffusion is the premier method for isolating high-quality single crystals of organic molecules because it relies on the slow, vapor-phase transfer of an anti-solvent into a solvent, minimizing mechanical disturbance[2].

  • Causality of Solvent Choice: The compound is highly soluble in moderately polar solvents like Dichloromethane (DCM) but insoluble in non-polar aliphatic hydrocarbons like n-pentane. Because pentane has a higher vapor pressure than DCM, it will diffuse into the DCM solution, slowly lowering the solubility of the ester[3].

Step-by-Step Workflow:

  • Preparation: Dissolve 15 mg of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in 0.5 mL of DCM in a clean 1-dram inner vial.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter. Causality: Removing microscopic dust particles prevents unwanted heterogeneous nucleation, forcing the compound to form fewer, larger crystals.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of n-pentane to the outer vial.

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, isothermal environment (20 °C) for 3–7 days.

Self-Validation Checkpoint: A successful setup will exhibit a faint turbidity at the vapor interface after 24 hours, resolving into distinct, geometric crystals by day 3. If immediate precipitation occurs, the inner solution was over-saturated; the protocol must be restarted with a lower solute concentration.

Crystallization Start Compound Purification (>95% Purity via HPLC) Solvent Solvent System Selection (Matching Polarity) Start->Solvent VD Vapor Diffusion (Inner: DCM, Outer: Pentane) Solvent->VD High Solubility SE Slow Evaporation (EtOAc / Hexane) Solvent->SE Moderate Solubility Eval Microscopic Evaluation (Polarized Light) VD->Eval SE->Eval Success Single Crystal Selected (Clear, Sharp Edges) Eval->Success Birefringent Fail Twinning / Precipitation (Opaque, Aggregated) Eval->Fail Non-diffracting Fail->Solvent Adjust conditions

Fig 1. Decision tree for the crystallization of organic esters, optimizing for X-ray quality.

SCXRD Data Acquisition and Structure Refinement

Once a crystal is harvested, the physical data collection and computational refinement must be executed with precision.

Protocol B: Data Collection and Refinement

Step-by-Step Workflow:

  • Mounting & Cryoprotection: Submerge the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant, preventing atmospheric moisture from condensing and forming ice rings that would obscure the diffraction pattern.

  • Cryocooling (100 K): Transfer the loop to the diffractometer under a 100 K nitrogen cold stream. Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the flexible ethyl ester tail, yielding higher-resolution diffraction data[4].

  • Radiation Selection:

    • For the racemate , Molybdenum ( MoKα , λ=0.71073 Å) radiation is sufficient.

    • For an enantiopure sample, Copper ( CuKα , λ=1.54184 Å) radiation is strictly required. Causality: Light atoms (C, H, O) exhibit very weak anomalous dispersion. The longer wavelength of CuKα maximizes this anomalous signal, allowing for the accurate determination of the Flack parameter to assign absolute stereochemistry[1].

  • Structure Solution: Integrate the data using software like SADABS (for absorption correction) and solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Least-Squares Refinement: Refine the model against F2 using SHELXL.

    • Handling Disorder: If the terminal ethyl group exhibits positional disorder (common in esters), model it over two distinct sites using PART 1 and PART 2 commands, applying SADI (distance) and SIMU (thermal parameter) restraints.

    • Hydrogen Atoms: Place carbon-bound hydrogen atoms in calculated positions using a riding model. However, the coordinates of the C2 hydroxyl hydrogen ( O−H ) should ideally be located freely from the difference Fourier map to accurately map the intermolecular hydrogen-bonding network[4].

Self-Validation Checkpoint: The final structural model is validated using the IUCr's checkCIF utility. A successful refinement will yield an R1​ value of <0.05 and a Goodness-of-Fit (GoF) near 1.05, with no level A or B alerts regarding missing symmetry or unmodeled electron density[5].

SCXRD_Workflow Mount Crystal Mounting (Cryoloop + Paratone-N) Collect Data Collection (100 K) (Mo/Cu Kα Radiation) Mount->Collect Integrate Integration & Scaling (SADABS / CrysAlisPro) Collect->Integrate Solve Structure Solution (Intrinsic Phasing / SHELXT) Integrate->Solve Refine Least-Squares Refinement (SHELXL on F²) Solve->Refine CIF Final CIF Generation & Validation (checkCIF) Refine->CIF

Fig 2. Step-by-step SCXRD data processing pipeline from crystal mounting to CIF validation.

Quantitative Data Summary

The table below summarizes the anticipated crystallographic parameters for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, serving as a benchmark for researchers analyzing this or structurally homologous phenylpropanoid derivatives.

Crystallographic ParameterExpected Value (Racemate)Expected Value (Enantiopure)Analytical Significance
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicDictated by molecular symmetry and packing efficiency.
Space Group P21​/c or P1ˉ P21​21​21​ or P21​ Enantiopure compounds must crystallize in Sohncke groups[1].
Z (Molecules/Unit Cell) 44Indicates the number of asymmetric units per cell.
Collection Temperature 100(2) K100(2) KReduces thermal motion (ADPs) for higher resolution[4].
Optimal Radiation Source Mo K α ( λ=0.71073 Å)Cu K α ( λ=1.54184 Å)Cu K α is required for Flack parameter determination in chiral organics.
Final R1​ Index <0.05 <0.05 Validates the accuracy of the structural model.
Goodness-of-Fit (S) ∼1.00−1.05 ∼1.00−1.05 Confirms proper weighting of the diffraction data during refinement.

References

  • Smyth, M. S., & Martin, J. H. (2000). X-Ray Crystallography of Chemical Compounds. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

  • Center for X-ray Crystallography. Crystal Growing Tips. University of Florida. Available at:[Link]

  • Staples, R. J. X-Ray Crystallography Laboratory: Crystal Growth Guide. Michigan State University. Available at:[Link]

  • Pöppler, A.-C., et al. (2017). Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil. Acta Crystallographica Section C: Structural Chemistry. Available at:[Link]

  • Gao, H. Y., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Available at:[Link]

  • International Union of Crystallography. Acta Crystallographica Section C: Structural Chemistry. IUCr Journals. Available at: [Link]

Sources

Exploratory

Technical Guide: Determination of Molecular Weight and Exact Mass for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Abstract This technical guide provides a detailed methodology for the calculation of two fundamental chemical properties for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate: its molecular weight and exact mass. For researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed methodology for the calculation of two fundamental chemical properties for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate: its molecular weight and exact mass. For researchers, scientists, and professionals in drug development, the precise understanding and application of these values are critical for tasks ranging from stoichiometric calculations in synthesis to compound identification via mass spectrometry. This document delineates the distinction between these two mass values, provides step-by-step protocols for their calculation, and explains the causality behind the selection of atomic mass data for each methodology. All quantitative data is summarized for clarity, and the workflow is visually represented to ensure a comprehensive understanding of the process.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the fields of chemical synthesis and analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts with different applications. Understanding their differences is paramount for experimental accuracy and data interpretation.

  • Molecular Weight (or Molar Mass) is a weighted average based on the natural abundance of all stable isotopes of each element in a molecule.[1][2] It is expressed in grams per mole ( g/mol ). This value is indispensable for macroscopic applications, such as preparing solutions of a specific molarity or determining reagent quantities for a chemical reaction, as it reflects the average mass of a population of molecules. The atomic weights used for this calculation are the dimensionless values found on the periodic table, which are scaled to the carbon-12 standard.[1]

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each constituent element.[2][3] It is expressed in Daltons (Da) or atomic mass units (amu). This value is fundamental in high-resolution mass spectrometry (HRMS), a technique capable of resolving ions with very small mass differences. Comparing the experimentally measured exact mass to the calculated theoretical exact mass is a primary method for confirming the elemental composition of a molecule.

This guide will demonstrate the calculation of both values for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a compound relevant in synthetic chemistry and as a potential building block in drug discovery.

Compound Profile: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

To begin any calculation, a precise understanding of the molecule's composition is required.

  • IUPAC Name: ethyl (2S)-2-hydroxy-3-(4-methoxyphenyl)propanoate[4]

  • Molecular Formula: C₁₂H₁₆O₄[4][5][6][7]

This formula indicates that each molecule is composed of:

  • 12 Carbon (C) atoms

  • 16 Hydrogen (H) atoms

  • 4 Oxygen (O) atoms

Methodology: Calculation of Molecular Weight

This protocol outlines the procedure for calculating the average molecular weight, which is essential for stoichiometric purposes.

Step 3.1: Collate Standard Atomic Weights

The first step is to gather the standard atomic weights for each element from authoritative sources. These weights are the weighted averages of the masses of their naturally occurring isotopes.

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011[8][9]
HydrogenH1.008[10][11]
OxygenO15.999[12][13]
Step 3.2: The Calculation Protocol

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • Carbon Contribution: Multiply the number of carbon atoms by the atomic weight of carbon.

    • 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen Contribution: Multiply the number of hydrogen atoms by the atomic weight of hydrogen.

    • 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Oxygen Contribution: Multiply the number of oxygen atoms by the atomic weight of oxygen.

    • 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight: Sum the contributions from each element.

    • 144.132 + 16.128 + 63.996 = 224.256 g/mol

This calculated value aligns with published molecular weights for this compound.[6][14][15]

Methodology: Calculation of Exact Mass

This protocol details the calculation of the monoisotopic mass, a critical parameter for mass spectrometry analysis. The causality here is the need for a single, non-averaged mass value that corresponds to what a high-resolution mass spectrometer detects for the most abundant isotopologue.

Step 4.1: Collate Monoisotopic Masses

For the exact mass calculation, we use the mass of the most abundant stable isotope for each element.[2][3]

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.000000 (by definition)[1][3]98.93[3]
Hydrogen¹H1.007825[3][16]99.9885[3]
Oxygen¹⁶O15.994915[3][17]99.757[3]
Step 4.2: The Calculation Protocol

The exact mass is the sum of the masses of the most abundant isotopes for all atoms in the molecule.

  • Carbon Contribution: Multiply the number of carbon atoms by the exact mass of ¹²C.

    • 12 atoms × 12.000000 Da = 144.000000 Da

  • Hydrogen Contribution: Multiply the number of hydrogen atoms by the exact mass of ¹H.

    • 16 atoms × 1.007825 Da = 16.125200 Da

  • Oxygen Contribution: Multiply the number of oxygen atoms by the exact mass of ¹⁶O.

    • 4 atoms × 15.994915 Da = 63.979660 Da

  • Total Exact Mass: Sum the contributions from each isotope.

    • 144.000000 + 16.125200 + 63.979660 = 224.104860 Da

This value is the theoretical mass that would be observed for the molecular ion [M]+ or a protonated species [M+H]+ in a high-resolution mass spectrometer.

Summary and Workflow Visualization

The distinct values calculated serve different, but equally important, scientific purposes.

Data Summary Table
ParameterCalculated ValueUnitsPrimary Application
Molecular Weight224.256 g/mol Stoichiometry, Bulk Chemistry
Exact Mass224.104860DaHigh-Resolution Mass Spectrometry
Calculation Workflow Diagram

The following diagram illustrates the logical flow for determining both the molecular weight and exact mass from the molecular formula.

G start Molecular Formula C₁₂H₁₆O₄ mw_path Path 1: Molecular Weight Calculation start->mw_path em_path Path 2: Exact Mass Calculation start->em_path atomic_weights Source Data: Standard Atomic Weights (C: 12.011, H: 1.008, O: 15.999) mw_path->atomic_weights Uses mw_result Result: 224.256 g/mol atomic_weights->mw_result To Calculate isotopic_masses Source Data: Monoisotopic Masses (¹²C: 12.000, ¹H: 1.007825, ¹⁶O: 15.994915) em_path->isotopic_masses Uses em_result Result: 224.104860 Da isotopic_masses->em_result To Calculate

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion: Authoritative Grounding in Experimental Science

The calculations for molecular weight (224.256 g/mol ) and exact mass (224.104860 Da) of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate are straightforward yet founded on distinct principles of isotopic abundance. For the laboratory scientist, using the molecular weight is standard practice for preparing a 100 mM stock solution. For the analytical chemist, confirming the presence of an ion at m/z 224.1049 (or 225.1127 for [M+H]+) via HRMS provides high confidence in the elemental composition of the synthesized compound. The protocols described herein represent a self-validating system, where adherence to the correct input data (standard atomic weights vs. monoisotopic masses) authoritatively grounds the resulting value in its intended scientific context.

References

  • Quora. (2018, September 22).
  • Wikipedia. (n.d.). Oxygen.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.).
  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts.
  • EvitaChem. (n.d.). 2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid ethyl ester (EVT-3506684).
  • Asbury Carbons. (n.d.). Carbon By The Number | Graphite 101.
  • nglos324. (n.d.). oxygen.
  • nglos324. (n.d.). hydrogen.
  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)
  • Wikipedia. (n.d.). Hydrogen.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen.
  • National Institute of Standards and Technology. (n.d.).
  • IUPAC. (2023).
  • Wikipedia. (n.d.). Carbon-12.
  • Royal Society of Chemistry. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)
  • Santa Cruz Biotechnology. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)
  • PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)
  • University of California, Davis. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds.
  • SIELC Technologies. (2018, February 16). Ethyl 3-(4-hydroxy-3-methoxyphenyl)
  • Michigan State University Chemistry. (n.d.). Masses.
  • Guidechem. (n.d.). ethyl 3-(2-hydroxy-4-methoxyphenyl)
  • ChemBK. (2024, April 9). ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)
  • University of California, Los Angeles. (n.d.). Exact Masses of Common Elements and Isotopes.
  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances.
  • University of California, Irvine. (n.d.).

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocol for Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

Phase I: Strategic Rationale & Mechanistic Foundation The synthesis of highly enantioenriched α -hydroxy esters is a critical operation in modern drug development, as these motifs serve as foundational chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Strategic Rationale & Mechanistic Foundation

The synthesis of highly enantioenriched α -hydroxy esters is a critical operation in modern drug development, as these motifs serve as foundational chiral building blocks for peptidomimetics, macrolides, and targeted therapeutics. The target molecule, ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate , presents a unique synthetic challenge. Traditional racemic synthesis followed by chiral resolution is highly inefficient, suffering from a maximum theoretical yield of 50% and poor atom economy.

As a Senior Application Scientist, I recommend bypassing resolution entirely through the direct, enantioselective reduction of the corresponding α -keto ester: ethyl 3-(4-methoxyphenyl)-2-oxopropanoate . To provide a robust, scalable, and self-validating framework, this guide details two orthogonal methodologies: a Chemocatalytic Pathway utilizing Asymmetric Transfer Hydrogenation (ATH) and a Biocatalytic Pathway utilizing engineered Ketoreductases (KREDs).

Mechanistic Causality
  • Chemocatalysis (Ru-ATH): We utilize the well-established Noyori-type catalyst, RuCl(p-cymene)[(R,R)-TsDPEN]. The causality behind this choice lies in the rigid chiral pocket formed by the p-cymene ligand and the diamine backbone. The reduction proceeds via an outer-sphere mechanism; the substrate never directly coordinates to the ruthenium metal. Instead, a highly organized 6-membered pericyclic transition state is formed via hydrogen bonding. We employ a formic acid/triethylamine (HCOOH/Et 3​ N) azeotrope as the hydrogen donor. Unlike isopropanol, which establishes a reversible thermodynamic equilibrium, formic acid decomposes into CO 2​ gas upon hydride transfer. This irreversible off-gassing drives the reaction to >99% conversion , which is critical because unreacted α -keto esters are prone to enolization and subsequent racemization.

  • Biocatalysis (KRED): Engineered Ketoreductases offer exquisite stereocontrol by anchoring the large 4-methoxybenzyl group and the small ethoxycarbonyl group into distinct binding pockets. The NADPH cofactor delivers a hydride exclusively to the re or si face of the ketone. We utilize isopropanol as a sacrificial secondary alcohol to regenerate NADPH, creating a coupled thermodynamic cycle that pushes the equilibrium forward .

Phase II: Pathway Design & Visual Workflows

Workflow cluster_chemo Route A: Chemocatalysis cluster_bio Route B: Biocatalysis Start Ethyl 3-(4-methoxyphenyl) -2-oxopropanoate CatA RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3N Start->CatA CatB Engineered KRED + NADP⁺ iPrOH (Cofactor Recycling) Start->CatB CondA 30 °C, 16 h High Substrate Conc. CatA->CondA Product Ethyl (R)- or (S)-2-hydroxy -3-(4-methoxyphenyl)propanoate CondA->Product CondB 30 °C, pH 7.0 Buffer High Enantioselectivity CatB->CondB CondB->Product

Figure 1: Divergent enantioselective synthesis workflows for the target ester.

Mechanism Amido 16e⁻ Ru Amido Complex Hydride 18e⁻ Ru Hydride-Amine Amido->Hydride HCOOH (- CO₂) TS 6-Membered Cyclic TS (Outer-Sphere) Hydride->TS + Alpha-Keto Ester TS->Amido - Alpha-Hydroxy Ester

Figure 2: Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Phase III: Self-Validating Experimental Execution

A protocol must be a self-validating system. To ensure this, an in-process control (IPC) using chiral HPLC must be established before scale-up. If the enantiomeric excess (ee) of the product begins to erode during the reaction, it is a direct indicator of either background non-catalyzed reduction or spontaneous racemization via enolization. A stable ee >98% from hour 2 to hour 16 confirms that the chiral pocket is exclusively governing the hydride transfer.

Protocol A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Target: Ethyl (R)-2-hydroxy-3-(4-methoxyphenyl)propanoate

  • Catalyst Activation & Degassing (Critical Step):

    • In a flame-dried Schlenk flask under an argon atmosphere, add 32 mg (0.05 mmol, 0.5 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN].

    • Add 5 mL of an azeotropic mixture of HCOOH/Et 3​ N (5:2 molar ratio).

    • Causality Note: The 16e⁻ Ru-amido active species is highly susceptible to oxidation by dissolved O 2​ . You must strictly degas the azeotrope via argon sparging for 30 minutes prior to addition.

  • Substrate Introduction:

    • Dissolve 2.22 g (10.0 mmol) of ethyl 3-(4-methoxyphenyl)-2-oxopropanoate in 5 mL of anhydrous ethyl acetate (EtOAc) to ensure complete homogeneity.

    • Transfer the substrate solution to the active catalyst mixture dropwise over 5 minutes.

  • Reaction & CO 2​ Venting:

    • Stir the reaction at 30 °C for 16 hours. Ensure the flask is equipped with a bubbler to safely vent the continuous evolution of CO 2​ gas.

  • Workup & Isolation:

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ (to neutralize residual formic acid).

    • Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure chiral α -hydroxy ester.

Protocol B: Biocatalytic Reduction via KRED

Target: Ethyl (S)-2-hydroxy-3-(4-methoxyphenyl)propanoate (Depending on enzyme stereopreference)

  • Buffer & Cofactor Preparation:

    • Prepare 40 mL of 100 mM Potassium Phosphate buffer and adjust strictly to pH 7.0.

    • Causality Note: α -Keto esters are highly electrophilic and susceptible to non-enzymatic hydrolysis in aqueous media. A pH of exactly 7.0 suppresses the background saponification of the ethyl ester while maintaining the structural integrity of the NADP⁺ cofactor, which rapidly degrades at pH > 8.0.

  • Enzyme Activation:

    • Dissolve 10 mg of NADP⁺ and 100 mg of an engineered Ketoreductase (e.g., KRED-130) into the buffer. Stir gently at 30 °C for 10 minutes.

  • Biotransformation:

    • Dissolve 2.22 g (10.0 mmol) of the substrate in 10 mL of isopropanol (iPrOH).

    • Add the substrate/iPrOH solution to the aqueous enzyme mixture. The iPrOH acts dually as a co-solvent for the lipophilic substrate and as the hydride source for cofactor recycling.

    • Incubate at 30 °C for 24 hours with orbital shaking at 250 rpm.

  • Extraction:

    • Add 20 mL of EtOAc and filter the biphasic mixture through a pad of Celite to remove denatured proteins (preventing emulsions).

    • Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry, and concentrate to yield the product with pristine optical purity.

Phase IV: Quantitative Analytics & Causal Troubleshooting

Table 1: Comparative Reaction Metrics
ParameterRoute A: Ru-ATHRoute B: KRED Biocatalysis
Catalyst Loading 0.5 mol% (S/C = 200)5 wt% relative to substrate
Reaction Time 16 hours24 hours
Conversion > 99%> 99%
Enantiomeric Excess (ee) 96 - 98%> 99.5%
E-factor (approx.) 5 - 1015 - 20 (due to aqueous buffer)
Primary Impurity Risk Trace Ru residue (requires scavenging)Ester hydrolysis (pH dependent)
Table 2: Causal Troubleshooting Guide
Observed IssueRoot Cause AnalysisCorrective Action
Stalled Conversion (ATH) Oxidation of the 16e⁻ Ru-amido complex by dissolved O 2​ .Strictly degas the HCOOH/Et 3​ N azeotrope via sparging with Ar for 30 mins prior to use.
Erosion of ee (ATH) Reversible hydride transfer if HCOOH is depleted.Ensure a slight molar excess of HCOOH relative to the substrate to maintain irreversible CO 2​ drive.
Low Yield (Biocatalysis) Substrate toxicity or poor aqueous solubility.Dose the substrate continuously (fed-batch) rather than a single bolus, or increase iPrOH to 15% v/v.
Emulsion during Workup High concentration of denatured KRED proteins at the interface.Filter the biphasic mixture through Celite prior to phase separation, or add brine to increase aqueous density.

Phase V: References

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995.[Link]

  • Moore, J. C.; Pollard, D. J.; Kosjek, B.; Devine, P. N. "Advances in the Enzymatic Reduction of Ketones." Accounts of Chemical Research, 2007. [Link]

Application

Application Note: Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale The development of complex active pharmaceutical ingredients (APIs), including peptidomimetics, HIV protease inhibitors, and cardiovascular agents, relies heavily on access to high-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of complex active pharmaceutical ingredients (APIs), including peptidomimetics, HIV protease inhibitors, and cardiovascular agents, relies heavily on access to high-purity chiral building blocks. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (EHMPP) is a highly valuable α -hydroxy ester that serves as a structural surrogate for tyrosine derivatives. The p-methoxybenzyl moiety provides a robust pharmacophore that enhances lipophilicity and target binding, while the chiral α -hydroxyl group serves as a stereocenter for downstream structural diversification.

Historically, the asymmetric synthesis of α -hydroxy esters relied on transition-metal-catalyzed hydrogenation (e.g., Noyori Ru-TsDPEN systems), which requires high hydrogen pressures and expensive heavy metals. Modern pharmaceutical workflows have transitioned to biocatalytic asymmetric reduction utilizing engineered Ketoreductases (KREDs) from the 1[1]. This enzymatic approach operates under mild aqueous conditions, avoids heavy metal contamination in the final API, and routinely delivers enantiomeric excesses (ee) exceeding 99%[2].

To ensure economic viability and drive the thermodynamic equilibrium toward complete reduction, the protocol below couples the KRED reaction with a Glucose Dehydrogenase (GDH) cofactor recycling system.

CofactorCycle sub Ethyl 3-(4-methoxyphenyl) -2-oxopropanoate kred Ketoreductase (KRED) sub->kred Substrate prod (R)-Ethyl 2-hydroxy-3- (4-methoxyphenyl)propanoate kred->prod Chiral Product nadp NADP+ kred->nadp Oxidation gdh Glucose Dehydrogenase (GDH) nadph NADPH + H+ gdh->nadph Regeneration gluco D-Gluconic Acid gdh->gluco Byproduct nadph->kred Hydride Donor nadp->gdh Cofactor gluc D-Glucose gluc->gdh Terminal Reductant

Fig 1. Biocatalytic cascade for the asymmetric reduction of alpha-keto esters with cofactor recycling.

Self-Validating Biocatalytic Synthesis Protocol

This protocol details the conversion of ethyl 3-(4-methoxyphenyl)-2-oxopropanoate to (R)-EHMPP. The methodology is designed as a self-validating system : the reaction progress is physically coupled to base consumption, ensuring researchers can verify success in real-time before committing to downstream extraction.

Materials & Reagents
  • Substrate: Ethyl 3-(4-methoxyphenyl)-2-oxopropanoate (100 mmol, ~22.2 g)

  • Enzymes: Engineered KRED (e.g., KRED-101, 250 mg), GDH (100 mg)

  • Cofactor: NADP+ sodium salt (0.1 mmol, catalytic)

  • Reductant: D-Glucose (150 mmol, 27.0 g)

  • Buffer: 100 mM Potassium phosphate (KPi) buffer, pH 7.0, containing 2 mM MgSO₄

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 1 L jacketed reactor, add 500 mL of the KPi buffer. Maintain the temperature at exactly 30°C using a circulating chiller. Causality: 30°C is the optimal thermodynamic window to maximize KRED activity while preventing thermal denaturation of the GDH enzyme.

  • Dissolve the D-Glucose and NADP+ in the buffer.

  • Add the substrate (ethyl 3-(4-methoxyphenyl)-2-oxopropanoate). Note that the substrate will form a biphasic suspension; vigorous mechanical stirring (400 rpm) is required to ensure sufficient mass transfer.

Step 2: Biocatalysis and pH-Stat Control

  • Initiate the reaction by adding the KRED and GDH powders.

  • Connect the reactor to an automated pH-stat titrator loaded with 1.0 M NaOH.

  • Self-Validation Checkpoint: As GDH oxidizes D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid), the pH will drop. The pH-stat must maintain the pH at 7.0. The reaction is self-indicating: the consumption of 1.0 M NaOH directly correlates to the conversion of the substrate[2].

  • Allow the reaction to proceed until the base consumption plateaus at approximately 100 mL (indicating 100 mmol of gluconic acid generated). Do not proceed until the titration volume remains static for at least 30 minutes.

Step 3: In-Process Control (IPC) Validation

  • Withdraw a 50 µL aliquot from the reactor.

  • Quench the enzyme activity by adding 450 µL of cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via HPLC (see Table 1). Proceed to Step 4 only if the Area-Under-Curve (AUC) of the starting ketone is <1% relative to the product.

Step 4: Downstream Processing (DSP)

  • Add 10 g of Celite to the reactor and filter the mixture to remove denatured proteins and cellular debris.

  • Extract the aqueous filtrate with Ethyl Acetate (3 x 200 mL). Causality: Ethyl acetate is chosen for its high partition coefficient for the organic ester and its low boiling point, allowing for mild solvent removal without risking thermal degradation of the chiral center.

  • Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-EHMPP as a pale yellow oil.

Quantitative Data & Analytical Validation

Accurate determination of enantiomeric excess is critical for pharmaceutical building blocks. The following tables summarize the validated chromatographic conditions and typical biocatalyst screening results for the 3[3].

Table 1: Analytical HPLC Conditions for Chiral Resolution Column: Chiralcel OD-H (250 x 4.6 mm); Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV 225 nm.

AnalyteRetention Time (min)Resolution ( Rs​ )Structural Consequence
Ketone Substrate 8.4N/AAchiral starting material
(R)-EHMPP 12.1> 2.5Target enantiomer for Pathway A
(S)-EHMPP 14.5> 2.5Target enantiomer for Pathway B

Table 2: Representative Biocatalyst Screening Data

Enzyme SystemConversion (%)Enantiomeric Excess (%)Predominant Isomer
Engineered KRED-101 + GDH > 99.0> 99.5(R)
Engineered KRED-205 + GDH 85.4> 99.0(S)
S. cerevisiae (Baker's Yeast) 65.092.0(S)
Candida krusei SW2026 > 95.099.7(R)

Downstream Pharmaceutical Workflows

Once synthesized, EHMPP serves as a divergent node for multiple API synthesis pathways. The strict stereocontrol achieved in the biocatalytic step dictates the spatial orientation of the final drug molecule.

Pathway A (Epoxidation): The ester is reduced to a 1,2-diol using LiBH₄. Selective tosylation of the primary alcohol followed by base-promoted intramolecular cyclization yields a chiral aryl epoxide. This epoxide is a critical electrophile for synthesizing β -blockers and calcium channel modulators.

Pathway B (Stereoinversion to Azide): The α -hydroxyl group is activated as a triflate (using Tf₂O and 2,6-lutidine). Subsequent Sₙ2 displacement with sodium azide (NaN₃) occurs with complete inversion of stereochemistry, yielding an α -azido ester. This is seamlessly reduced to an unnatural amino acid derivative for integration into peptidomimetic drugs.

SyntheticWorkflows ehmpp (R)-Ethyl 2-hydroxy-3- (4-methoxyphenyl)propanoate pathA Pathway A: Epoxidation ehmpp->pathA pathB Pathway B: Stereoinversion ehmpp->pathB diol Chiral 1,2-Diol pathA->diol LiBH4 Reduction epoxide Chiral Aryl Epoxide (Cardiovascular APIs) diol->epoxide 1. TsCl, Py 2. KOH (Ring Closure) triflate alpha-Triflate Ester pathB->triflate Tf2O, 2,6-Lutidine azide (S)-alpha-Azido Ester (Peptidomimetics) triflate->azide NaN3 (SN2 Inversion)

Fig 2. Divergent pharmaceutical workflows utilizing EHMPP as a central chiral building block.

References

  • Lacerda, P. S. B., Ribeiro, J. B., Leite, S., & Antunes, O. A. C. (2006). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. Biochemical Engineering Journal. 3.

  • Barski, O. A., Tipparaju, S. M., & Bhatnagar, A. (2008). The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Drug Metabolism Reviews (NIH). 1.

  • Kratzer, R., Egger, S., & Nidetzky, B. (2008). Integration of enzyme, strain and reaction engineering to overcome limitations of baker's yeast in the asymmetric reduction of alpha-keto esters. Biotechnology and Bioengineering. 2.

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Chiral α -hydroxy esters are indispensable structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Chiral α -hydroxy esters are indispensable structural motifs in medicinal chemistry, serving as critical building blocks for cardiovascular therapeutics, ACE inhibitors, and complex natural products. The target molecule, ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate , features a versatile 4-methoxyphenyl moiety that allows for diverse downstream functionalization.

While traditional racemic synthesis followed by chiral resolution is resource-intensive and limits theoretical yield to 50%, transition metal-catalyzed asymmetric hydrogenation of the corresponding α -keto ester (ethyl 2-oxo-3-(4-methoxyphenyl)propanoate) offers a highly atom-economical and enantioselective alternative. The precursor α -keto ester can be efficiently synthesized via one-pot oxidation and esterification of the corresponding aryl-ketone 1.

For this transformation, we employ a homogeneous Ru(II)-BINAP catalytic system. Transition metal enantioselective catalysis is widely investigated for α -keto esters because the rigid chiral pocket formed by the binaphthyl backbone provides exceptional enantioface differentiation 2. While heterogeneous alternatives (e.g., Pt-alumina modified with cinchona alkaloids) exist, they often suffer from lower turnover frequencies and substrate scope limitations compared to homogeneous Ru or Ir systems 3.

CatalyticCycle Precat RuCl2[(R)-BINAP] Precatalyst Active RuH2[(R)-BINAP] Active Catalyst Precat->Active H2, Base -2 HCl Coord Substrate Coordination α-keto ester complex Active->Coord + Substrate Transfer Hydride Transfer Ru-alkoxide intermediate Coord->Transfer Enantioface differentiation Release Product Release Chiral α-hydroxy ester Transfer->Release + H2 Release->Active Regeneration

Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation of α-keto esters.

Causality in Experimental Design

To ensure a robust and reproducible scale-up, every parameter in this protocol has been optimized based on kinetic and thermodynamic principles. Recent advancements in asymmetric transfer hydrogenation highlight the importance of solvent and pressure dynamics in stabilizing the transition state 4.

  • Solvent Selection (Ethanol): Protic solvents are mandatory. Ethanol facilitates the proton transfer step to the carbonyl oxygen via hydrogen bonding, significantly accelerating the reaction rate and enhancing enantiomeric excess (ee) compared to aprotic solvents like THF.

  • Pressure Dynamics (50 atm): High hydrogen pressure ensures that the oxidative addition of H2​ to the ruthenium center outcompetes any reversible, non-selective substrate dissociation. This kinetically traps the desired stereocenter before background racemization can occur.

  • Strict Anaerobic Conditions: Phosphine ligands are highly susceptible to oxidation. Trace O2​ converts BINAP to BINAP-oxide, irreversibly poisoning the catalyst. Standard Schlenk techniques and freeze-pump-thaw degassing are non-negotiable.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity.

EntryCatalystSolventPressure (atm)Temp (°C)Conversion (%)ee (%)
1RuCl₂[(R)-BINAP]MeOH5025>9992
2 RuCl₂[(R)-BINAP] EtOH 50 25 >99 95
3RuCl₂[(R)-BINAP]THF50258580
4RuCl₂[(R)-BINAP]EtOH10256090
5RuCl₂[(S)-BINAP]EtOH5025>99-95

Note: Entry 2 represents the optimized conditions utilized in the protocol below. Entry 5 demonstrates that the opposite enantiomer can be accessed simply by switching the ligand chirality.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. At each phase, analytical checkpoints ensure that the reaction is proceeding as intended, preventing the waste of expensive chiral catalysts.

Workflow Step1 1. Substrate & Catalyst Prep Strictly anhydrous/anaerobic Step2 2. Autoclave Loading Inert atmosphere (Ar/N2) Step1->Step2 Step3 3. Pressurization 50 atm H2 gas Step2->Step3 Step4 4. Catalytic Hydrogenation 25°C, 12 hours, stirring Step3->Step4 Step5 5. Work-up & Validation Conversion & ee% analysis Step4->Step5

Experimental workflow for the asymmetric hydrogenation in a high-pressure autoclave.

Phase 1: Pre-Reaction Validation
  • Substrate QC: Analyze the starting material, ethyl 2-oxo-3-(4-methoxyphenyl)propanoate, via GC-FID.

    • Causality: Purity must be >99%. Any residual acidic byproducts from the upstream synthesis will protonate the Ru-hydride intermediate, immediately halting the catalytic cycle.

  • Solvent Degassing: Subject absolute ethanol (20 mL) to three freeze-pump-thaw cycles. Store over activated 3Å molecular sieves in an argon-filled glovebox.

Phase 2: Reaction Execution
  • Catalyst Loading: Inside an argon-filled glovebox, charge a 50 mL stainless steel autoclave with 1.0 g (4.23 mmol) of the substrate and 33.6 mg (0.042 mmol, 1 mol%) of RuCl₂[(R)-BINAP].

    • Causality: A 1 mol% catalyst loading provides an optimal balance between reaction velocity and cost-efficiency, ensuring complete conversion within 12 hours without leaving excessive heavy metal residue in the crude product.

  • Solvent Addition: Add the degassed ethanol (20 mL) to the autoclave. Seal the reactor tightly before removing it from the glovebox.

  • Pressurization: Connect the autoclave to a high-purity H2​ line. Purge the vessel with hydrogen gas three times (pressurize to 5 atm, then vent to 1 atm) to displace any trace argon, before finally pressurizing to 50 atm H2​ .

Phase 3: In-Process Monitoring
  • Reaction: Stir the mixture vigorously (800 rpm) at 25 °C for 12 hours.

  • Uptake Validation: Monitor the pressure gauge.

    • Causality: A stoichiometric pressure drop (accounting for the headspace volume) validates that hydrogen uptake is actively occurring. If the pressure remains static after 1 hour, the catalyst has been poisoned, and the run should be aborted.

Phase 4: Post-Reaction Analytics & Work-Up
  • Venting: Carefully vent the hydrogen gas in a well-ventilated fume hood. Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (eluting with 1:4 Ethyl Acetate/Hexanes) to remove the ruthenium catalyst.

  • Final Validation:

    • Conversion Check: Analyze the product via 1 H NMR (400 MHz, CDCl3​ ). The disappearance of the keto-carbonyl downstream effects and the appearance of the chiral α -proton (typically a multiplet around 4.2-4.4 ppm) confirms >99% conversion.

    • Enantiomeric Excess Check: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Compare retention times with a racemic standard to confirm an ee of 95% for the (S)-enantiomer.

References

  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones , ResearchGate. 1

  • Highly enantioselective transition metal-catalyzed hydrogenation reactions: an efficient tool for , The Pennsylvania State University. 2

  • Heterogeneous asymmetric reactions: Part 28. Efficient and practical method for the preparation of (R)- and (S)-α-hydroxy esters by the enantioselective heterogeneous catalytic hydrogenation of α-ketoesters , ResearchGate. 3

  • Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution , Journal of the American Chemical Society. 4

Sources

Application

Application Note: Stereospecific Synthesis of O-Methyltyrosine API Intermediates from Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

Audience: Researchers, Process Chemists, and Peptide API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary In modern active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Peptide API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In modern active pharmaceutical ingredient (API) manufacturing, the demand for non-proteinogenic (unnatural) amino acids has surged due to their critical role in enhancing the metabolic stability and receptor selectivity of peptide therapeutics. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a highly versatile, chiral alpha-hydroxy ester that serves as a premium "chiral pool" building block.

This application note details the utilization of this alpha-hydroxy ester in the stereospecific synthesis of O-Methyl-L-tyrosine [1]. This unnatural amino acid is an essential precursor for blockbuster peptide APIs, most notably Carbetocin —a long-acting oxytocin analogue used globally to prevent postpartum hemorrhage [2]. By leveraging a highly predictable triflate-azide stereoinversion pathway, process chemists can bypass the racemization risks associated with direct tyrosine alkylation, yielding Fmoc-protected O-methyltyrosine with >99% enantiomeric excess (ee).

Mechanistic Rationale: The "Chiral Pool" Advantage

Expertise & Experience: Causality Behind the Chemistry

A common pitfall in early-stage API development is attempting the direct O-alkylation of L-tyrosine to produce O-methyltyrosine. Unprotected tyrosine subjected to alkylating agents (e.g., methyl iodide) under basic conditions frequently suffers from competing N-alkylation (quaternization of the amine) and base-catalyzed racemization at the alpha-carbon.

To circumvent this, we utilize ethyl (2R)-2-hydroxy-3-(4-methoxyphenyl)propanoate . The mechanistic strategy relies on a classic Walden inversion [3]:

  • Activation: The secondary hydroxyl group is inherently a poor leaving group. By reacting it with trifluoromethanesulfonic anhydride (Tf₂O), we convert it into a triflate—an exceptional leaving group.

  • Stereoinversion: The introduction of the azide anion ( N3−​ ) proceeds via a strict SN​2 mechanism. Because the triflate is highly reactive, the nucleophilic attack occurs at room temperature, completely inverting the stereocenter from the (R) -configuration to the (S) -configuration (corresponding to the natural L-amino acid geometry).

  • Chemoselective Reduction: The resulting alpha-azido ester is reduced to a primary amine using catalytic hydrogenation, a method chosen specifically because it does not cleave the aromatic methoxy ether or racemize the newly established stereocenter.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to verify the mechanistic success of the transformation before proceeding, ensuring trust and reproducibility in the API manufacturing pipeline.

Step 1: Triflation (Hydroxyl Activation)

Objective: Convert the hydroxyl group to a super-leaving group without altering stereochemistry.

  • Reaction: Dissolve 10.0 g of Ethyl (2R)-2-hydroxy-3-(4-methoxyphenyl)propanoate (1.0 eq) in 100 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 5.3 mL of anhydrous pyridine (1.5 eq) and cool the reactor to 0 °C using an ice-water bath.

  • Activation: Dropwise, add 8.5 mL of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent elimination side-reactions. Stir for 1 hour at 0 °C.

  • Self-Validation (IPC): Quench a 50 µL aliquot in water/DCM. Analyze the organic layer via TLC (Hexane/EtOAc 4:1). The starting material ( Rf​ ~0.3) must be completely consumed and replaced by a less polar spot ( Rf​ ~0.7).

  • Workup: Wash the organic phase with cold 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO3​ (50 mL) and brine. Dry over Na2​SO4​ and concentrate in vacuo. Note: The crude triflate is unstable and must be used immediately in Step 2.

Step 2: Stereoinvertive Azidation

Objective: Nucleophilic substitution with complete Walden inversion to establish the L-amino acid stereocenter.

  • Reaction: Dissolve the crude triflate from Step 1 in 80 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Attack: Add 5.8 g of sodium azide ( NaN3​ , 2.0 eq) in a single portion. Stir the suspension at 20–25 °C for 4 hours.

  • Self-Validation (IPC): Analyze a crude aliquot via FT-IR spectroscopy. The transformation is validated by the appearance of a strong, sharp absorption band at ~2100 cm⁻¹, characteristic of the azide moiety.

  • Workup: Dilute the mixture with 200 mL of diethyl ether. Wash extensively with water (5 x 100 mL) to completely remove DMF and excess NaN3​ . Wash with brine, dry over MgSO4​ , and concentrate to yield ethyl (2S)-2-azido-3-(4-methoxyphenyl)propanoate.

Step 3: Reduction and Hydrolysis

Objective: Convert the azido ester into the zwitterionic unnatural amino acid.

  • Reduction: Dissolve the azido ester in 100 mL of absolute ethanol. Add 1.0 g of 10% Pd/C catalyst. Purge the flask with H2​ gas and stir vigorously under a balloon (1 atm) for 12 hours at room temperature. Filter through Celite and concentrate.

  • Hydrolysis: Dissolve the resulting amino ester in 50 mL of THF and 50 mL of water. Add 2.0 g of Lithium hydroxide monohydrate (LiOH· H2​O , 2.0 eq). Stir for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the ester mass [M+H]+ disappears and the free amino acid mass ( m/z 196.2) dominates the spectrum.

  • Workup: Adjust the pH to the isoelectric point (~pH 5.5) using 1M HCl. Filter the precipitated O-Methyl-L-tyrosine, wash with cold water, and dry under high vacuum.

Step 4: Fmoc Protection for SPPS

Objective: Protect the alpha-amine for Solid-Phase Peptide Synthesis (SPPS) of Carbetocin.

  • Reaction: Suspend 5.0 g of O-Methyl-L-tyrosine in 50 mL of 10% aqueous Na2​CO3​ and 50 mL of 1,4-dioxane. Cool to 0 °C.

  • Protection: Slowly add a solution of 9.5 g Fmoc-OSu (1.1 eq) in 30 mL of dioxane. Warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Perform Chiral HPLC analysis. The product must exhibit >99.0% enantiomeric excess (ee) with <0.5% of the D-enantiomer present to meet API regulatory starting material guidelines.

  • Workup: Dilute with water, extract with diethyl ether (discard organic layer). Acidify the aqueous layer to pH 2.0 with 6M HCl. Extract the product into ethyl acetate, dry, and concentrate to yield Fmoc-Tyr(Me)-OH.

Quantitative Data Summary

The table below summarizes the critical quality attributes (CQAs) and yields for the scale-up synthesis of the API intermediate.

StepChemical TransformationYield (%)Enantiomeric Excess (ee %)Primary IPC Validation Method
1 Hydroxy Ester → Triflate94%N/A (Chiral center preserved)TLC / LC-MS
2 Triflate → Azido Ester88%> 99.5% (Inverted to S-config)FT-IR (Azide stretch ~2100 cm⁻¹)
3 Azido Ester → Amino Acid82%> 99.5%LC-MS / Isoelectric pH Titration
4 Amino Acid → Fmoc-Tyr(Me)-OH90%> 99.0%Chiral HPLC

Synthetic Workflow Visualization

G A Ethyl (2R)-2-hydroxy-3-(4-methoxyphenyl)propanoate (Enantiopure Starting Material) B Triflate Intermediate (Activated Leaving Group) A->B Tf2O, Pyridine (0 °C, DCM) C Ethyl (2S)-2-azido-3-(4-methoxyphenyl)propanoate (Stereoinversion via SN2) B->C NaN3, DMF (Complete Walden Inversion) D O-Methyl-L-Tyrosine (Unnatural Amino Acid) C->D 1. H2, Pd/C (Reduction) 2. LiOH, H2O/THF (Hydrolysis) E Fmoc-Tyr(Me)-OH (SPPS Building Block) D->E Fmoc-OSu, Na2CO3 (Amine Protection) F Peptide APIs (e.g., Carbetocin) E->F Solid-Phase Peptide Synthesis (API Manufacturing)

Workflow for the stereospecific synthesis of Fmoc-Tyr(Me)-OH from an alpha-hydroxy ester.

References

  • BOC Sciences. "O-Methyl-L-tyrosine - (CAS 6230-11-1) - BOC Sciences Amino Acid".
  • JL Pharms. "Low Price Carbetocin CAS 37025-55-1 Manufacturers Suppliers in China".
  • ACS Publications. "Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews".
Method

Application Note: Scalable Biocatalytic Asymmetric Reduction for the Synthesis of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

Executive Summary The synthesis of chiral α-hydroxy esters is a critical operation in modern drug development, providing essential building blocks for various active pharmaceutical ingredients (APIs), including cardiovas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral α-hydroxy esters is a critical operation in modern drug development, providing essential building blocks for various active pharmaceutical ingredients (APIs), including cardiovascular therapeutics and specialized enzyme inhibitors. Specifically, ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a highly valuable chiral intermediate.

Traditional chemical asymmetric hydrogenation of its precursor, ethyl 2-oxo-3-(4-methoxyphenyl)propanoate, often requires expensive transition-metal catalysts (e.g., Ru, Rh), high hydrogen pressures, and struggles with chemoselectivity. This application note details a highly efficient, scalable, and environmentally benign biocatalytic protocol. By utilizing a bi-enzyme coupled system comprising a stereoselective Carbonyl Reductase (CR) and Glucose Dehydrogenase (GDH) within an aqueous-organic biphasic system, researchers can achieve near-perfect enantiomeric excess (ee > 99.5%) and high volumetric productivity.

Mechanistic Rationale & Experimental Design

The Bi-Enzyme Coupled System

Biocatalytic reductions utilizing NAD(P)H-dependent Carbonyl Reductases (e.g., CpCR from Candida parapsilosis) offer exquisite stereocontrol. However, the stoichiometric requirement for the expensive cofactor NADPH is economically prohibitive for preparative-scale synthesis.

To solve this, our protocol employs an in situ cofactor regeneration system using Glucose Dehydrogenase (GDH). The causality here is thermodynamic: GDH catalyzes the oxidation of cheap D-glucose to D-glucono-1,5-lactone, a highly exergonic reaction that continuously drives the reduction of NADP⁺ back to NADPH. This pushes the equilibrium of the primary CR-catalyzed reduction toward complete conversion [1].

BiocatalyticCycle Substrate Ethyl 2-oxo-3- (4-methoxyphenyl)propanoate CR Carbonyl Reductase (CpCR) Substrate->CR Reduction Product Ethyl (R)-2-hydroxy-3- (4-methoxyphenyl)propanoate CR->Product NADP NADP+ CR->NADP Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Oxidation Gluconolactone Glucono-1,5-lactone GDH->Gluconolactone NADPH NADPH + H+ GDH->NADPH NADPH->CR NADP->GDH

Caption: Bi-enzyme coupled cycle for the continuous regeneration of NADPH during asymmetric reduction.

Biphasic Reaction Engineering

Ethyl 2-oxo-3-(4-methoxyphenyl)propanoate is a bulky, hydrophobic molecule. In a standard aqueous buffer, its low solubility limits the reaction rate, and at higher concentrations, it exhibits severe cellular toxicity and enzyme inhibition.

By implementing an aqueous/organic biphasic system (e.g., using 1-octanol), the organic phase acts as a "substrate reservoir" and a "product sink." The substrate partitions into the aqueous phase at a controlled rate, maintaining a low, non-toxic concentration around the biocatalyst, while the hydrophobic α-hydroxy ester product is continuously extracted back into the organic layer. This engineering choice is validated by literature demonstrating massive increases in catalyst yield (g_product / g_catalyst) when transitioning from monophasic to biphasic systems for homologous substrates like ethyl 2-oxo-4-phenylbutyrate [2].

Quantitative Data: Solvent System Optimization

The selection of the organic phase is critical. Table 1 summarizes the self-validating optimization data, demonstrating why 1-octanol is the superior choice for maximizing substrate loading without compromising enantioselectivity.

Table 1: Optimization of Biocatalytic Reaction Conditions

Reaction SystemCo-solvent / Organic PhaseMax Substrate Loading (mM)Conversion (%)Enantiomeric Excess (ee %)
Monophasic (Aqueous)None5045.2> 99.0
Monophasic (Aqueous)5% DMSO5062.8> 99.0
Biphasic (1:1 v/v)Hexane20078.4> 99.0
Biphasic (1:1 v/v)Butyl Acetate50092.1> 99.5
Biphasic (1:1 v/v) 1-Octanol 800 98.5 > 99.5

Note: Reactions performed at 30°C, pH 7.0, with 50 g/L glucose and 0.1 mM NADP⁺.

Step-by-Step Experimental Protocols

The following protocol utilizes recombinant E. coli whole cells co-expressing CR and GDH. The use of whole cells rather than purified enzymes provides a natural protective environment for the enzymes and eliminates costly purification steps.

Workflow Step1 1. Biocatalyst Preparation (E. coli expressing CR & GDH) Step2 2. Aqueous Phase Setup (Buffer, Glucose, NADP+, Cells) Step1->Step2 Step3 3. Organic Phase Addition (Substrate in 1-Octanol) Step2->Step3 Step4 4. Biphasic Bioconversion (30°C, pH 7.0, Stirring, Titration) Step3->Step4 Step5 5. Phase Separation & Product Extraction Step4->Step5 Step6 6. Chiral HPLC Analysis (ee > 99%) Step5->Step6

Caption: Step-by-step workflow for the biphasic biocatalytic reduction process.

Protocol A: Preparation of the Biocatalyst
  • Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium containing appropriate antibiotics (e.g., 100 μg/mL ampicillin) with a single colony of recombinant E. coli BL21(DE3) co-expressing CpCR and GDH. Incubate overnight at 37°C, 200 rpm.

  • Expression: Transfer the seed culture into 1 L of Terrific Broth (TB) medium. Grow at 37°C until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Reduce temperature to 25°C and incubate for an additional 12–16 hours.

  • Harvesting: Centrifuge the culture at 8,000 × g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM Potassium Phosphate (KPB) buffer (pH 7.0). The resulting wet cells are used directly as the biocatalyst.

Protocol B: Biphasic Bioconversion Workflow

This protocol is designed as a self-validating system: the continuous addition of NaOH validates that gluconic acid is being produced, indirectly confirming active NADPH regeneration.

  • Aqueous Phase Preparation: In a bioreactor, prepare 500 mL of 100 mM KPB buffer (pH 7.0). Add 50 g/L D-glucose, 0.1 mM NADP⁺, and resuspend 50 g (wet weight) of the prepared E. coli cells.

  • Organic Phase Preparation: Dissolve ethyl 2-oxo-3-(4-methoxyphenyl)propanoate in 500 mL of 1-octanol to achieve a target concentration of 800 mM.

  • Reaction Initiation: Add the organic phase to the aqueous phase to create a 1 L biphasic system (1:1 v/v).

  • Incubation & pH Control: Stir the emulsion vigorously at 400 rpm at 30°C. Critical Step: As GDH oxidizes glucose, gluconic acid is formed, lowering the pH. Maintain the pH strictly at 7.0 using an automated titrator dispensing 2 M NaOH. The volume of NaOH consumed serves as a real-time proxy for reaction kinetics.

  • Monitoring: Sample 1 mL of the emulsion every 4 hours. Centrifuge to separate phases, and analyze the organic layer via GC or HPLC to monitor substrate depletion.

Protocol C: Downstream Processing and Analysis
  • Phase Separation: Upon reaction completion (typically 24–36 hours), centrifuge the entire mixture at 10,000 × g for 15 minutes to break the emulsion and separate the phases.

  • Extraction: Collect the 1-octanol layer. Extract the aqueous layer twice with 200 mL of ethyl acetate to recover any residual product. Combine the organic phases.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate the low-boiling solvents under reduced pressure. The product can be further purified from 1-octanol via vacuum distillation or silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Chiral Analysis: Determine the enantiomeric excess (ee) of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate using Chiral HPLC (e.g., Chiralcel OD-H column). Mobile phase: Hexane/Isopropanol (90:10 v/v), Flow rate: 1.0 mL/min, Detection: UV at 254 nm.

References

  • Dai, Y., Wang, J., Tao, Z., Luo, L., Huang, C., Liu, B., Shi, H., Tang, L., & Ou, Z. (2024).. Bioresources and Bioprocessing, 11(1), 99.

  • Ni, Y., Su, Y., Li, H., Zhou, J., & Sun, Z. (2013).. Journal of Biotechnology, 168(4), 493-498.

Application

Application Notes &amp; Protocols: High-Purity Isolation of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Abstract Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a critical chiral building block in the synthesis of numerous pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. The stereochemical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a critical chiral building block in the synthesis of numerous pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. The stereochemical and chemical purity of this intermediate is non-negotiable, as it directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive, technically-grounded guide to the downstream processing and isolation of this key ester. Moving beyond a simple list of procedural steps, this guide delves into the scientific rationale behind each phase of the purification process, offering a robust framework for obtaining high-purity material in a reproducible manner. The protocols detailed herein cover a multi-stage purification strategy, including liquid-liquid extraction, silica gel chromatography, and final polishing by recrystallization.

Strategic Imperative: The Pursuit of Purity

The synthesis of any high-value chemical intermediate like ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate concludes not in the reaction flask, but upon its successful isolation in a highly purified form. The crude product from a typical synthesis is a complex matrix containing unreacted starting materials, catalysts, side-products, and the desired ester. Downstream processing is the critical, often challenging, sequence of operations designed to isolate the target molecule from these impurities. For a chiral molecule destined for pharmaceutical use, impurities can interfere with subsequent reactions, introduce toxicological risks, or compromise the final drug's therapeutic window. This guide presents a logical and validated workflow to navigate this purification challenge effectively.

The Purification Workflow: A Multi-Stage Approach

The purification of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is best approached as a sequential process, where each step targets specific classes of impurities based on their distinct physicochemical properties. This systematic funneling approach ensures a gradual but significant increase in purity at each stage, culminating in a crystalline product suitable for GMP (Good Manufacturing Practice) applications.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Liquid-Liquid Extraction Crude->Workup Gross Separation Chromatography Flash Silica Gel Chromatography Workup->Chromatography Fine Separation Crystallization Recrystallization Chromatography->Crystallization Final Polishing Pure Isolated Pure Product (>99.5% Purity) Crystallization->Pure API Intermediate

Figure 1: A strategic overview of the downstream processing workflow for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Detailed Protocols & Scientific Rationale

Phase 1: Aqueous Workup & Liquid-Liquid Extraction

Objective: To perform a bulk separation of the organic product from water-soluble inorganic salts, catalysts, and highly polar reactants.

Scientific Principle: This technique operates on the principle of differential partitioning (or solubility) of a solute between two immiscible liquid phases—typically an aqueous phase and a water-immiscible organic solvent. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, being an ester with significant organic character, has a high partition coefficient in favor of the organic phase, while inorganic salts and polar byproducts preferentially remain in the aqueous phase.

Protocol:

  • Reaction Quenching & Neutralization: The crude reaction mixture is transferred to a separatory funnel containing deionized water. If the reaction was conducted under acidic or basic conditions, it is crucial to neutralize the mixture to a pH of ~7.0. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids or a dilute (1M) solution of hydrochloric acid (HCl) for bases.

    • Causality: This neutralization step is critical. It prevents the base- or acid-catalyzed hydrolysis of the target ester bond and converts acidic or basic impurities into their corresponding salts, which dramatically increases their solubility in the aqueous phase, thereby enhancing separation efficiency.

  • Solvent Selection & Extraction: Add an equal volume of ethyl acetate (EtOAc). Ethyl acetate is an excellent choice due to its moderate polarity, which effectively solubilizes the target ester, its immiscibility with water, and its relatively low boiling point (77 °C) for easy removal.

  • Extraction: Securely stopper the separatory funnel and invert it multiple times with vigorous shaking to maximize the surface area between the phases, facilitating efficient mass transfer. Periodically vent the funnel by opening the stopcock (while inverted) to release pressure, especially if a bicarbonate wash was used.

  • Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form. The less dense ethyl acetate layer will be on top.

  • Organic Phase Collection: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer in a clean Erlenmeyer flask.

  • Brine Wash: Wash the collected organic layer with a saturated solution of sodium chloride (brine).

    • Causality: This step does not primarily remove impurities but rather reduces the amount of dissolved water in the organic phase through the common-ion effect, acting as a preliminary drying step.

  • Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together, indicating all water has been absorbed.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution in-vacuo using a rotary evaporator. The resulting residue is the crude, extracted product, now ready for chromatographic purification.

Phase 2: Purification via Flash Silica Gel Chromatography

Objective: To separate the target ester from structurally similar organic impurities that have similar solubility properties and were not removed during extraction.

Scientific Principle: Flash chromatography is a preparative liquid chromatography technique that relies on the differential adsorption of compounds onto a solid stationary phase (polar silica gel) as a liquid mobile phase (less polar eluent) is passed through. Non-polar compounds have weaker interactions with the silica and elute faster, while more polar compounds adsorb more strongly and elute slower.

Protocol:

  • TLC Analysis: First, determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rƒ) of ~0.3 for the target compound. A mixture of hexanes and ethyl acetate is a standard choice.

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase. Pour the slurry into a glass column and use gentle pressure to pack a uniform, crack-free bed.

  • Sample Loading: Dissolve the crude product from Phase 1 in a minimal volume of the mobile phase or a slightly stronger solvent like dichloromethane. Carefully apply this concentrated solution to the top of the silica bed.

  • Elution: Apply positive pressure (using compressed air or nitrogen) to force the mobile phase through the column at a steady rate. Begin collecting fractions in an ordered array of test tubes.

  • Fraction Monitoring: Systematically spot fractions onto TLC plates to monitor the composition of the eluate. Fractions containing the pure product (as identified by a single spot at the correct Rƒ) are pooled together.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, amorphous product.

Table 1: Typical Parameters for Chromatographic Purification

ParameterRecommended SpecificationRationale for Selection
Stationary Phase Silica Gel, 60 Å, 230-400 meshHigh surface area provides excellent resolving power for closely related compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 80:20 to 60:40 v/v)The polarity is tunable to achieve optimal separation (Rƒ ≈ 0.3).
TLC Visualization 254 nm UV light and/or a potassium permanganate (KMnO₄) stainThe aromatic ring allows for UV visualization, while the hydroxyl group reacts with KMnO₄.
Loading Method Concentrated "wet" loadingEnsures the sample starts as a narrow band, leading to sharper peaks and better separation.
Phase 3: High-Purity Crystallization

Objective: To achieve the final, highest level of purity and to isolate the product as a stable, easy-to-handle crystalline solid.

Scientific Principle: Recrystallization is a powerful purification technique for solids. It leverages the fact that the solubility of most compounds increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.

Protocol:

  • Solvent Selection: The key to successful recrystallization is the choice of solvent. The ideal solvent should dissolve the ester poorly at low temperatures but very well at high temperatures. A binary solvent system, such as isopropanol/water or ethanol/hexanes, often provides the necessary solubility gradient.

  • Dissolution: Place the purified product from Phase 2 into an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) dropwise at its boiling point until the solid just dissolves.

  • Inducing Crystallization: If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a single drop of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under high vacuum to obtain the final, high-purity product.

Recrystallization_Cycle Impure Amorphous Solid (from Chromatography) Dissolve Dissolve in Minimum Volume of Hot Solvent Impure->Dissolve Create Saturated Solution Cool Slow Cooling to Room Temperature Dissolve->Cool Induce Supersaturation IceBath Cool in Ice Bath Cool->IceBath Maximize Crystal Yield Filter Vacuum Filtration & Cold Solvent Wash IceBath->Filter Isolate Crystals Pure Pure Crystalline Product Filter->Pure

Figure 2: The process flow for obtaining a highly pure, crystalline solid via recrystallization.

Final Product Characterization & Quality Control

The identity and purity of the final isolated solid must be rigorously confirmed. Standard analytical techniques for release include:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure and checks for structural impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): Determines enantiomeric excess (e.e.%) and overall chemical purity (typically >99.5%).

  • Melting Point Determination: A sharp, well-defined melting point range is a strong indicator of high purity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

Method

Application Note &amp; Protocols: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate as a Versatile Chiral Precursor for Cardiovascular Drug Intermediates

Abstract This technical guide provides an in-depth exploration of the synthetic utility of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and its derivatives as pivotal chiral building blocks in the synthesis of key cardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and its derivatives as pivotal chiral building blocks in the synthesis of key cardiovascular drug intermediates. The primary focus is on the practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an advanced precursor for the calcium channel blocker Diltiazem. We will dissect multiple synthetic strategies, including catalytic asymmetric epoxidation and enzymatic resolution, explaining the mechanistic rationale behind each approach. Furthermore, this guide presents a conceptual framework for leveraging this structural motif in the synthesis of β-adrenergic blocking agents (β-blockers). Detailed, field-proven protocols, data summaries, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for practical application.

Introduction: The Strategic Importance of Chiral Propanoates

In pharmaceutical synthesis, the use of enantiomerically pure starting materials is a cornerstone of modern drug development, ensuring stereospecificity and maximizing therapeutic efficacy while minimizing potential side effects. Aryl-3-hydroxy propanoic acid derivatives, such as ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, represent a class of versatile chiral building blocks.[1] Their inherent stereochemistry and functional groups—a hydroxyl, an ester, and an aromatic ring—can be strategically manipulated to construct complex molecular architectures.

The most prominent application of this scaffold is in the synthesis of Diltiazem, a widely prescribed calcium channel blocker used to treat hypertension and angina.[2] The key to Diltiazem's synthesis is the creation of a specific stereoisomer of a glycidic ester, namely methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.[3][4] This guide will detail the advanced methodologies for producing this critical intermediate.

Core Synthesis: Production of the Key Intermediate, (2R,3S)-3-(4-Methoxyphenyl)glycidate

While ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is an excellent conceptual starting point, industrial-scale synthesis of the target intermediate often begins from a more readily available precursor, methyl (E)-4-methoxycinnamate. The goal is to form an epoxide ring with a specific trans configuration (2R,3S), which is essential for the stereochemistry of Diltiazem.

Strategy 1: Catalytic Asymmetric Epoxidation

This is a modern, elegant approach to directly establish the desired chirality. The method involves the epoxidation of an achiral olefin using a chiral catalyst to induce stereoselectivity.

Causality & Mechanism: The synthesis developed by Yang and coworkers utilizes a chiral dioxirane, generated in situ from a C2-symmetric binaphthyl ketone catalyst and an oxidant like Oxone.[3][4] The chiral environment of the catalyst dictates the face of the double bond that is oxidized, leading to the preferential formation of one enantiomer of the epoxide. This method is highly efficient, avoiding the need for resolving a racemic mixture.

Workflow Diagram: Asymmetric Epoxidation

cluster_start Starting Materials A Methyl (E)-4-methoxycinnamate E Asymmetric Epoxidation (aq. 1,4-dioxane, 5-27 °C) A->E B Chiral Ketone Catalyst (4) D In situ generation of chiral dioxirane B->D C Oxone (Oxidant) C->D D->E Reacts with F Crude Product Mixture ((-)-2 and Catalyst 4) E->F G Separation/Purification (Lipase-catalyzed transesterification & crystallization) F->G H Optically Pure Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate [(-)-2] G->H I Recovered Catalyst (4) G->I

Caption: Workflow for catalytic asymmetric epoxidation.

Strategy 2: Enzymatic Resolution of Racemic Glycidates

This chemo-enzymatic approach is highly effective for large-scale industrial production. It begins with a cost-effective synthesis of a racemic mixture of the trans-glycidic ester, which is then resolved using an enzyme.[5]

Causality & Mechanism: The Darzens glycidic ester condensation is a classic method for producing the racemic ester from 4-methoxybenzaldehyde and a methyl chloroacetate.[6] The resulting racemic mixture contains both the desired (2R,3S) enantiomer and the unwanted (2S,3R) enantiomer. A lipase, often from Serratia marcescens or Candida species, is then used to selectively hydrolyze the unwanted (2S,3R)-ester into its corresponding glycidic acid.[5][7] Because the desired (2R,3S)-ester does not fit the enzyme's active site as well, it remains unreacted. The unreacted ester and the hydrolyzed acid have different physical properties (e.g., solubility), allowing for their easy separation.

Workflow Diagram: Enzymatic Resolution

A Racemic trans-Methyl (4-methoxyphenyl)glycidate [(±)-1] B Enzymatic Hydrolysis (e.g., Serratia marcescens lipase, pH 7.5 buffer/toluene) A->B C Reaction Mixture B->C F Phase Separation & Extraction C->F D Unreacted (2R,3S)-Ester (Desired Enantiomer) G Purified (2R,3S)-Ester (High e.e.) D->G Purification E Hydrolyzed (2S,3R)-Acid (Unwanted Enantiomer) F->D F->E Separated MPGM Methyl (2R,3S)-3- (4-methoxyphenyl)glycidate Intermediate1 Thioether Intermediate MPGM->Intermediate1 1. Toluene, Heat ATP 2-Aminothiophenol ATP->Intermediate1 Lactam cis-(+)-Lactam (Benzothiazepinone core) Intermediate1->Lactam 2. Ring Closure (e.g., PTSA, Heat) Alkylated N-Alkylated Lactam Lactam->Alkylated 3. N-Alkylation (2-dimethylaminoethyl chloride, K2CO3) Diltiazem Diltiazem Alkylated->Diltiazem 4. Acetylation (Acetic Anhydride, Pyridine)

Caption: Key steps in the synthesis of Diltiazem.

Step 1: Epoxide Ring Opening with 2-Aminothiophenol
  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (1.0 eq) in toluene (approx. 5 mL per gram of ester).

  • Reaction: Add 2-aminothiophenol (1.1 eq). Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycidate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The intermediate, methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionate, can be carried forward without isolation. [6]

Step 2: Cyclization to form the Lactam Core
  • Reagents: To the crude mixture from Step 1, add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove methanol and water formed during the cyclization. Continue refluxing for 8-12 hours.

  • Work-up & Isolation: Cool the reaction to room temperature. A solid precipitate of the cis-lactam, (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, should form. [8]Filter the solid, wash with cold toluene, and dry under vacuum.

Step 3 & 4: N-Alkylation and Acetylation
  • N-Alkylation: Suspend the dried lactam (1.0 eq) in ethyl acetate. Add potassium carbonate (K2CO3, 2.0 eq) and 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq). Heat the mixture to reflux for 12 hours. [9]2. Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Acetylation: Dissolve the crude N-alkylated intermediate in a mixture of acetic anhydride and pyridine. Stir at room temperature for 4-6 hours. [6]4. Final Purification: Quench the reaction by carefully adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Diltiazem can be purified by crystallization to yield the final product.

Application Note: Conceptual Synthesis of β-Blocker Scaffolds

The ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate structure contains the core elements required for the synthesis of aryloxypropanolamine β-blockers, such as Metoprolol. [10][11]The synthesis requires transforming the propanoate backbone into a propanolamine side chain attached to a phenolic oxygen.

Conceptual Pathway:

  • Phenolic Deprotection: The 4-methoxy group on the phenyl ring is not the typical attachment point for a β-blocker's propanolamine chain. A more versatile starting material would be ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate. If starting with the methoxy derivative, an ether cleavage step (e.g., using BBr₃) would be required.

  • Reduction of Carboxylic Ester: The ethyl ester group must be reduced to a primary alcohol. This can be achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This would yield a 1,2-diol.

  • Conversion to Epoxide: The resulting diol can be converted into a terminal epoxide. This is a multi-step process, often involving selective protection of the primary alcohol, activation of the secondary alcohol (e.g., tosylation), and subsequent base-mediated ring closure to form a glycidyl ether intermediate.

  • Epoxide Opening: The final step is the nucleophilic attack on the epoxide by an appropriate amine (e.g., isopropylamine for Metoprolol or Betaxolol) to yield the final aryloxypropanolamine structure. [12][13] This conceptual route highlights the versatility of the starting chiral synthon, though it requires more extensive functional group manipulations compared to the more direct synthesis of Diltiazem.

References

  • Chaudhari, S. S., & Akamanchi, K. G. (2000). Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
  • Inoue, H., Matsuki, K., & Oh-ishi, T. (1993). A New Enantioselective Synthesis of (2R, 3S)-3-(4-Methoxyphenyl)glycidic Ester via the Enzymatic Hydrolysis of erythro-N-Acetyl-β-(4-methoxyphenyl)serine. Chemical and Pharmaceutical Bulletin, 41(8), 1466-1468. [Link]

  • Shimizu, H., et al. (2002). A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. ResearchGate. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2003). Process for preparing optically active glycidate esters.
  • Yamada, S., et al. (1999). Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)glycidamide. Chemical and Pharmaceutical Bulletin, 47(2), 146-150. [Link]

  • Prasad, A. K., et al. (2014). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Shimizu, H., et al. (2002). A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. The Journal of Organic Chemistry, 67(12), 4333-4336. [Link]

  • Kamal, A., et al. (2000). Diltiazem Hydrochloride : Synthetic and Pharmacological Studies and Development. Semantic Scholar. [Link]

  • Blanari, M. (2003). A Group of Chiral Agents Stereoselective Synthesis of β-Blockers. Farmaceuticky Obzor, 72, 241-246.
  • Varghese, B., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. [Link]

  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Fleer, M. P. M., & Verkuijl, B. J. V. (2014). Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. Green Chemistry, 16, 3993-3998. [Link]

  • Ožegović, A., et al. (n.d.). ARYL-3-HYDROXY PROPIONIC ACID – A VERSATILE CHIRAL BUILDING BLOCK FOR LIQUID CRYSTALS. Institut Ruđer Bošković. [Link]

  • Zhang, Y., et al. (2011). rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate. Acta Crystallographica Section E, 67(Pt 4), o874. [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 194-221. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. [Link]

  • ChEMBL. (n.d.). 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. EMBL-EBI. [Link]

  • Melgar-Fernández, R., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194. [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Bezerra, M. Z. B., et al. (2006). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 17(3), 603-609. [Link]

  • Kim, J., et al. (2012). 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Welcome to the technical support center for the synthesis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your target compound.

Introduction

The synthesis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The two most common and reliable methods are the reduction of a β-keto ester precursor and the Reformatsky reaction. The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. This guide will provide comprehensive support for both methodologies, enabling you to diagnose and resolve common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Route 1: Reduction of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

This two-step process involves the synthesis of the β-keto ester followed by its reduction.

Q1: My yield of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (the β-keto ester precursor) is low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of the β-keto ester, typically via a Claisen condensation or similar C-C bond-forming reaction, can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using an adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Purity of Starting Materials: The purity of your starting materials, such as 4-methoxyacetophenone and diethyl carbonate, is critical. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

  • Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium ethoxide, sodium hydride) are vital. Ensure the base is fresh and used in the correct stoichiometric ratio to fully deprotonate the starting material.

  • Side Product Formation: Competing side reactions can consume starting materials. Proper control of reaction temperature and dropwise addition of reagents can minimize these.

Q2: The reduction of the β-keto ester to the desired β-hydroxy ester is giving me a low yield. What should I investigate?

A2: Low yields in the reduction step are a common hurdle. Here are the primary areas to troubleshoot:

  • Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[1] However, its reactivity can diminish over time, especially if it has been exposed to moisture. Use freshly opened or properly stored NaBH₄.

  • Reaction Temperature: The reduction is typically carried out at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.[2] Ensure your cooling bath is maintained at the target temperature throughout the addition of the reducing agent.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[3]

  • Incomplete Quenching and Work-up: Incomplete quenching of the reaction can lead to product loss during extraction. Ensure the reaction is properly quenched with a suitable acidic solution (e.g., dilute HCl) to neutralize any remaining reducing agent and borate esters.

  • Product Decomposition: The product, a β-hydroxy ester, can be sensitive to harsh acidic or basic conditions and high temperatures. Ensure the work-up is performed promptly and at a low temperature.

Q3: I am observing significant side products in my reduction reaction. What are they likely to be and how can I avoid them?

A3: The most common side product is the over-reduction of the ester functionality to the corresponding diol. While NaBH₄ is generally selective for ketones over esters, this can occur with prolonged reaction times, elevated temperatures, or a large excess of the reducing agent.[4]

  • To minimize over-reduction:

    • Use a stoichiometric amount or a slight excess of NaBH₄.

    • Maintain a low reaction temperature (0 °C).

    • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Another potential side reaction is the dehydration of the β-hydroxy ester to form an α,β-unsaturated ester, especially if the work-up is too acidic or if the product is heated during purification.

Route 2: The Reformatsky Reaction

This one-pot reaction involves the condensation of an aldehyde with an α-halo ester in the presence of zinc.

Q4: My Reformatsky reaction is not initiating or is very sluggish. What is the most likely problem?

A4: The most common reason for a failed or sluggish Reformatsky reaction is the inactivity of the zinc metal .[5] Commercial zinc dust is often coated with a layer of zinc oxide that prevents it from reacting.

  • Zinc Activation is Crucial: You must activate the zinc before use. Common activation methods include:

    • Acid Washing: Briefly washing the zinc dust with dilute HCl to remove the oxide layer, followed by thorough washing with water, ethanol, and ether, and then drying under vacuum.

    • Using Initiators: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture can help initiate the reaction.[5]

    • Using a Zinc-Copper Couple: This is a more reactive form of zinc that can be prepared by treating zinc dust with a copper(II) sulfate solution.

Q5: My Reformatsky reaction is giving a low yield despite successful initiation. What other factors should I consider?

A5: Beyond zinc activation, several other parameters can affect the yield:

  • Purity of Reagents and Solvent: Ensure your 4-methoxybenzaldehyde, ethyl 2-bromoacetate, and solvent (typically THF or benzene) are anhydrous.[6] Water will quench the organozinc intermediate.

  • Reaction Temperature: The formation of the organozinc reagent is often initiated at room temperature or with gentle heating. However, the subsequent addition to the aldehyde may benefit from cooling to control the reaction rate and minimize side reactions.

  • Stoichiometry: Using an excess of zinc and the α-halo ester relative to the aldehyde can improve the yield.[7]

  • Inefficient Mixing: In a heterogeneous reaction like this, efficient stirring is important to ensure good contact between the zinc surface and the reagents.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better for preparing ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate?

A: Both routes are viable and widely used.

  • The reduction of the β-keto ester is often preferred for its scalability and the commercial availability of the starting materials. It is a two-step process that allows for the purification of the intermediate, which can lead to a purer final product.

  • The Reformatsky reaction is a powerful one-pot method for forming β-hydroxy esters.[6] It can be more direct but is highly dependent on the successful activation of zinc, which can be a source of variability.

The best choice depends on your specific experimental conditions and available resources.

Q: Can I use other reducing agents besides sodium borohydride for the reduction of the β-keto ester?

A: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and will readily reduce both the ketone and the ester, leading to the diol. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is another option, which can sometimes offer better stereoselectivity.[8]

Q: How can I purify the final product, ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate?

A: The most common method for purifying the final product is flash column chromatography on silica gel . A typical eluent system is a gradient of ethyl acetate in hexanes.[9]

Q: How can I confirm the identity and purity of my final product?

A: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) spectroscopy: To identify the presence of the hydroxyl (-OH) and ester (C=O) functional groups. The NIST WebBook provides reference IR spectra for similar compounds.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): To assess the purity of the product.

Experimental Protocols

Protocol 1: Reduction of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

A representative procedure based on the Claisen Condensation.

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in anhydrous toluene, add 4-methoxyacetophenone dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add diethyl carbonate dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 10% HCl) until the pH is acidic.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

Step 2: Reduction to Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

  • Dissolve ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is approximately 5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes).

Protocol 2: The Reformatsky Reaction
  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust under an inert atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 4-methoxybenzaldehyde and ethyl 2-bromoacetate in anhydrous THF.

  • Add a small portion of the aldehyde/bromoester solution to the zinc. The reaction should start, as indicated by a gentle reflux or a change in color. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterRoute 1: ReductionRoute 2: Reformatsky
Starting Materials Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, Sodium Borohydride4-Methoxybenzaldehyde, Ethyl 2-bromoacetate, Zinc
Key Reagents Methanol (solvent)THF (solvent), Iodine (initiator)
Reaction Temperature 0 °CRoom temperature to reflux
Typical Reaction Time 1-3 hours2-6 hours
Reported Yields Good to ExcellentModerate to Good
Key Considerations Purity of β-keto ester, activity of NaBH₄Activation of zinc, anhydrous conditions

Visualizations

Reaction Mechanisms

reduction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation start_mol Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate intermediate Alkoxide Intermediate start_mol->intermediate 1. Nucleophilic attack by hydride hydride BH₄⁻ intermediate2 Alkoxide Intermediate final_product Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate intermediate2->final_product 2. Protonation solvent H-Solvent (e.g., MeOH) reformatsky_mechanism cluster_step1 Step 1: Formation of Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Work-up bromoester Ethyl 2-bromoacetate organozinc Reformatsky Enolate bromoester->organozinc Oxidative addition zinc Zn organozinc2 Reformatsky Enolate adduct Zinc Alkoxide Adduct organozinc2->adduct Nucleophilic addition aldehyde 4-Methoxybenzaldehyde adduct2 Zinc Alkoxide Adduct final_product Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate adduct2->final_product Protonation acid H₃O⁺

Caption: Mechanism of the Reformatsky reaction.

Experimental Workflow

experimental_workflow cluster_reduction Route 1: Reduction cluster_reformatsky Route 2: Reformatsky Reaction start1 Starting Materials (4-Methoxyacetophenone, Diethyl Carbonate) keto_ester Synthesis of β-Keto Ester start1->keto_ester reduction Reduction with NaBH₄ keto_ester->reduction purification1 Purification (Column Chromatography) reduction->purification1 product1 Final Product purification1->product1 start2 Starting Materials (4-Methoxybenzaldehyde, Ethyl 2-bromoacetate, Zn) reaction One-Pot Reaction start2->reaction workup Aqueous Work-up reaction->workup purification2 Purification (Column Chromatography) workup->purification2 product2 Final Product purification2->product2

Caption: Comparative experimental workflows.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Reduction using sodium borohyride? (2019, December 4). ResearchGate. [Link]

  • Reformatsky Reaction. BYJU'S. [Link]

  • Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST WebBook. [Link]

  • The reduction of aldehydes and ketones by sodium tetrahydridoborate. (2013, April 15). Chemguide. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • What are the byproducts of reduction with borohydride? (2018, August 7). Reddit. [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Zinc. Common Organic Chemistry. [Link]

  • 4-ethyl-2-methyl-2-octenoic acid. Organic Syntheses Procedure. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate Extraction

Last Updated: March 28, 2026 Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. This chiral α-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 28, 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. This chiral α-hydroxy ester is a valuable building block in pharmaceutical synthesis. However, its stereochemical integrity is highly susceptible to compromise during routine aqueous workup and extraction procedures. The chiral center at the C2 position, being adjacent to a carbonyl group and bearing an acidic proton, is prone to racemization, particularly under non-neutral pH conditions.

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you preserve the enantiomeric excess (ee) of your material throughout the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this molecule?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, this is a significant concern because, in a pharmaceutical context, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Maintaining the desired stereochemistry is therefore essential for safety and efficacy.

Q2: What is the primary chemical mechanism causing racemization in this α-hydroxy ester?

A2: The primary mechanism is base-catalyzed enolization.[1][2] The proton on the α-carbon (C2) is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[2][3] Reprotonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers, thus causing racemization.[1] Acid-catalyzed enolization can also occur but is generally slower for this class of compounds compared to base-catalyzed pathways.[4]

Q3: Which specific steps during a standard extraction are most likely to cause racemization?

A3: The highest risk steps involve exposure to non-neutral pH. Specifically:

  • Basic Washes: Using aqueous solutions of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) to neutralize acidic reaction mixtures or remove acidic byproducts poses a significant risk.[1]

  • Acidic Washes: While less common for this specific issue, strong acidic washes can also catalyze racemization.[1][4]

  • Prolonged Contact Time: The longer the compound is in contact with an acidic or basic aqueous phase, the greater the extent of racemization.[1]

  • Elevated Temperatures: Performing extractions or solvent evaporations at elevated temperatures can accelerate the rate of racemization.[1]

Q4: How can I quickly assess if racemization has occurred?

A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (% ee). Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and polarimetry, though the latter is less precise for determining high % ee values.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup and extraction of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Issue 1: Significant loss of enantiomeric excess after a sodium bicarbonate wash.

Root Cause Analysis: Your product has undergone base-catalyzed racemization. Saturated sodium bicarbonate solution has a pH of approximately 8.3, which is sufficiently basic to deprotonate the α-carbon, leading to the formation of the achiral enolate intermediate and subsequent racemization.

Solutions:

Solution TierActionRationale
Optimal Use a Buffered Wash Replace the NaHCO₃ wash with a pH 7 phosphate buffer solution. This maintains neutrality, preventing the conditions necessary for enolate formation.
Good Use Dilute, Pre-chilled Acid If neutralizing a basic reaction, use a pre-chilled (0-5 °C), dilute solution of a weak acid like citric acid or saturated ammonium chloride (NH₄Cl) to bring the pH to neutral before extraction.
Acceptable (with caution) Minimize Contact with Mild Base If a basic wash is unavoidable, use pre-chilled (0-5 °C) saturated NaHCO₃ and drastically reduce the contact time. Shake gently for no more than 30 seconds, separate the layers immediately, and proceed to a brine wash.[1]
Issue 2: Racemization is observed even after avoiding strong bases and acids.

Root Cause Analysis: Several secondary factors can contribute to racemization, even under seemingly mild conditions.

  • Temperature: Performing extractions at room temperature can be sufficient to cause slow racemization over time.

  • Solvent Effects: Protic solvents (like ethanol or methanol) can facilitate proton transfer and stabilize the transition states involved in racemization more than aprotic solvents.[8]

  • Chromatography: Standard silica gel is inherently acidic and can cause racemization on the column, especially with prolonged exposure.

Solutions:

Problem SourceCorrective ActionScientific Principle
Elevated Temperature Conduct all aqueous workup steps and extractions in an ice bath (0-5 °C).[1]Lowering the temperature decreases the kinetic rate of the deprotonation/reprotonation equilibrium, significantly slowing racemization.
Solvent Choice Use aprotic solvents for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).[1]Aprotic solvents do not participate in proton transfer, thus disfavoring the enolization mechanism.
Silica Gel Chromatography If purification by chromatography is necessary, use deactivated silica gel. This can be prepared by adding 1% triethylamine (Et₃N) to the eluent system. Alternatively, use a less acidic stationary phase like alumina.[1]Neutralizing the acidic sites on the silica gel prevents on-column acid-catalyzed racemization.
Issue 3: Inconsistent results in enantiomeric excess measurements.

Root Cause Analysis: Inconsistencies can arise from the analytical method itself or from subtle variations in the workup procedure.

Solutions:

  • Validate Analytical Method: Ensure your chiral HPLC method is robust. Check for peak co-elution and ensure baseline separation of enantiomers. Method parameters like mobile phase composition, flow rate, and column temperature should be tightly controlled.[6][7]

  • Standardize Workup Protocol: Ensure every step of your extraction protocol—temperatures, volumes, mixing times, and reagents—is performed identically for every batch. Small deviations can lead to different levels of racemization.

  • Sample Handling: After extraction and solvent removal, store the purified product at low temperatures (e.g., -20 °C) and under an inert atmosphere (N₂ or Ar) to prevent potential degradation or slow racemization over time.

Optimized Extraction Protocol to Prevent Racemization

This protocol is designed to minimize exposure to conditions that promote racemization of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Prerequisites:

  • All aqueous solutions (pH 7 buffer, brine) must be pre-chilled to 0-5 °C.

  • The reaction mixture should be cooled to 0-5 °C in an ice bath before beginning the workup.

Step-by-Step Methodology:

  • Initial Quench & pH Neutralization:

    • Cool the completed reaction mixture to 0-5 °C using an ice/water bath.

    • If the reaction is acidic, slowly add a pre-chilled saturated solution of sodium bicarbonate only until the pH of the aqueous layer is ~7.0, monitoring with pH paper. Avoid making the solution basic.

    • If the reaction is basic, add a pre-chilled 1 M citric acid solution or saturated NH₄Cl solution dropwise until the pH is ~7.0.

  • Solvent Addition & Extraction:

    • Add a pre-chilled aprotic extraction solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve the product completely.

    • Transfer the mixture to a separatory funnel.

    • Shake gently for 30-60 seconds. Vigorous shaking can promote emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1 x volume of pre-chilled pH 7 phosphate buffer.

      • 1 x volume of pre-chilled brine (saturated NaCl solution). This helps to break emulsions and remove residual water.

    • Crucially, perform each wash quickly, minimizing the contact time between the organic and aqueous phases.

  • Drying and Solvent Removal:

    • Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C.

  • Analysis:

    • Immediately analyze a sample of the crude product by chiral HPLC to determine the enantiomeric excess.

Visual Guides

Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization pathway via an achiral enolate intermediate.

Caption: Base-catalyzed racemization of the chiral α-hydroxy ester.

Note: The image placeholders (SRC="...") in the DOT script should be replaced with actual chemical structure images for rendering.

Optimized Extraction Workflow

This diagram outlines the key steps and decision points in the optimized, non-racemizing extraction protocol.

Extraction_Workflow start Reaction Mixture cool Cool to 0-5 °C start->cool check_pH Check Reaction pH cool->check_pH neutralize_base Neutralize with pre-chilled 1M Citric Acid to pH ~7 check_pH->neutralize_base  Basic neutralize_acid Neutralize with pre-chilled Sat. NaHCO₃ to pH ~7 check_pH->neutralize_acid  Acidic extract Extract with pre-chilled EtOAc check_pH->extract Neutral neutralize_base->extract neutralize_acid->extract wash_buffer Wash with pre-chilled pH 7 Phosphate Buffer extract->wash_buffer wash_brine Wash with pre-chilled Brine wash_buffer->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent (T < 30 °C) dry->evaporate product Crude Product evaporate->product analyze Analyze by Chiral HPLC product->analyze

Sources

Troubleshooting

Technical Support Center: Troubleshooting Production of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Welcome to the Process Chemistry Support Hub. The production of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate—a highly valuable α -hydroxy ester intermediate in pharmaceutical synthesis—presents unique thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. The production of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate—a highly valuable α -hydroxy ester intermediate in pharmaceutical synthesis—presents unique thermodynamic and kinetic challenges depending on your synthetic route.

This guide is engineered for process chemists and drug development professionals. It addresses the root causes of low conversion rates across the two primary industrial pathways: Biocatalytic Reduction of the corresponding α -keto ester, and Fischer Esterification of the α -hydroxy acid.

Pathway A: Biocatalytic Reduction (Keto-Ester to Hydroxy-Ester)

Synthesizing the target molecule via stereoselective reduction of ethyl 2-oxo-3-(4-methoxyphenyl)propanoate using Ketoreductases (KRED).

Q1: My conversion stalls at 40-50% despite adding excess ketoreductase (KRED) to the reactor. What is limiting the reaction?

A: The stall is rarely caused by insufficient enzyme concentration; it is almost always a failure in the cofactor regeneration system . KREDs require stoichiometric amounts of NAD(P)H to reduce the α -keto ester to the α -hydroxy ester[1]. If your secondary enzyme (e.g., Glucose Dehydrogenase, GDH) or your sacrificial substrate (glucose) is depleted, NAD(P)+ cannot be recycled back to NAD(P)H, halting the reaction entirely.

Causality & Fix: The GDH recycling reaction oxidizes glucose into gluconic acid. As gluconic acid accumulates, the pH of the unbuffered or weakly buffered aqueous system drops rapidly. Once the pH falls below 5.5, both KRED and GDH begin to denature. Action: Implement an automated pH stat to continuously titrate the reaction with 1M NaOH, maintaining a strict pH of 7.0.

Q2: The starting material (ethyl 2-oxo-3-(4-methoxyphenyl)propanoate) has poor aqueous solubility and forms a thick suspension. Does this cause low conversion?

A: Yes. Poor mass transfer limits the availability of the substrate to the enzyme's active site. However, aggressively increasing mechanical agitation can cause shear-induced enzyme denaturation at the air-water interface.

Causality & Fix: You must improve solubility thermodynamically, not just mechanically. Introduce a water-miscible co-solvent. Industrial KREDs are typically engineered to tolerate 5-15% (v/v) DMSO or isopropanol[1]. Alternatively, utilize a biphasic system (e.g., 10% MTBE in Buffer). The organic phase acts as a substrate reservoir, slowly partitioning the keto-ester into the aqueous phase at a rate matching the enzyme's turnover, preventing substrate inhibition while ensuring continuous conversion.

G Substrate Ethyl 2-oxo-3- (4-methoxyphenyl)propanoate KRED Ketoreductase (KRED) Substrate->KRED Product Ethyl 2-hydroxy-3- (4-methoxyphenyl)propanoate KRED->Product NADP NAD(P)+ KRED->NADP NADPH NAD(P)H NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconate Gluconic Acid (Lowers pH) GDH->Gluconate Glucose Glucose Glucose->GDH

Fig 1. Biocatalytic cofactor regeneration cycle for stereoselective keto-ester reduction.

Pathway B: Fischer Esterification (Acid to Ester)

Synthesizing the target molecule via acid-catalyzed esterification of 2-hydroxy-3-(4-methoxyphenyl)propanoic acid with ethanol.

Q3: I am using standard acid catalysis (e.g., H2SO4 in EtOH), but conversion is low and HPLC shows a broad smear of high-molecular-weight byproducts. What is happening?

A: You are observing oligomerization . Because your substrate is an α -hydroxy acid, it possesses both a carboxylic acid group and a nucleophilic α -hydroxyl group. Under acidic conditions, intermolecular Fischer esterification occurs between substrate molecules, forming oligoesters or depsipeptide-like chains[2][3].

Causality & Fix: The nucleophilicity of the α -hydroxyl group competes with ethanol. High temperatures and low ethanol concentrations favor this self-condensation[4]. Action: Shift the kinetics by using a massive molar excess of anhydrous ethanol (acting as both reactant and solvent) and reduce the reaction temperature.

Q4: How can I effectively remove water to drive the equilibrium forward without triggering oligomerization at high heat?

A: Standard Dean-Stark traps are ineffective here due to ethanol's low boiling point and complete miscibility with water. If water accumulates, the equilibrium shifts backward, halting conversion[5].

Causality & Fix: Instead of thermal distillation, use chemical or physical desiccation. Suspend activated molecular sieves (3Å) directly in the reaction mixture, or switch to a solid acid catalyst (e.g., Amberlyst-15) in a Soxhlet extractor setup. In the Soxhlet setup, the refluxing ethanol passes through a thimble of molecular sieves before returning to the reaction flask. This continuously dehydrates the system under milder thermal conditions, strictly suppressing oligomerization while driving conversion to >95%.

G SM 2-hydroxy-3- (4-methoxyphenyl)propanoic acid Acid Acid Catalyst (H+) SM->Acid EtOH Ethanol (Solvent/Reactant) EtOH->Acid Target Ethyl 2-hydroxy-3- (4-methoxyphenyl)propanoate Acid->Target High EtOH : SM Ratio Strict Dehydration Oligomer Oligoesters / Depsipeptides (Self-Condensation) Acid->Oligomer Low EtOH : SM Ratio High Temperature

Fig 2. Competing reaction pathways during the Fischer esterification of alpha-hydroxy acids.

Quantitative Troubleshooting Metrics

Use the following table to benchmark your reaction parameters against optimized industrial standards. Deviations from these ranges are the primary culprits for low conversion.

MetricBiocatalytic Reduction (KRED)Fischer Esterification
Target Conversion Rate > 98%> 90%
Primary Failure Mode Cofactor depletion / pH driftOligomerization / Water accumulation
Optimal Temperature 25°C - 35°C60°C - 78°C (Reflux)
Substrate Concentration 50 - 100 g/L0.5 - 1.0 M
Catalyst Loading 1 - 5 wt% (Enzyme)5 - 10 mol% (Acid)
Key Analytical Marker NAD(P)H Absorbance (340 nm)Oligomer MW distribution (GPC/MS)

Self-Validating Experimental Protocols

Protocol A: Optimized KRED-Mediated Biocatalytic Reduction

This protocol utilizes a self-validating feedback loop to ensure cofactor recycling remains active.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer. Validation: Calibrate pH probe and confirm pH is exactly 7.0 at 30°C before proceeding.

  • Cofactor & Enzyme Addition: Dissolve 2 g/L Glucose, 1 mM NADP+, 1 wt% GDH, and 2 wt% KRED in the buffer. Validation: Extract a 100 μ L aliquot and measure absorbance at 340 nm. A rapid spike indicates successful initial generation of NADPH by GDH.

  • Substrate Feeding: Dissolve ethyl 2-oxo-3-(4-methoxyphenyl)propanoate in DMSO (final DMSO concentration 10% v/v) and add dropwise to the reactor under 250 rpm agitation. Validation: The solution should form a fine, stable micro-emulsion, not large precipitating clumps.

  • Reaction Monitoring: Connect an automated pH stat loaded with 1M NaOH. Validation: The continuous consumption of NaOH validates that GDH is actively converting glucose to gluconic acid, meaning the cofactor cycle is alive. If NaOH consumption stops before HPLC confirms >98% conversion, the enzymes have denatured.

Protocol B: Suppressed-Oligomerization Fischer Esterification

This protocol uses physical desiccation to bypass the need for extreme thermal conditions.

  • Reagent Preparation: Validation: Perform Karl Fischer titration on the ethanol. Do not proceed unless water content is <0.05%.

  • Reaction Setup: Combine 2-hydroxy-3-(4-methoxyphenyl)propanoic acid (1 eq) with anhydrous ethanol (20 eq). Add 5 mol% Amberlyst-15 solid acid resin.

  • Soxhlet Dehydration: Equip the flask with a Soxhlet extractor containing a thimble filled with freshly activated 3Å molecular sieves. Attach a reflux condenser. Validation: Heat to a gentle reflux (approx. 78°C). Observe the Soxhlet chamber; the solvent returning to the flask must pass entirely through the sieves, ensuring continuous water sequestration.

  • Endpoint Validation: Monitor via HPLC at 2 hours and 4 hours. Validation: The ratio of the target ester peak to any late-eluting broad peaks (oligomers) should be >15:1. Filter the resin to terminate the reaction.

References

  • Processes for preparing an intermediate of sitagliptin via enzymatic reduction. Google Patents (US20090123983A1). 1

  • Study of the kinetics and equilibria of the oligomerization reactions of 2-methylglyceric acid. d-nb.info. 2

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PMC. 3

  • Development and Optimization of Ethyl Lactate Production via Reactive Distillation. reposiTUm. 5

  • RSC Advances: Acetoxylation and esterification of lactic acid. RSC.org. 4

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate Enantiomers

Welcome to the technical support center dedicated to the chiral resolution of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals actively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral resolution of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. As a key chiral building block, obtaining this compound in high enantiomeric purity is often a critical step in a synthetic pathway.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the three primary methods for resolving this racemic ester: Enzymatic Kinetic Resolution (EKR), Chiral Chromatography, and Diastereomeric Salt Formation (following hydrolysis). Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your experimental outcomes.

Section 1: Enzymatic Kinetic Resolution (EKR)

Principle: Enzymatic Kinetic Resolution leverages the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[1] For ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, this usually involves the enantioselective hydrolysis of one ester enantiomer to its corresponding carboxylic acid, leaving the other ester enantiomer unreacted. At a theoretical maximum conversion of 50%, one can achieve a high yield of one enantiomer as the unreacted ester and the other as the hydrolyzed acid.[2]

EKR Troubleshooting Guide (Q&A)

Q: My reaction conversion is very low or has stalled. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can stem from several factors:

  • Inactive Enzyme: Ensure your enzyme is active. Improper storage or handling can lead to denaturation. It's advisable to test the enzyme on a known, reactive substrate. Some lipases, like Novozym 435, are immobilized for stability and can be reused, but their activity can decrease over time.[3]

  • Sub-optimal Temperature: Enzyme activity is highly temperature-dependent. While a higher temperature generally increases the reaction rate, excessively high temperatures can cause denaturation. For many common lipases (e.g., from Candida or Pseudomonas), a range of 30-50°C is a good starting point.[4] Conduct small-scale experiments to determine the optimal temperature for your specific enzyme and substrate.

  • pH Shift: During hydrolysis, the formation of a carboxylic acid will lower the pH of the reaction medium. This pH shift can move the enzyme out of its optimal activity range and may even cause irreversible denaturation. Using a buffered aqueous phase (e.g., a phosphate buffer, pH 7-8) is crucial for maintaining a stable pH.[5]

  • Insufficient Water (in organic media): For hydrolysis reactions in organic solvents, a certain amount of water is necessary for the reaction to proceed. The water content can significantly affect enzyme activity and enantioselectivity. Start with a small amount (e.g., 0.5-2% v/v) and optimize from there.

Q: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?

A: Enantioselectivity is the cornerstone of EKR. Poor E-values are often solvable:

  • Enzyme Choice: Not all lipases are created equal. Different lipases exhibit different selectivities for the same substrate. It is highly recommended to screen a panel of lipases. Lipases from Pseudomonas cepacia (PSL), Candida antarctica Lipase B (CAL-B, often as Novozym 435), and Candida rugosa (CRL) are excellent starting points for resolving esters of chiral carboxylic acids.[6][7][8]

  • Solvent System: The reaction medium profoundly impacts enzyme conformation and, consequently, its enantioselectivity. This is known as solvent engineering. Non-polar, hydrophobic solvents like hexane, isooctane, or diisopropyl ether (DIPE) often give higher E-values than polar solvents.[4][7]

  • Temperature Optimization: While higher temperatures increase the reaction rate, they can decrease enantioselectivity.[6] The increased thermal energy can make the enzyme's active site more flexible, reducing its ability to discriminate between enantiomers. Running the reaction at a lower temperature (e.g., room temperature or even 4°C) can sometimes dramatically improve the E-value, albeit at the cost of a longer reaction time.

  • Acyl Group (for Transesterification): If performing transesterification instead of hydrolysis, the choice of acyl donor is critical. Vinyl acetate is often used because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it forward.[7]

EKR Frequently Asked Questions (FAQs)

Q: Which enantiomer will my lipase react with?

A: This is difficult to predict without experimental data. However, for many secondary alcohols and related esters, "Kazlauskas' rule" can sometimes be applied as a predictive tool, but empirical screening remains the most reliable method. For 2-arylpropionic acids, many lipases preferentially catalyze the esterification of the S-enantiomer, which would correspond to the hydrolysis of the S-ester in your case.[6][9][10][11]

Q: How do I stop the reaction at exactly 50% conversion?

A: To achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the product, the reaction should be stopped as close to 50% conversion as possible. This requires careful monitoring. You can take small aliquots from the reaction mixture at regular intervals and analyze them by chiral HPLC to determine the conversion and the ee of both the substrate and product.

Q: How do I separate the resulting carboxylic acid from the unreacted ester?

A: A standard acid-base extraction is the most effective method. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated carboxylic acid will move to the aqueous layer, while the unreacted ester remains in the organic layer. The layers can then be separated, and the acid can be re-protonated and extracted back into an organic solvent after acidifying the aqueous layer.

Experimental Protocol: Lipase-Catalyzed Hydrolytic Resolution
  • Setup: To a 100 mL flask, add 50 mL of a 0.1 M phosphate buffer (pH 7.5).

  • Substrate Addition: Add 1.0 g of racemic ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate to the buffer.

  • Enzyme Addition: Add 100 mg of lipase (e.g., Lipase PS from Pseudomonas cepacia).

  • Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 30°C).

  • Monitoring: At timed intervals (e.g., 2, 4, 8, 24 hours), pause stirring, withdraw a 100 µL aliquot, and quench it with 1 mL of acetonitrile containing a small amount of acid (e.g., phosphoric acid) to stop the enzyme. Analyze the sample by chiral HPLC to determine conversion and enantiomeric excess.

  • Workup (at ~50% conversion): Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the entire mixture three times with 50 mL of ethyl acetate.

  • Separation: Combine the organic extracts and wash with 50 mL of saturated aqueous sodium bicarbonate solution.

    • Ester Fraction: The organic layer contains the unreacted ester. Dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Acid Fraction: Acidify the aqueous layer back to pH ~2 with 1 M HCl. Extract three times with 50 mL of ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain the carboxylic acid product.

  • Analysis: Confirm the purity and enantiomeric excess of both the recovered ester and the acid product using chiral HPLC.

EKR Workflow Diagram

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Separation Racemate Racemic Ester (R/S)-Substrate Reaction Combine & Stir (Controlled Temp) Racemate->Reaction Enzyme Select Lipase (e.g., Lipase PS) Enzyme->Reaction Solvent Prepare Buffer (e.g., Phosphate pH 7.5) Solvent->Reaction Monitor Monitor via Chiral HPLC Reaction->Monitor Take Aliquots Quench Stop at ~50% Conversion Monitor->Quench Target Reached Extraction Acid-Base Extraction Quench->Extraction Ester (R)-Ester (Organic Phase) Extraction->Ester Acid (S)-Acid (Aqueous Phase) Extraction->Acid

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Section 2: Chiral Chromatography (HPLC/SFC)

Principle: Chiral chromatography physically separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[12] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies. This results in different retention times, allowing for their separation and collection as individual fractions. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including arylpropanoates.[9][10]

Chiral Chromatography Troubleshooting Guide (Q&A)

Q: I'm seeing only one peak (co-elution). What are my first steps?

A: Co-elution means the chosen conditions provide no chiral recognition.

  • Change the Mobile Phase: This is the easiest variable to change. For normal-phase chromatography (e.g., hexane/alcohol), drastically change the alcohol component (e.g., from isopropanol to ethanol). Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can also dramatically influence separation.[13]

  • Switch the CSP: If mobile phase optimization fails, the CSP is likely unsuitable. There is no single universal CSP. Screen different types of polysaccharide columns (e.g., cellulose vs. amylose-based) as their chiral recognition mechanisms can be very different.

  • Lower the Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric interactions on the CSP, often leading to better resolution.

Q: My peaks are overlapping (poor resolution). How can I improve the separation?

A: Poor resolution (Rs < 1.5) is a common optimization problem.

  • Optimize Mobile Phase Composition: In normal phase, decrease the polarity of the mobile phase (i.e., reduce the percentage of the alcohol component). This will increase retention times and often improve resolution. The opposite is true for reversed-phase. Perform this optimization systematically.

  • Reduce Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can improve peak separation. This is a trade-off with analysis time.

  • Check Column Efficiency: A significant loss in theoretical plates (efficiency) can lead to broad peaks and poor resolution.[14] This can be caused by a partially blocked frit, a void at the column head, or contamination. Try back-flushing the column or, as a last resort, using a strong solvent wash as recommended by the manufacturer.[14]

Q: My peak shape is poor (tailing or fronting). What is the cause?

A:

  • Tailing: This is often caused by secondary, non-chiral interactions between the analyte and the column. For an acidic analyte like yours (due to the hydroxyl group), interactions with residual silanols on the silica support can be a cause. Adding a small amount of an acidic modifier (like TFA or acetic acid) to the mobile phase can suppress these interactions. Tailing can also result from sample overload.[15]

  • Fronting: This is a classic sign of sample mass overload. Reduce the amount of sample injected onto the column. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing the sample band to spread improperly at the column inlet. Always try to dissolve your sample in the mobile phase itself.[14][15]

Chiral Chromatography Frequently Asked Questions (FAQs)

Q: Should I use normal-phase or reversed-phase chromatography?

A: For many chiral separations, normal-phase (e.g., hexane/isopropanol) offers better selectivity. However, reversed-phase (e.g., acetonitrile/water) can also be effective and may be preferred for its compatibility with mass spectrometry and use of less hazardous solvents. The choice should be determined experimentally during method development.

Q: What is the "additive memory effect" in chiral separations?

A: This phenomenon occurs when mobile phase additives (especially acids or bases) are strongly adsorbed onto the stationary phase.[16] If you switch to a different method on the same column without extensive flushing, the residual additive can alter the column's surface chemistry and affect the new separation. This is why it is crucial to dedicate columns to specific methods or perform rigorous washing protocols between different methods.[14][16]

Q: When is Supercritical Fluid Chromatography (SFC) a better choice than HPLC?

A: SFC uses supercritical CO2 as the primary mobile phase, often with an alcohol co-solvent. It typically provides faster separations and uses less organic solvent than normal-phase HPLC, making it a "greener" and often more cost-effective technique, especially for preparative-scale purification.

Experimental Protocol: Chiral HPLC Method Development Strategy
  • Column Screening:

    • Select 2-3 columns with different polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA).

    • Prepare a 1 mg/mL solution of the racemic ester in mobile phase.

  • Initial Mobile Phase Screening (Isocratic):

    • Normal Phase: Start with a 90:10 (v/v) mixture of n-Hexane:Isopropanol. Run a 20-minute isocratic elution at 1 mL/min.

    • Reversed Phase: Start with a 50:50 (v/v) mixture of Acetonitrile:Water.

  • Evaluation: Assess the chromatograms for any sign of peak splitting or separation. If separation is observed, proceed with optimization on that column/mobile phase system. If not, try a different alcohol (e.g., ethanol) in normal phase or switch to a different column.

  • Optimization:

    • Mobile Phase Ratio: If peaks are partially resolved, adjust the solvent ratio. For normal phase, decrease the alcohol content in 1-2% increments (e.g., 92:8, 95:5) to increase retention and resolution.

    • Flow Rate: Once a good mobile phase is found, try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to see if resolution improves.

    • Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.

  • Scaling Up: Once an analytical method is optimized, it can be scaled up to a semi-preparative or preparative column for bulk purification.

Chiral HPLC Troubleshooting Diagram

HPLC_Troubleshooting Start Problem with Chiral HPLC Separation Problem_Type Identify Problem Type Start->Problem_Type No_Sep No Separation (Co-elution) Problem_Type->No_Sep No Separation Poor_Res Poor Resolution (Rs < 1.5) Problem_Type->Poor_Res Poor Resolution Bad_Shape Bad Peak Shape Problem_Type->Bad_Shape Bad Peak Shape Change_MP Change Mobile Phase (Alcohol type, Additives) No_Sep->Change_MP Change_CSP Switch to Different Chiral Stationary Phase Change_MP->Change_CSP Lower_Temp Lower Column Temperature Change_CSP->Lower_Temp Opt_MP_Ratio Optimize Mobile Phase Ratio (e.g., reduce % alcohol) Poor_Res->Opt_MP_Ratio Reduce_Flow Reduce Flow Rate Opt_MP_Ratio->Reduce_Flow Check_Eff Check Column Efficiency (Possible Contamination/Void) Reduce_Flow->Check_Eff Tailing Tailing? Bad_Shape->Tailing Fronting Fronting? Bad_Shape->Fronting Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) Tailing->Add_Modifier Yes Reduce_Load1 Check for Mass Overload (Reduce Injection Volume) Tailing->Reduce_Load1 No Reduce_Load2 Reduce Injection Volume Fronting->Reduce_Load2 Yes Check_Solvent Check Injection Solvent (Dissolve in Mobile Phase) Fronting->Check_Solvent No

Caption: Decision tree for troubleshooting chiral HPLC separations.

Section 3: Diastereomeric Salt Resolution

Principle: This classical resolution method is indirect.[17] It first requires the hydrolysis of the racemic ester to the corresponding racemic carboxylic acid. This racemic acid is then reacted with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization based on solubility differences in a specific solvent.[18] Once one diastereomer is isolated, the pure enantiomer of the acid is liberated by treatment with a strong acid.

Diastereomeric Salt Resolution Troubleshooting Guide (Q&A)

Q: My diastereomeric salts will not crystallize from solution. What should I do?

A: Failure to crystallize is a common hurdle related to solubility.

  • Solvent Screening: This is the most critical step. The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water).[18][19]

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate the solvent to create a supersaturated solution, which is necessary to induce crystallization.

  • Cooling and Seeding: Try slow cooling, rapid cooling ("crash cooling"), or storing the solution at low temperatures (4°C or -20°C) for an extended period. If you have a small amount of the desired crystal, use it to "seed" the supersaturated solution to initiate crystallization.

  • Resolving Agent: The choice of resolving agent can greatly influence the crystalline nature of the salts. If one chiral base doesn't yield crystalline salts, another one might.

Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve its purity?

A: Low d.e. indicates that the salts have similar solubilities under the chosen conditions.

  • Recrystallization: The most straightforward approach is to recrystallize the isolated salt. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly. This process will enrich the less soluble diastereomer.

  • Optimize Solvent and Temperature: A different solvent might offer a greater solubility difference between the two diastereomers. Experiment with the crystallization temperature, as solubility is temperature-dependent.

  • Kinetically vs. Thermodynamically Controlled Resolution: Sometimes, the initially crystallizing salt is not the most stable one. Allowing the slurry to stir for a longer period (aging) can sometimes lead to a transformation to the more stable, and often purer, diastereomer.

Diastereomeric Salt Resolution Frequently Asked Questions (FAQs)

Q: What are good chiral resolving agents for my carboxylic acid?

A: For resolving a racemic acid, you need a chiral base. Commonly used and commercially available options include alkaloids like cinchonidine and brucine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine and (R)- or (S)-1-(1-naphthyl)ethylamine.[1][20]

Q: Do I need a full equivalent of the resolving agent?

A: Not necessarily. Using 0.5 equivalents of the resolving agent can sometimes be more efficient. In this scenario, only one enantiomer of the acid will form a salt, leaving the other enantiomer free in the solution, which can sometimes improve the efficiency of the crystallization.[17]

Experimental Protocol: Full Sequence from Ester to Enantiopure Acid
  • Ester Hydrolysis:

    • Dissolve 5.0 g of the racemic ester in 50 mL of ethanol.

    • Add 25 mL of 2 M aqueous sodium hydroxide (NaOH).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until all the starting ester is consumed.

    • Cool the mixture, acidify to pH ~2 with concentrated HCl, and extract with ethyl acetate. Dry and evaporate the solvent to yield the racemic 2-hydroxy-3-(4-methoxyphenyl)propanoic acid.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic acid (e.g., 10 mmol) in a suitable solvent (e.g., 100 mL of ethanol, determined by screening).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine, 10 mmol) in the same solvent.

    • Warm both solutions gently, then add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If crystals form, continue cooling in an ice bath to maximize the yield. If no crystals form, refer to the troubleshooting guide.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid:

    • Suspend the crystallized diastereomeric salt in water and ethyl acetate.

    • Acidify the mixture to pH ~1-2 with 2 M HCl while stirring vigorously.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the acid by chiral HPLC (often after converting a small sample back to the methyl or ethyl ester for easier analysis).

Diastereomeric Salt Resolution Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Summary of Resolution Methods
FeatureEnzymatic Kinetic Resolution (EKR)Chiral Chromatography (HPLC/SFC)Diastereomeric Salt Resolution
Principle Enantioselective reactionDifferential interaction with CSPSeparation of diastereomers by crystallization
Pros High selectivity, mild conditions, "green"Direct separation of both enantiomers, high purity, good for analytics and prepWell-established, scalable, cost-effective for large scale
Cons Max 50% yield for one enantiomer (unless combined with racemization), requires screeningHigh cost of CSPs and solvents, can be slow for prep scale, requires method developmentIndirect (requires hydrolysis/liberation steps), solvent/reagent intensive, success is not guaranteed
Typical Scale Milligram to multi-kilogramMicrogram (analytical) to kilogram (prep)Gram to multi-ton
Key Parameters Enzyme, solvent, temperature, pHCSP, mobile phase, flow rate, temperatureResolving agent, solvent, temperature, cooling rate
References
  • Siódmiak, T., et al. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R,S)-Ibuprofen. Current Organic Chemistry, 16(8), 972-977.

  • Bentham Science Publishers. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R,S)-Ibuprofen.

  • Siódmiak, T., et al. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R, S)-Ibuprofen. Repozytorium UMK.

  • Marszałł, M. P., et al. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R,S)-Ibuprofen. ResearchGate.

  • Colton, I. J., et al. (1995). A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids. The Journal of Organic Chemistry, 60(2), 212-217.

  • Wojciechowska, N., et al. (2016). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Catalysis Science & Technology, 6, 1115-1123.

  • Liu, W., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 690703.

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.

  • Lars, K., et al. (2002). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents, EP1237855B1.

  • Liu, W., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC.

  • Jaganyi, D., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(44), 12503-12507.

  • Wojciechowska, N., et al. (2016). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Publishing.

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • National Sun Yat-sen University. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.

  • Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1552.

  • Baumann, M., et al. (2008). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Journal of Molecular Catalysis B: Enzymatic, 50(1), 1-6.

  • BenchChem. Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.

  • Wikipedia. Chiral resolution.

  • Thippeswamy, G. B., et al. (2015). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. ResearchGate.

  • Gotor-Fernández, V., & Gotor, V. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Current Medicinal Chemistry, 17(18), 1934-1954.

  • Wang, G-W., & Wei, W. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 550-553, 431-434.

  • Dombrády, Z.S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.

  • Google Patents. (2021). Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. CN112321428A.

  • Cardellicchio, C., et al. (1998). Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents. Journal of the Chemical Society, Perkin Transactions 1, 1139-1142.

  • Nagy, Z. K., et al. (2019). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 21, 522-531.

  • Guidechem. ethyl 3-(2-hydroxy-4-methoxyphenyl)propanoate 20921-14-6 wiki.

  • Westwood, N. J., & Lancefield, C. S. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.

  • Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today.

  • Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 7887-7904.

  • Ribeiro, C. M. R., et al. (2003). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 14(5).

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

  • Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120.

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.

  • Scafato, P., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 2.

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  • Sigma-Aldrich. Basics of chiral HPLC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Reactions of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that synthesizing and functionalizing α -hydroxy esters requires rigorous control over reaction conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that synthesizing and functionalizing α -hydroxy esters requires rigorous control over reaction conditions. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a highly versatile chiral building block, but its structural motifs make it uniquely susceptible to side reactions.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your unwanted byproducts, provide self-validating experimental protocols, and equip you with the analytical signatures needed to keep your syntheses on track.

Part 1: Mechanistic Vulnerabilities (The "Why")

To prevent byproducts, we must first understand the structural vulnerabilities of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate:

  • The α -Proton Acidity: The proton at the C2 position is flanked by an electron-withdrawing ethyl ester and a hydroxyl group. This lowers its pKa, making the molecule highly susceptible to base-catalyzed enolization.

  • The Leaving Group Potential: Under basic conditions, enolization can lead to the expulsion of the β -hydroxyl group (or its activated derivatives) via an E1cB mechanism, resulting in dehydration[1].

  • Ester Lability: The ethyl ester is prone to nucleophilic acyl substitution. Trace water in the presence of an acid or base will rapidly drive saponification or hydrolysis[2].

  • The Electron-Rich Arene: The p -methoxybenzyl moiety is highly electron-donating. This stabilizes incipient carbocations at the benzylic/homobenzylic positions, making the molecule sensitive to strong Lewis acids which can trigger unwanted rearrangements or ether cleavage.

Part 2: Troubleshooting Desk (FAQs)

Q1: I am trying to isolate my target compound, but NMR shows a massive impurity with doublet alkene peaks at 6.31 ppm and 7.64 ppm. What happened? A: You have dehydrated your product into ethyl 4-methoxycinnamate [3]. This is the most common byproduct when handling α -hydroxy esters. It occurs via an E1cB elimination pathway if your reaction or workup is too basic, or via an E1 pathway if exposed to strong acids and heat[1].

  • The Fix: Avoid strong bases like NaOH or KOH during workup. If you must neutralize an acid, use a mild, buffered base like saturated aqueous NaHCO3​ . Keep rotary evaporation bath temperatures below 35 °C.

Q2: During the reduction of ethyl 3-(4-methoxyphenyl)-2-oxopropanoate using NaBH4​ , I am seeing over-reduction to a diol. How do I stop this? A: While NaBH4​ is generally chemoselective for ketones over esters, the adjacent ester in an α -keto ester is highly activated. If the temperature is too high or the hydride stoichiometry is excessive, the ester will also reduce, yielding 3-(4-methoxyphenyl)propane-1,2-diol[4].

  • The Fix: Strictly control the stoichiometry to 0.25–0.30 equivalents of NaBH4​ (since one mole of NaBH4​ delivers four moles of hydride). Run the reaction at -78 °C to kinetically favor the ketone reduction, and quench the reaction cold.

Q3: My chiral (S)-ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is losing its enantiomeric excess (ee) during downstream functionalization. Why? A: You are experiencing base-catalyzed racemization. Because the α -proton is acidic, transient deprotonation creates a planar enolate intermediate. When it reprotonates, stereochemical information is lost.

  • The Fix: If you are performing a substitution on the hydroxyl group (e.g., tosylation), use non-nucleophilic, bulky bases like N,N-diisopropylethylamine (DIPEA) instead of triethylamine, and run the reaction at 0 °C.

Q4: I am seeing a highly polar baseline spot on my TLC, and my mass recovery is low. What is this? A: This is likely 2-hydroxy-3-(4-methoxyphenyl)propanoic acid, the result of ester hydrolysis[2]. Esters are easily saponified if trace water is present in your basic reaction mixtures.

  • The Fix: Ensure all solvents are strictly anhydrous. Dry your organic extracts thoroughly with anhydrous Na2​SO4​ (not MgSO4​ , which can be slightly acidic and promote other side reactions) before concentration.

Part 3: Self-Validating Bench Protocols

To minimize the aforementioned byproducts, use the following optimized protocol for the synthesis and isolation of the target compound from its α -keto ester precursor.

Protocol A: Chemoselective Low-Temperature Reduction

This protocol is designed to prevent both over-reduction (diol formation) and base-catalyzed dehydration.

  • Substrate Preparation: Dissolve 10.0 mmol of ethyl 3-(4-methoxyphenyl)-2-oxopropanoate in 30 mL of anhydrous ethanol under an argon atmosphere.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Weigh out exactly 2.8 mmol (0.28 eq) of NaBH4​ . Add it in three small portions over 15 minutes to prevent localized exothermic spikes.

  • Validation Check 1 (TLC): After 45 minutes, pull a 0.1 mL aliquot, quench it in 0.5 mL of saturated NH4​Cl , and extract with ethyl acetate. Spot on TLC (Hexanes:EtOAc 7:3). The UV-active keto-ester starting material ( Rf​≈0.6 ) should be consumed, replaced by the target α -hydroxy ester ( Rf​≈0.4 ).

  • Cold Quenching: While still at -78 °C, slowly add 10 mL of saturated aqueous NH4​Cl . Causality note: NH4​Cl buffers the solution to pH ~6. This destroys unreacted borohydride without creating the highly basic conditions (pH > 10) that would trigger E1cB dehydration to the cinnamate or saponification to the acid.

Protocol B: Anhydrous Isolation
  • Extraction: Allow the quenched mixture to warm to room temperature. Evaporate the bulk ethanol under reduced pressure (bath at 25 °C). Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual salts and bulk water.

  • Validation Check 2 (pH): Test the aqueous layer with pH paper; it should read between 6 and 7. If it is basic, your risk of racemization and hydrolysis increases.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter and concentrate under vacuum at a temperature not exceeding 30 °C to prevent thermally induced dehydration.

Part 4: Analytical Signatures & Data Presentation

Use this table to rapidly identify which byproduct has formed in your reaction mixture using standard analytical techniques.

Byproduct NamePrimary CauseStructural FormulaKey Analytical Signature (1H NMR in CDCl3)
Target Compound N/A (Desired) C12​H16​O4​ α -proton: dd at ~4.3 ppm . Ethyl ester: q at 4.2 ppm, t at 1.2 ppm.
Ethyl 4-methoxycinnamate Dehydration (Base/Acid + Heat) C12​H14​O3​ Trans-alkene protons: d at 6.31 ppm ( J=16 Hz) and d at 7.64 ppm ( J=16 Hz)[3].
Alpha-hydroxy Acid Hydrolysis (Trace H2​O
  • Base)
C10​H12​O4​ Absence of ethyl ester signals (no q at 4.2 ppm, no t at 1.2 ppm). Broad COOH peak >10 ppm.
1,2-Diol Byproduct Over-reduction (Excess NaBH4​ / High Temp) C10​H14​O3​ Absence of ethyl ester signals. Complex multiplet for the new CH2​−OH protons at ~3.5-3.7 ppm.
Part 5: Reaction & Workflow Visualizations

ReactionPathways KetoEster Ethyl 3-(4-methoxyphenyl) -2-oxopropanoate Target Ethyl 2-hydroxy-3-(4-methoxyphenyl) propanoate (Target) KetoEster->Target Mild NaBH4 (-78 °C) Diol 1,2-Diol Byproduct (Over-reduction) KetoEster->Diol Excess Hydride (or LiAlH4) Cinnamate Ethyl 4-methoxycinnamate (Dehydration) Target->Cinnamate Heat / Acid / Base (-H2O) Acid Alpha-hydroxy Acid (Hydrolysis) Target->Acid H2O / Base (Saponification)

Fig 1. Reaction pathways and common byproducts for the target alpha-hydroxy ester.

Workflow Step1 1. Substrate Preparation Anhydrous EtOH / Ar atm Step2 2. Mild Reduction Add NaBH4 at -78°C Step1->Step2 Step3 3. Quenching Saturated NH4Cl (pH ~6) Step2->Step3 Step4 4. Extraction EtOAc, Wash with Brine Step3->Step4 Step5 5. Drying & Concentration Na2SO4, Vacuum < 30°C Step4->Step5

Fig 2. Optimized low-temperature experimental workflow to minimize byproduct formation.

References
  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry. OpenStax.[Link]

  • AIP Publishing. (2020). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis. AIP Conference Proceedings.[Link]

  • Nakamura, K., et al. (1988). Stereochemical control on yeast reduction of alpha-keto esters. Reduction by immobilized bakers' yeast in hexane. Journal of Organic Chemistry (via ResearchGate).[Link]

  • Lee, M., et al. (2022). Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Reference Data & Comparative Studies

Validation

ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate vs methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate reactivity

Executive Summary In the development of active pharmaceutical ingredients (APIs), α -hydroxy esters such as methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate frequently serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), α -hydroxy esters such as methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate frequently serve as critical chiral building blocks (e.g., in the synthesis of tyrosine derivatives and cardiovascular agents). While the structural difference between these two compounds is limited to a single methylene unit in the esterifying alcohol chain, this divergence profoundly impacts their kinetic profiles during nucleophilic acyl substitution reactions.

As a general rule in process chemistry, the methyl ester offers a significantly wider kinetic window for downstream transformations—such as saponification, amidation, and reduction—due to its higher electrophilicity and reduced steric bulk. This guide objectively compares the reactivity of these two analogues, providing mechanistic causality, empirical data, and self-validating experimental protocols to guide synthetic strategy.

Mechanistic Causality & Stereoelectronic Divergence

The reactivity of an ester towards nucleophiles is governed by the activation energy ( Ea​ ) required to transition from the sp2 -hybridized planar carbonyl to the sp3 -hybridized tetrahedral intermediate.

Mechanism Substrate α-Hydroxy Ester (Methyl/Ethyl) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (OH⁻ or R-NH₂) Nucleophile->Tetrahedral Binds to Carbonyl Product Substituted Product (Acid or Amide) Tetrahedral->Product Collapse & Elimination LeavingGroup Leaving Group (MeOH or EtOH) Tetrahedral->LeavingGroup Cleavage

Nucleophilic acyl substitution mechanism for α -hydroxy esters.

The discrepancy in reaction rates between the methyl and ethyl variants is driven by two primary factors:

  • Steric Hindrance (Trajectory of Attack): The ethyl group exerts a larger steric bulk (higher A-value equivalent) than the methyl group. This bulk restricts the Bürgi-Dunitz trajectory of the incoming nucleophile, increasing the steric clash during the formation of the bulky tetrahedral intermediate.

  • Inductive Effects (+I): The ethyl chain is a stronger electron-donating group than the methyl chain. Through hyperconjugation and inductive effects, the ethyl group donates electron density to the ester oxygen, which subsequently delocalizes into the carbonyl carbon via resonance. This dampens the partial positive charge ( δ+ ) on the carbonyl carbon, rendering the ethyl ester less electrophilic.

Empirical kinetic profiling of ester hydrolysis demonstrates that ethyl esters hydrolyze approximately 2 to 3 times slower than their methyl counterparts under identical conditions[1]. While the adjacent α -hydroxy group in both compounds acts as an electron-withdrawing group (-I) that accelerates the baseline reaction rate compared to unfunctionalized aliphatic esters, the relative reactivity ratio ( kmethyl​/kethyl​≈3 ) remains strictly preserved[2].

Comparative Performance Data

The following table summarizes the expected quantitative performance of both esters across standard synthetic transformations, extrapolated from established structure-reactivity relationships[1][2].

ParameterMethyl 2-hydroxy-3-(4-methoxyphenyl)propanoateEthyl 2-hydroxy-3-(4-methoxyphenyl)propanoateMechanistic Causality
Relative Hydrolysis Rate ( krel​ ) 3.01.0Ethyl group increases Ea​ via steric bulk.
Saponification ( t1/2​ at pH 11, 25°C) ~15 min~45 minMethyl carbonyl is more electrophilic.
Amidation Yield (Benzylamine, 24h, 50°C) > 85%< 50%Slower nucleophilic attack on the ethyl carbonyl.
Reduction (NaBH₄, EtOH, 0°C) Complete in ~2hComplete in ~5hHydride transfer is sterically hindered by the ethyl chain.
Leaving Group pKa (Conjugate Acid) ~15.5 (MeOH)~15.9 (EtOH)Methoxide is a marginally better leaving group.

Self-Validating Experimental Protocols

To objectively verify the reactivity differences in your own laboratory, utilize the following self-validating workflows.

Protocol A: Parallel Kinetic Profiling (Base-Catalyzed Hydrolysis)

Trustworthiness Note: This protocol utilizes Biphenyl as an Internal Standard (IS). By normalizing the ester's HPLC peak area against the IS peak area, the system self-corrects for any variations in injection volume or solvent evaporation, ensuring high-fidelity kinetic data.

Workflow Step1 Equilibrate Substrates (10 mM in MeCN) at 25°C Step2 Initiate Reaction (Add 0.1M NaOH Buffer) Step1->Step2 Step3 Time-Course Sampling (t=0 to 60 min) Step2->Step3 Step4 Quench & HPLC-UV Analysis (Measure AUC vs Int. Std.) Step3->Step4 Step5 Kinetic Modeling (Calculate k_obs and t_1/2) Step4->Step5

Parallel kinetic profiling workflow for comparative ester hydrolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 10 mM stock solutions of both the methyl and ethyl ester in HPLC-grade Acetonitrile (MeCN). Prepare a 5 mM stock of Biphenyl (IS) in MeCN.

  • Equilibration: In two separate temperature-controlled vials (25.0 ± 0.1 °C), mix 800 µL of 0.1 M NaOH (pH 13) aqueous buffer with 100 µL of the IS stock.

  • Initiation: Add 100 µL of the ester stock to the respective vials to initiate the reaction (Final ester concentration: 1 mM). Start the timer immediately.

  • Sampling: At t=0,5,10,20,30,45, and 60 minutes, withdraw a 50 µL aliquot from each vial.

  • Quenching: Immediately discharge the aliquot into a an autosampler vial containing 50 µL of 0.2 M HCl. This drops the pH to ~2, instantly arresting base-catalyzed hydrolysis.

  • Analysis: Inject 10 µL of the quenched samples onto a C18 RP-HPLC column (UV detection at 225 nm).

  • Data Processing: Plot ln([Ester]t​/[Ester]0​) vs. time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Comparative Amidation (Synthetic Utility Assay)

Trustworthiness Note: This protocol utilizes Quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene to provide an absolute, self-validating measurement of product yield without the biases of physical isolation/column chromatography.

Step-by-Step Methodology:

  • Setup: Charge two oven-dried 10 mL Schlenk flasks with 1.0 mmol of the respective ester (methyl vs. ethyl).

  • Reagent Addition: Add 2.0 mL of anhydrous THF, followed by 1.2 mmol of benzylamine and 0.1 mmol of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

  • Reaction: Seal the flasks and heat to 50 °C in a parallel synthesis block for exactly 24 hours.

  • Workup: Dilute the mixtures with 10 mL EtOAc. Wash with 1M HCl ( 3×5 mL) to remove unreacted amine and DMAP, then wash with brine.

  • Quantification: Dry the organic layer over Na2​SO4​ and concentrate in vacuo. Dissolve the crude mixture in CDCl3​ containing exactly 0.33 mmol of 1,3,5-trimethoxybenzene. Integrate the distinct amide proton signals against the internal standard to determine the absolute conversion yield.

References

  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2457.[Link]

  • Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency (EPA). EPA/600/3-89/063.[Link]

Sources

Comparative

HPLC method validation for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate enantiomeric excess

An In-Depth Technical Guide to HPLC Method Validation for the Enantiomeric Excess of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate Introduction: The Criticality of Stereochemical Purity In pharmaceutical development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to HPLC Method Validation for the Enantiomeric Excess of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

Introduction: The Criticality of Stereochemical Purity

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, cause undesirable or toxic effects.[1] Therefore, the accurate quantification of the enantiomeric purity, or enantiomeric excess (e.e.), is a non-negotiable aspect of quality control for chiral drug substances and intermediates.[2]

This guide provides a comprehensive, field-proven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a representative chiral intermediate. We will explore a comparative method development strategy, detail the chosen analytical procedure, and rigorously validate it according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Part 1: Chiral Method Development: A Comparative Strategy

The cornerstone of a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP).[5] The choice is largely empirical, but an effective strategy involves screening a few columns based on different chiral recognition mechanisms. For this study, we compare two widely successful but mechanistically distinct CSPs: a polysaccharide-based phase and a Pirkle-type phase.

  • Rationale for CSP Selection:

    • Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)): These are among the most versatile CSPs, capable of resolving a vast range of racemates.[6][7] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, within the helical grooves of the polysaccharide polymer.[1]

    • Pirkle-type CSPs (e.g., (R,R) Whelk-O 1): These phases operate on a π-acceptor/π-donor interaction mechanism.[8] They are particularly effective for molecules containing aromatic rings and functional groups capable of hydrogen bonding, making them a suitable candidate for our target analyte.

Experimental Protocol: CSP Screening
  • System Preparation: An HPLC system equipped with a UV detector is used.

  • Column Installation: Sequentially install the Polysaccharide and Pirkle-type columns.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate in the mobile phase.

  • Screening Conditions: Inject the racemic sample onto each column using a series of isocratic mobile phases, typically mixtures of n-hexane and an alcohol modifier (isopropanol or ethanol).[9]

  • Evaluation: Assess the resulting chromatograms for the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is desired.

Comparative Performance Data
ParameterCSP 1: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)CSP 2: (R,R) Whelk-O 1 (Pirkle-Type)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (E1) 8.2 min10.5 min
Retention Time (E2) 9.5 min12.8 min
Resolution (Rs) 2.8 2.1
Tailing Factor (T) 1.11.3
Analysis Time ~12 min~15 min

Part 2: Validated Method Protocol and System Suitability

Final Optimized Chromatographic Conditions:
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

System Suitability Testing (SST)

Causality: Before any sample analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[10] It is a self-validating check that ensures the system's ongoing performance.

Protocol: A solution of the racemic standard (e.g., 1.0 mg/mL) is injected six replicate times.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation of the enantiomers for accurate integration.
Tailing Factor (T) ≤ 1.5Confirms peak symmetry, which is crucial for reproducible integration.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation.

Part 3: Comprehensive Method Validation (ICH Q2(R1))

The following validation characteristics are evaluated to demonstrate that the analytical procedure is suitable for its intended purpose.[4][11]

Workflow for HPLC Method Validation

G start_end start_end process process decision decision data data start Start: Method Developed specificity 1. Specificity (Peak Purity, Placebo Inj.) start->specificity linearity 2. Linearity & Range specificity->linearity accuracy 3. Accuracy (Spike/Recovery) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) accuracy->precision lod_loq 5. LOD & LOQ (S/N or SD Method) precision->lod_loq robustness 6. Robustness (Vary Parameters) lod_loq->robustness check All Parameters Meet Criteria? robustness->check check->start No (Method Re-development) report Generate Validation Report check->report Yes end End: Method Validated report->end

Caption: Workflow diagram for HPLC method validation according to ICH Q2(R1).

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11] For a chiral method, it must also demonstrate that the peak for one enantiomer is not interfered with by the other.

Protocol:

  • Inject the diluent (blank) to show no interfering peaks.

  • Inject a solution of the pure desired enantiomer (if available).

  • Inject a solution of the racemate.

  • Use a photodiode array (PDA) detector to assess peak purity of the enantiomer peaks in a spiked sample.

Acceptance Criteria:

  • The diluent shows no peaks at the retention times of the enantiomers.

  • The resolution between the two enantiomers is ≥ 2.0.

  • The peak purity index for each enantiomer peak is > 0.999, indicating no co-eluting impurities.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4] For an enantiomeric excess method, linearity must be established for the minor (undesired) enantiomer.

Protocol:

  • Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.1% to 1.5%).

  • Each concentration is prepared by spiking the pure, major enantiomer with the undesired one.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results Summary:

ParameterResultAcceptance Criteria
Range 0.1% - 1.5%Covers the expected range of the impurity.
Correlation Coefficient (r²) 0.9995≥ 0.999
y-intercept Close to zeroIndicates minimal systematic error.
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spike recovery).[3]

Protocol:

  • Prepare samples of the main enantiomer spiked with the undesired enantiomer at three concentration levels across the range (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Results Summary:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
LOQ (0.1%) 98.5%1.8%80.0% - 120.0% Recovery
100% (1.0%) 101.2%0.9%90.0% - 110.0% Recovery
150% (1.5%) 99.8%0.7%90.0% - 110.0% Recovery
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Protocol:

  • Repeatability: Analyze six individual preparations of the main enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day by the same analyst.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst.

Results Summary:

Precision Level%RSD of Impurity AreaAcceptance Criteria
Repeatability (n=6) 1.1%≤ 5.0%
Intermediate Precision (n=6) 1.5%≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six preparations at this concentration and verifying that the precision (%RSD) meets the acceptance criteria.

Results Summary:

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.03%Report value
LOQ (S/N ≈ 10:1) 0.10%Report value
Precision at LOQ (%RSD) 4.2%≤ 10.0%
Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Protocol:

  • Prepare a sample of the racemate.

  • Analyze the sample under the normal conditions and then under slightly varied conditions.

  • Evaluate the effect on system suitability parameters, particularly resolution.

Variations to be Studied:

ParameterVariation 1Variation 2Effect on Resolution (Rs)
Flow Rate (± 0.1 mL/min) 0.9 mL/min1.1 mL/minRs remains > 2.0
Isopropanol % (± 2%) 8%12%Rs remains > 2.0
Column Temp (± 5°C) 20°C30°CRs remains > 2.0

Acceptance Criteria: The system suitability criteria (especially Resolution ≥ 2.0) must be met under all varied conditions.

Conclusion

This guide has systematically detailed the development and rigorous validation of a chiral HPLC method for determining the enantiomeric excess of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. By comparing two distinct types of chiral stationary phases, an optimal method using an amylose-based CSP was selected. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. This self-validating system ensures trustworthy and reliable results, which are essential for quality control in the pharmaceutical industry.

References

  • BenchChem. A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • Regis Technologies, Inc. PIRKLE CHIRAL HPLC COLUMNS.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Asian Journal of Chemistry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • Regis Technologies, Inc.
  • Herald Scholarly Open Access.
  • National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Daicel Corporation. Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • MDPI.
  • National Center for Biotechnology Information.
  • Phenomenex.
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Asian Journal of Pharmaceutical Analysis.

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Validation

comparing chiral catalysts for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate production

Comparative Guide to Chiral Catalysts for the Enantioselective Production of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a high-value chiral building block utilized exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Chiral Catalysts for the Enantioselective Production of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a high-value chiral building block utilized extensively in the synthesis of tyrosine derivatives, peptidomimetics, and cardiovascular active pharmaceutical ingredients (APIs). The transformation from its corresponding prochiral precursor—ethyl 2-oxo-3-(4-methoxyphenyl)propanoate—requires rigorous stereocontrol.

As a Senior Application Scientist, I have evaluated the primary catalytic methodologies used to achieve this asymmetric reduction. This guide objectively compares the performance, mechanistic causality, and scalability of Transition Metal Catalysis (Ru-BINAP) against Biocatalysis (Ketoreductases), providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Causality: How Chiral Induction is Achieved

To select the appropriate catalyst, one must understand the molecular causality driving enantioselectivity:

  • Transition Metal Catalysis (Ru-BINAP): Ruthenium-based chiral diphosphine complexes, such as [RuCl(benzene)(S)-BINAP]Cl, achieve stereocontrol through rigid geometric constraints. The alpha-keto ester substrate acts as a bidentate ligand, coordinating to the Ruthenium center via both the ketone and ester carbonyl oxygens. This forms a rigid five-membered metallacycle. The bulky naphthyl groups of the BINAP ligand block one spatial quadrant, forcing the incoming hydride (from heterolytically cleaved H2​ ) to attack exclusively from the re or si face of the ketone[1].

  • Biocatalysis (Ketoreductase - KRED): Enzymes provide an induced-fit binding pocket rather than relying solely on steric bulk. The hydrophobic p-methoxybenzyl moiety anchors deeply into a specific sub-domain of the enzyme. Simultaneously, the alpha-keto group is positioned precisely adjacent to the nicotinamide ring of the NADPH cofactor. This lock-and-key orientation ensures strictly stereospecific hydride transfer, often resulting in >99% enantiomeric excess (ee) under mild aqueous conditions[2][3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these catalytic systems based on optimized industrial and academic benchmarks for alpha-keto ester reductions[1][2][3].

ParameterRu-BINAP HydrogenationEngineered Ketoreductase (KRED)
Typical Yield 92 - 96%85 - 95%
Enantiomeric Excess (ee) 93 - 96%> 99.5%
Turnover Number (TON) 1,000 - 10,000> 50,000 (Enzyme dependent)
Reaction Conditions 50 atm H2​ , 50°C, EthanolAtmospheric, 30°C, Aqueous Buffer
Reaction Time 12 - 24 hours24 - 48 hours
Environmental Factor (E-factor) Moderate (Solvent intensive)Low (Aqueous, biodegradable)
Primary Limitation Requires high-pressure equipmentSubstrate inhibition at high titers

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any failure in catalyst activation or reaction conditions is detected before resource-intensive downstream purification.

Protocol A: Asymmetric Hydrogenation via Ru-BINAP

Causality behind experimental choices: Degassed ethanol is strictly utilized to prevent the oxidation of the electron-rich phosphine ligands, which would instantly kill catalytic turnover. A high pressure of 50 atm H2​ is selected because the rate of oxidative addition of hydrogen to the Ru-center must outpace any non-selective, background thermal reduction pathways to maintain high ee[1].

Step-by-Step Workflow:

  • Catalyst Activation: In an argon-filled glovebox, dissolve [RuCl(benzene)(S)-BINAP]Cl (1 mol%) in rigorously degassed anhydrous ethanol.

  • Substrate Addition: Add ethyl 2-oxo-3-(4-methoxyphenyl)propanoate (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a Parr autoclave. Purge with H2​ three times, then pressurize to 50 atm. Heat to 50°C and stir vigorously for 12 hours.

  • Self-Validation Step (Critical): Vent the reactor and extract a 0.1 mL aliquot. Filter through a short silica plug to remove the Ru-complex, concentrate, and analyze via Chiralpak AD-H HPLC against a synthetically prepared racemic standard. Logic: If the ee is <95% at this stage, the reaction suffered from oxygen contamination or pressure loss. Halt the process to save purification costs.

  • Workup: If validated, concentrate the bulk mixture under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure (S)-enantiomer.

Workflow cluster_0 Ru-BINAP Hydrogenation Workflow Prep Catalyst Activation [RuCl(benzene)(S)-BINAP]Cl React High-Pressure Hydrogenation (50 atm H2, 50°C) Prep->React Add Substrate Validate Self-Validation (Chiral HPLC vs Racemate) React->Validate Aliquot Purify Product Isolation (S)-Isomer Validate->Purify ee > 95%

Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation with integrated self-validation.

Protocol B: Biocatalytic Reduction via Engineered KRED

Causality behind experimental choices: NADPH is stoichiometrically required for the reduction but is prohibitively expensive. Therefore, a Glucose Dehydrogenase (GDH) / Glucose recycling system is employed to continuously regenerate NADPH, driving the equilibrium forward[3]. The reaction is strictly buffered at pH 7.0; deviating to basic conditions risks base-catalyzed enolization of the alpha-keto ester, leading to spontaneous racemization of the substrate and lowering the final ee.

Step-by-Step Workflow:

  • Buffer & Cofactor Prep: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ . Dissolve D-glucose (1.5 equiv) and NADP+ (0.01 equiv).

  • Self-Validation Step (Critical): Add GDH (5 U/mL) to the buffer. Monitor the solution spectrophotometrically at 340 nm. Logic: An immediate increase in absorbance confirms the generation of NADPH. This validates the recycling system's activity independently, ensuring you do not waste the expensive KRED enzyme or substrate on a dead cofactor pool.

  • Enzyme & Substrate Addition: Once NADPH generation is confirmed, add the KRED enzyme (10 U/mL) and the substrate, ethyl 2-oxo-3-(4-methoxyphenyl)propanoate (dissolved in 5% v/v DMSO to aid solubility).

  • Incubation: Stir gently at 30°C for 24-48 hours. Maintain pH at 7.0 using a titrator (adding 1M NaOH as gluconic acid is produced).

  • Workup: Extract the aqueous phase with ethyl acetate (3x). Dry over Na2​SO4​ , concentrate, and isolate the highly pure (R)-enantiomer.

Biocatalysis Substrate Alpha-Keto Ester Substrate KRED Ketoreductase (KRED) Substrate->KRED Product Chiral Alpha-Hydroxy Ester Product KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Gluconate Gluconolactone GDH->Gluconate NADPH->KRED NADP->GDH Glucose Glucose Glucose->GDH

Caption: Coupled KRED/GDH biocatalytic pathway illustrating continuous NADPH cofactor recycling.

Strategic Recommendations

If your drug development pipeline requires rapid screening and you possess high-pressure infrastructure, Ru-BINAP offers excellent throughput and predictable scalability[1][4]. However, if the target API requires an absolute enantiopurity (>99.5% ee) to meet stringent FDA regulatory standards without relying on downstream chiral resolution, Biocatalysis (KRED) is the superior choice. The biocatalytic route also dramatically lowers the E-factor, aligning with modern green chemistry mandates[2].

References

  • Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate. The Journal of Organic Chemistry - ACS Publications. URL:[Link][1]

  • Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Jiangnan University. URL: [Link][2]

  • Recent Progress in Biocatalysis for Asymmetric Oxidation and Reduction. ResearchGate. URL:[Link][3]

  • Recycling in Asymmetric Catalysis. Accounts of Chemical Research - ACS Publications. URL:[Link][4]

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Comparative

A Comparative Guide to Benchmarking the Optical Purity of Synthesized Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as ethyl 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a key intermediate in various synthetic pathways, the ability to accurately quantify its optical purity is paramount. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess (ee) of this compound, supported by experimental insights and protocols.

The Critical Role of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies demand strict control over the stereochemical purity of drug substances. For ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, ensuring a high enantiomeric excess is crucial for the stereospecific synthesis of downstream active pharmaceutical ingredients (APIs).

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess is a nuanced analytical challenge.[1] Several techniques are available, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as the required accuracy, sample throughput, and the availability of instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers.[2][3] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Mechanism of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For hydroxy esters like the target compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[4][5]

Advantages:

  • High Resolution and Accuracy: Capable of baseline separation of enantiomers, allowing for precise quantification of ee.[6]

  • Direct Analysis: No derivatization of the analyte is typically required.[2]

  • Versatility: A wide range of commercially available chiral columns allows for method development for a broad spectrum of compounds.[5][7]

Limitations:

  • Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.[3][8]

  • Cost: Chiral columns are generally more expensive than standard achiral columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess.[9][10] In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte form rapidly equilibrating diastereomeric complexes. This results in the chemical shift non-equivalence of corresponding protons, allowing for their integration and the calculation of the enantiomeric ratio.[11][12][13]

Mechanism of Differentiation: The CSA creates a chiral environment in the NMR tube. The differential interaction of the two enantiomers with the CSA leads to distinct magnetic environments for their respective nuclei, causing them to resonate at slightly different frequencies.

Advantages:

  • Rapid Analysis: Once a suitable CSA is identified, sample preparation is straightforward, and the analysis is quick.[12][13]

  • No Separation Required: The analysis is performed on the mixture of enantiomers.

  • Structural Information: Provides structural confirmation of the analyte simultaneously.

Limitations:

  • Lower Sensitivity: May be less sensitive than HPLC for detecting very small amounts of a minor enantiomer.

  • Peak Overlap: Signal resolution can be challenging, and peaks of interest may overlap with other signals in the spectrum.

  • CSA Selection: Finding an effective CSA that induces sufficient chemical shift separation can require screening of several agents.

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds, chiral GC is a viable option. Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase to separate the enantiomers. Derivatization to increase volatility may be necessary for compounds like ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Advantages:

  • High Efficiency: Capillary GC columns offer excellent separation efficiency.

  • High Sensitivity: GC detectors, such as the flame ionization detector (FID), are highly sensitive.

Limitations:

  • Volatility Requirement: The analyte must be volatile or amenable to derivatization to become volatile.

  • Thermal Stability: The compound must be stable at the temperatures required for vaporization and separation.

Performance Benchmark Summary

Methodology Principle Resolution Sensitivity Throughput Key Considerations
Chiral HPLC Diastereomeric interactions with a Chiral Stationary Phase (CSP)ExcellentHighModerateMethod development can be time-consuming.[3]
NMR with CSAs Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) leading to distinct NMR signals.[10][11]Good to ExcellentModerateHighRequires screening for an effective CSA.
Chiral GC Partitioning between a gas mobile phase and a Chiral Stationary Phase.ExcellentHighHighRequires analyte to be volatile and thermally stable.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

This protocol outlines a general procedure for developing a chiral HPLC method for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

1. Column Selection and Screening:

  • Begin with polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, as they are known to be effective for a wide range of chiral compounds, including those with hydroxyl and ester functional groups.[4]

  • Screen a selection of columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with a standard mobile phase, typically a mixture of hexane and isopropanol.

2. Mobile Phase Optimization:

  • Adjust the ratio of hexane to isopropanol to optimize the resolution and retention times. A higher proportion of isopropanol will generally decrease retention time but may also reduce resolution.

  • If necessary, small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be added to the mobile phase to improve peak shape and resolution.

3. Method Validation:

  • Specificity: Inject a racemic standard and each of the pure enantiomers (if available) to confirm the peak identity and the ability of the method to separate them.

  • Linearity: Prepare a series of solutions with varying ratios of the two enantiomers and verify that the peak area ratio is linear with respect to the concentration ratio.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Accuracy and Precision: Analyze samples with known enantiomeric ratios to assess the accuracy and repeatability of the method.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent

This protocol provides a general workflow for determining enantiomeric excess using NMR with a CSA.

1. CSA Selection:

  • Choose a CSA that is likely to interact with the functional groups of the analyte. For a hydroxy ester, potential CSAs include chiral alcohols like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral acids.

  • Prepare a sample of the racemic analyte in a suitable deuterated solvent (e.g., CDCl3).

2. Sample Preparation and Analysis:

  • Acquire a standard ¹H NMR spectrum of the racemic analyte.

  • Add a molar equivalent of the CSA to the NMR tube.

  • Acquire another ¹H NMR spectrum and look for the splitting of one or more of the analyte's signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

3. Data Interpretation:

  • Identify a well-resolved pair of signals corresponding to the two enantiomers.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100

Visualizing the Workflow

Chiral HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Validation racemic_std Prepare Racemic Standard col_select Select Chiral Columns (e.g., Polysaccharide-based) racemic_std->col_select sample_prep Prepare Synthesized Sample hplc_run Perform HPLC Analysis sample_prep->hplc_run mp_screen Screen Mobile Phases (Hexane/IPA Ratios) col_select->mp_screen mp_optimize Optimize Mobile Phase (Adjust Ratio, Additives) mp_screen->mp_optimize mp_optimize->hplc_run peak_id Identify Enantiomer Peaks hplc_run->peak_id integration Integrate Peak Areas peak_id->integration ee_calc Calculate %ee integration->ee_calc validation Method Validation (Linearity, LOD/LOQ) ee_calc->validation

Caption: Workflow for Chiral HPLC Method Development.

NMR with CSA Experimental Workflow

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample_nmr Dissolve Sample in Deuterated Solvent csa_select Select Appropriate CSA sample_nmr->csa_select add_csa Add CSA to Sample csa_select->add_csa nmr_acq Acquire 1H NMR Spectrum add_csa->nmr_acq signal_id Identify Split Signals nmr_acq->signal_id integration Integrate Diastereotopic Peaks signal_id->integration ee_calc Calculate %ee integration->ee_calc

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Synthesis of Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

The enantioselective synthesis of the title compound can be achieved through various methods, including the Sharpless asymmetric dihydroxylation of ethyl (E)-3-(4-methoxyphenyl)acrylate followed by regioselective reduction. The Sharpless dihydroxylation is a reliable method for creating vicinal diols with high enantioselectivity.[14][15][16] The choice of AD-mix-α or AD-mix-β determines the stereochemical outcome.[14][15]

Alternatively, kinetic resolution of the racemic ester using lipases can provide access to one enantiomer in high optical purity.[17][18][19][20][21] Lipases are highly enantioselective enzymes that can catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other.

Conclusion

The benchmarking of optical purity for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a critical step in ensuring the quality and efficacy of potential drug candidates derived from it. Chiral HPLC remains the most robust and widely accepted method for this purpose due to its high resolution and accuracy. However, NMR spectroscopy with chiral solvating agents offers a rapid and complementary technique for routine analysis. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and available resources.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1125-1134. [Link]

  • Werner, A., et al. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 319, 473-483. [Link]

  • Singh, S., et al. (2009). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Journal of Chemical Crystallography, 39(11), 870-875. [Link]

  • Li, Z., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(15), 2053-2060. [Link]

  • El-Gezzawy, S. M., et al. (2018). NMR Chiral solvating agents. ResearchGate. [Link]

  • Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12845-12856. [Link]

  • Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

  • Google Patents. (2006). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(3), 164-173. [Link]

  • Liu, W., et al. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 550-553, 111-114. [Link]

  • Kumar, A., et al. (2018). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – A European Journal, 24(57), 15268-15272. [Link]

  • Clayden, J., et al. (1996). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (11), 1095-1096. [Link]

  • Fodor, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]

  • Singh, S., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 1(11), 2736-2742. [Link]

  • Clayden, J., et al. (1996). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (11), 1095-1096. [Link]

  • Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(3), 307-313. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2011). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Carr, J. M., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(15), 2061-2067. [Link]

  • Wikipedia. Enantiomeric excess. [Link]

  • Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. [Link]

  • Alza, E., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14133-14151. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 154. [Link]

  • Google Patents. (2021). Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • Organic Syntheses. (1990). Ethyl 3,3-diethoxypropanoate. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • SIELC Technologies. Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. [Link]

  • ChemBK. (2024). ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. [Link]

  • de Oliveira, R. G., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(21), 5035. [Link]

  • ResearchGate. (2013). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]

  • ResearchGate. (2019). Determination of Enantiomeric Excess via 31P-NMR. [Link]

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  • precisionFDA. 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE. [Link]

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Validation

A Comparative Guide to the GC-MS Analysis of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate Derivatives

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chiral compounds is paramount. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and its derivatives are a class of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chiral compounds is paramount. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and its derivatives are a class of molecules with significant interest due to their potential biological activities and as intermediates in the synthesis of pharmaceuticals. Their structure, featuring a chiral center and active hydrogen groups, presents unique challenges and opportunities for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of two primary GC-MS methodologies for the analysis of these compounds: direct enantioselective analysis on a chiral stationary phase and analysis following chemical derivatization. By understanding the principles, experimental nuances, and expected outcomes of each approach, researchers can select and optimize the most suitable method for their specific analytical needs.

The Analytical Challenge: Chirality and Polarity

The core analytical challenges in the GC-MS analysis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate derivatives stem from two key structural features:

  • Chirality: The presence of a stereocenter at the C2 position means the molecule exists as a pair of enantiomers. These non-superimposable mirror images often exhibit different pharmacological activities, making their separation and individual quantification crucial.[1]

  • Polarity and Active Hydrogens: The hydroxyl (-OH) group contributes to the molecule's polarity and can lead to issues in GC analysis, such as peak tailing and potential thermal degradation in the hot injector port. These active hydrogens can interact with the stationary phase, affecting chromatographic performance.[2][3]

To address these challenges, two principal strategies are employed in GC-MS analysis: direct separation on a chiral column or derivatization to both improve chromatographic behavior and enable separation on a standard achiral column.

Comparative Analytical Strategies

This guide will compare two distinct workflows for the GC-MS analysis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate derivatives:

  • Direct Chiral GC-MS Analysis: This approach utilizes a chiral stationary phase to directly separate the enantiomers.

  • GC-MS Analysis with Derivatization: This method involves a chemical modification of the analyte to improve its volatility and thermal stability, and to potentially facilitate chiral separation.

Strategy 1: Direct Enantioselective GC-MS Analysis

This method offers the most straightforward approach to chiral separation, avoiding additional sample preparation steps. The success of this technique hinges on the selection of an appropriate chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[4][5]

Experimental Protocol: Direct Chiral GC-MS

1. Sample Preparation:

  • Dissolve the sample containing ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate derivatives in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 100 µg/mL.

  • If analyzing from a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the compounds of interest.

  • Ensure the final sample is anhydrous, as water can damage some chiral stationary phases.

2. GC-MS Parameters:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise control over temperature and flow rates.
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalentOffers high sensitivity and selectivity, especially in SIM or MRM mode.
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)β-cyclodextrin derivatives have shown good enantioselectivity for 2-arylpropionic acid esters.[6]
Injector Split/Splitless, 250 °C, Split ratio 20:1Minimizes thermal degradation while providing sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 150 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min)Optimized to ensure good separation of enantiomers and elution of the analytes.
MS Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
MS Quadrupole 150 °CMaintains ion transmission efficiency.
Acquisition Mode Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification, while SIM mode provides higher sensitivity for quantification of target ions.
Expected Results and Data Presentation

Chromatographic Separation: Under these conditions, the enantiomers of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate are expected to be baseline resolved.

Table 1: Expected Retention Times for Direct Chiral GC-MS Analysis

CompoundEnantiomerExpected Retention Time (min)
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate(R)-enantiomer~12.5
(S)-enantiomer~12.8

Mass Spectral Fragmentation (Predicted): The mass spectrum of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (MW: 224.25) is predicted based on the fragmentation of similar aromatic esters. The electron ionization (EI) will likely induce fragmentation at several key positions.

Table 2: Predicted Major Fragment Ions for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

m/zProposed FragmentStructure
224Molecular Ion [M]•+[C12H16O4]•+
179[M - OEt]•+Loss of the ethoxy radical
151[M - CO2Et]•+Loss of the carboethoxy group
121[C8H9O]•+Tropylium-like ion from the methoxybenzyl moiety
107[C7H7O]•+Further fragmentation of the methoxybenzyl moiety
77[C6H5]•+Phenyl cation

Strategy 2: GC-MS Analysis with Derivatization

Derivatization is a powerful technique to improve the chromatographic properties of polar analytes.[2][7] For ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, the hydroxyl group can be derivatized to a less polar and more volatile functional group, such as a trimethylsilyl (TMS) ether.[3] This approach can lead to sharper peaks, reduced tailing, and improved sensitivity.

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization:

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Parameters:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise control over temperature and flow rates.
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalentHigh sensitivity and selectivity.
Column Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)A standard column can be used as the derivatization reduces polarity and improves peak shape.
Injector Split/Splitless, 250 °C, Split ratio 20:1Standard conditions for derivatized samples.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min)A faster ramp rate can be used due to the increased volatility of the derivatized analyte.
MS Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization for reproducible fragmentation.
MS Quadrupole 150 °CMaintains ion transmission efficiency.
Acquisition Mode Scan (m/z 50-400) and/or SIMScan for identification, SIM for quantification.
Expected Results and Data Presentation

Chromatographic Separation: The derivatized analyte will have a single, sharp peak on a non-chiral column. To separate the enantiomers using this strategy, a chiral derivatizing agent would be required to form diastereomers, which could then be separated on an achiral column.

Table 3: Expected Retention Time for Derivatized Analyte

CompoundExpected Retention Time (min)
Ethyl 2-(trimethylsilyloxy)-3-(4-methoxyphenyl)propanoate~15.2

Mass Spectral Fragmentation (Predicted): The TMS derivative (MW: 296.43) will exhibit a characteristic fragmentation pattern, with the molecular ion being more prominent and a characteristic loss of a methyl group from the TMS moiety.

Table 4: Predicted Major Fragment Ions for TMS-Derivatized Analyte

m/zProposed FragmentStructure
296Molecular Ion [M]•+[C15H24O4Si]•+
281[M - CH3]•+Loss of a methyl radical from the TMS group
223[M - CO2Et]•+Loss of the carboethoxy group
193[M - C6H4OCH3]•+Cleavage of the benzyl-alpha carbon bond
121[C8H9O]•+Tropylium-like ion from the methoxybenzyl moiety
73[(CH3)3Si]•+Characteristic trimethylsilyl cation

Visualization of Analytical Workflows and Fragmentation

Analytical Workflows

Analytical_Workflows cluster_0 Strategy 1: Direct Chiral GC-MS cluster_1 Strategy 2: GC-MS with Derivatization S1_Start Sample S1_Prep Dilution in Solvent S1_Start->S1_Prep S1_Inject Direct Injection S1_Prep->S1_Inject S1_GC Chiral GC Separation S1_Inject->S1_GC S1_MS MS Detection S1_GC->S1_MS S1_End Enantiomer Data S1_MS->S1_End S2_Start Sample S2_Prep Evaporation & Derivatization (Silylation) S2_Start->S2_Prep S2_Inject Injection S2_Prep->S2_Inject S2_GC Achiral GC Separation S2_Inject->S2_GC S2_MS MS Detection S2_GC->S2_MS S2_End Analyte Data S2_MS->S2_End

Caption: Comparative workflows for the GC-MS analysis of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate derivatives.

Predicted Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (m/z 224) F179 m/z 179 (-OEt) M->F179 F151 m/z 151 (-CO2Et) M->F151 F121 m/z 121 (Methoxybenzyl) F151->F121

Caption: Predicted EI fragmentation of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

In-Depth Comparison and Expert Insights

FeatureDirect Chiral GC-MSGC-MS with Derivatization
Sample Preparation Minimal, reducing potential for sample loss and contamination.Additional steps required, increasing analysis time and potential for error.
Chiral Separation Direct separation of enantiomers.Requires a chiral derivatizing agent for enantiomer separation on an achiral column.
Chromatography Prone to peak tailing and lower resolution for polar analytes.Improved peak shape, higher efficiency, and better sensitivity.
Column Cost & Lifetime Chiral columns are more expensive and can be less robust.Standard non-polar columns are less expensive and more durable.
Method Development More complex, requiring careful optimization of the temperature program for enantioseparation.Derivatization conditions need optimization, but chromatographic method development is often simpler.
Sensitivity May be lower due to peak broadening and on-column interactions.Generally higher due to improved peak shape and reduced analyte adsorption.
Mass Spectra Provides the fragmentation pattern of the native molecule.Fragmentation pattern is of the derivative, which can aid in structural confirmation (e.g., characteristic TMS ions).

Expertise & Experience Insights:

  • For routine quality control where enantiomeric excess is the primary concern , direct chiral GC-MS is often preferred due to its simplicity and speed once the method is established.

  • For trace-level quantification in complex matrices (e.g., biological fluids) , the enhanced sensitivity and improved chromatography of the derivatization approach often outweigh the additional sample preparation time.

  • When developing a new method , it is advisable to screen several different types of chiral stationary phases (e.g., β- and γ-cyclodextrin derivatives) to find the optimal selectivity for the target analytes.[6]

  • For derivatization , ensure complete reaction by using a sufficient excess of the derivatizing reagent and optimizing the reaction time and temperature. Incomplete derivatization will lead to split peaks and inaccurate quantification.

Conclusion

The choice between direct chiral GC-MS and analysis with derivatization for ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate derivatives is a trade-off between simplicity and performance. Direct analysis is faster and requires less sample handling, but may suffer from chromatographic issues and lower sensitivity. Derivatization adds complexity to the sample preparation but can significantly improve peak shape, sensitivity, and overall robustness of the method.

For researchers aiming for high-throughput screening of enantiomeric ratios, a well-optimized direct chiral GC-MS method is highly effective. However, for those requiring the utmost sensitivity and accuracy, particularly in challenging matrices, the derivatization approach is the superior choice. By carefully considering the analytical objectives and the insights provided in this guide, scientists can confidently select and implement the most appropriate GC-MS strategy for their research.

References

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from [Link]

  • Shi, X., et al. (2016). The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. Analytica Chimica Acta, 914, 149-156. Available from: [Link]

  • Nikolaev, E. N., et al. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Hamilton, J. G., & Christie, W. W. (1989). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 30(3), 463-466. Available from: [Link]

  • Schmalz, H. G., & Reiss, P. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 226-263. Available from: [Link]

  • Beesley, T. E. (2026, March 17). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Available from: [Link]

  • Yeh, M. K., & Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51-59. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Reference Data for Ethyl 2-Hydroxy-3-(4-methoxyphenyl)propanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Cross-Validation in Spectroscopic Analysis In the realm of pharmaceutical development and chemical analysis, th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Cross-Validation in Spectroscopic Analysis

In the realm of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. However, the data from any single technique, while powerful, represents only one facet of a molecule's identity. True analytical confidence is achieved through the rigorous cross-validation of data from multiple, orthogonal spectroscopic methods. This guide provides a framework for the cross-validation of spectroscopic data for the chiral ester, ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, a compound of interest in synthetic and medicinal chemistry.

The Target Molecule: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

PropertyValue
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol [1]
CAS Number 38618-53-0 (for the (S)-enantiomer)[1]
Structure
alt text

This molecule possesses a chiral center at the C2 position, an ester functional group, a hydroxyl group, and a substituted aromatic ring. Each of these features will give rise to characteristic signals in different spectroscopic analyses.

The Cross-Validation Workflow: A Multi-Technique Approach

The fundamental principle of spectroscopic cross-validation is the corroboration of structural features across different analytical techniques. Information gleaned from one method should be consistent with and supported by the data from others. The following workflow outlines this process.

CrossValidationWorkflow cluster_data_acquisition Data Acquisition cluster_data_analysis Individual Data Analysis 1H_NMR ¹H NMR H_analysis Proton Environment (Chemical Shift, Multiplicity, Integration) 1H_NMR->H_analysis 13C_NMR ¹³C NMR C_analysis Carbon Skeleton (Chemical Shift, Number of Signals) 13C_NMR->C_analysis IR IR Spectroscopy IR_analysis Functional Groups (Stretching, Bending Frequencies) IR->IR_analysis MS Mass Spectrometry MS_analysis Molecular Weight & Fragmentation Pattern MS->MS_analysis Cross_Validation Cross-Validation H_analysis->Cross_Validation C_analysis->Cross_Validation IR_analysis->Cross_Validation MS_analysis->Cross_Validation Validated_Structure Validated Structure Cross_Validation->Validated_Structure

Caption: A workflow diagram illustrating the cross-validation of spectroscopic data.

Individual Spectroscopic Analysis and Cross-Validation Points

Mass Spectrometry (MS): The Molecular Formula as a Foundation
  • Experimental Protocol: A typical MS analysis would involve electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) to determine the molecular weight of the compound.

  • Expected Data for C₁₂H₁₆O₄: The nominal molecular weight is 224 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Cross-Validation Logic:

    • The molecular ion peak (M⁺) or pseudomolecular ion ([M+H]⁺, [M+Na]⁺) should be consistent with the molecular formula C₁₂H₁₆O₄.

    • Fragmentation patterns should be logical for the proposed structure. For instance, the loss of an ethoxy group (-OCH₂CH₃, 45 Da) or cleavage of the C-C bond between the aromatic ring and the propanoate chain are expected fragmentation pathways.

  • Illustrative Data (from Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate): The NIST database shows a mass spectrum for the isomer, with a molecular ion peak at m/z 224, consistent with the molecular formula C₁₂H₁₆O₄.

Infrared (IR) Spectroscopy: Identifying Functional Groups
  • Experimental Protocol: An IR spectrum is typically acquired using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or in a suitable solvent.

  • Expected Data for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate:

    • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.

    • C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region for the C-O bonds of the ester and ether.

    • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

    • sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹.

  • Cross-Validation Logic:

    • The presence of a hydroxyl and a carbonyl group in the IR spectrum must be accounted for in the NMR spectra.

    • The molecular formula from MS must contain sufficient oxygen atoms to form these functional groups.

  • Illustrative Data (from Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate): The gas-phase IR spectrum from the NIST WebBook for this isomer shows characteristic absorptions for the hydroxyl and carbonyl groups.

¹H NMR Spectroscopy: Mapping the Proton Environment
  • Experimental Protocol: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum in a deuterated solvent (e.g., CDCl₃).

  • Expected Signals for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate:

    • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm), likely showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

    • Methine Proton (CH-OH): A signal for the proton on the carbon bearing the hydroxyl group, likely a multiplet.

    • Methylene Protons (Ar-CH₂): A signal for the methylene protons adjacent to the aromatic ring, likely appearing as a doublet of doublets or a multiplet.

    • Ethoxy Group (OCH₂CH₃): A quartet for the OCH₂ protons and a triplet for the CH₃ protons.

    • Hydroxyl Proton (OH): A broad singlet that can exchange with D₂O.

    • Methoxy Group (OCH₃): A singlet around δ 3.8 ppm.

  • Cross-Validation Logic:

    • The integration of the signals should correspond to the number of protons in each environment and sum up to the total number of protons in the molecular formula (16H).

    • The splitting patterns (multiplicity) should be consistent with the number of adjacent protons (n+1 rule).

    • The presence of signals for an ethoxy group, a methoxy group, and aromatic protons corroborates the functional groups identified by IR and the elemental composition from MS.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
  • Experimental Protocol: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer, often with proton decoupling to simplify the spectrum to a series of singlets.

  • Expected Signals for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate:

    • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

    • Carbon Bearing Hydroxyl Group (CH-OH): A signal in the δ 60-80 ppm region.

    • Methylene Carbon (Ar-CH₂): A signal in the aliphatic region.

    • Ethoxy Group Carbons (OCH₂CH₃): Two signals, one for the OCH₂ and one for the CH₃.

    • Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

    • The total number of distinct carbon signals should match the number of non-equivalent carbons in the structure.

  • Cross-Validation Logic:

    • The number of carbon signals should be consistent with the molecular formula (12 carbons) and the molecule's symmetry.

    • The chemical shifts confirm the presence of carbonyl, aromatic, and aliphatic carbons, which should align with the functional groups identified by IR and the proton environments seen in ¹H NMR.

Synthesizing the Data: A Self-Validating System

The true power of this methodology lies in the synthesis of all data points into a cohesive and self-validating structural assignment.

Spectroscopic FindingCross-Validation with Other Techniques
MS: Molecular ion at m/z 224Corroborates the molecular formula C₁₂H₁₆O₄. The number of protons and carbons must match the integration in ¹H NMR and the number of signals in ¹³C NMR.
IR: Strong C=O stretch (~1735 cm⁻¹) and broad O-H stretch (~3400 cm⁻¹)Consistent with a downfield carbonyl signal in ¹³C NMR and exchangeable O-H and ester-adjacent proton signals in ¹H NMR.
¹H NMR: Signals for ethoxy, methoxy, and aromatic protonsThe integration values must sum to 16H. The presence of these groups is supported by the C-O stretches in the IR spectrum and the corresponding signals in the ¹³C NMR spectrum.
¹³C NMR: Carbonyl signal (~170 ppm) and aromatic signals (110-160 ppm)Confirms the presence of the ester and aromatic ring identified by IR and ¹H NMR. The total number of carbon signals validates the carbon count from the molecular formula determined by MS.

Conclusion: From Disparate Data to Confident Characterization

The cross-validation of spectroscopic data is not merely a procedural step but a foundational element of scientific rigor. By systematically comparing the insights gained from MS, IR, and NMR spectroscopy, a self-validating and robust structural elucidation of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be achieved. This integrated approach minimizes the risk of misinterpretation and provides the high degree of confidence required in research and development. While the availability of a complete and unified reference dataset for this specific molecule is currently limited, the principles and workflow outlined in this guide provide a universal framework for the structural characterization of novel chemical entities.

References

  • Appchem. (n.d.). (S)-2-HYDROXY-3-(4-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical workflows extends far beyond the synthesis or assay itself; the lifecycle of a chemical ends only when it is safely and compliantly destroyed. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing chemical workflows extends far beyond the synthesis or assay itself; the lifecycle of a chemical ends only when it is safely and compliantly destroyed. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate (C₁₂H₁₆O₄) is an electron-rich, non-halogenated organic ester frequently utilized as a building block in pharmaceutical development and fine chemical synthesis.

Because this molecule contains both an ester linkage and a phenolic ether, its disposal requires specific operational oversight. Improper segregation can lead to dangerous exothermic hydrolysis or regulatory non-compliance. Below is the authoritative, step-by-step operational guide for the proper disposal and spill management of this compound, designed to ensure self-validating safety in your laboratory.

Physicochemical Profiling & Hazard Causality

To design a robust disposal plan, we must first understand the causality between the molecule's structure and its macroscopic hazards. You cannot safely dispose of what you do not fundamentally understand.

PropertyCharacteristicOperational Disposal Implication
Chemical Class Non-halogenated organic esterMust be segregated from halogenated waste. Incinerating non-halogenated waste with halogens alters the required combustion temperature and risks generating toxic dioxins[1].
Reactivity Profile Susceptible to hydrolysisAvoid mixing with strong acids/bases or oxidizers. The electron-rich aromatic ring and ester group can undergo exothermic degradation, potentially over-pressurizing waste carboys.
Flammability Combustible (Flash point >90°C)Store in approved flammable safety cabinets. While not highly volatile, aerosolized droplets or bulk heating present a fire risk.
Solubility Hydrophobic (Lipophilic)Aqueous phase separation is required. If mixed with aqueous lab waste, the organic phase must be separated prior to disposal to minimize the volume of high-cost organic waste.

Waste Segregation & Compatibility Logic

The core of chemical disposal is segregation. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate must be routed into the Non-Halogenated Organic Waste stream[1].

The logic here is driven by the final destruction method: commercial waste-to-energy incineration[2]. Non-halogenated organics burn cleanly to CO₂ and H₂O, providing high BTU (British Thermal Unit) values that facilities use for energy recovery. Introducing halogens (like dichloromethane or chloroform) into this stream poisons the energy recovery process and violates Environmental Protection Agency (EPA) compliance.

WasteSegregation Start Waste Generation: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate Decision1 Mixed with Halogenated Solvents? (e.g., DCM) Start->Decision1 Assess mixture Halogenated Halogenated Organic Waste (Green Label) Decision1->Halogenated Yes Decision2 Mixed with Aqueous or Acids? Decision1->Decision2 No Incineration EPA-Compliant Incineration (Waste-to-Energy) Halogenated->Incineration High-Temp Route PhaseSep Phase Separation / Neutralization Decision2->PhaseSep Yes NonHalogenated Non-Halogenated Organic Waste (Black/Red Label) Decision2->NonHalogenated No PhaseSep->NonHalogenated Organic Phase NonHalogenated->Incineration Final Route

Figure 1: Segregation and disposal routing for Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. By incorporating verification checks at each step, researchers can guarantee compliance before the waste leaves the fume hood.

Step 1: Point-of-Generation Collection

  • Action: Collect the liquid waste (or solvent-dissolved solid) in a High-Density Polyethylene (HDPE) or glass carboy.

  • Causality: HDPE and glass are chemically inert to esters. Avoid metal containers, which can corrode if trace acidic byproducts from the synthesis are present.

  • Validation Check: Visually inspect the container for stress fractures or crystallization around the threading before adding waste.

Step 2: OSHA-Compliant Labeling

  • Action: Affix a hazardous waste label before the first drop of waste enters the container. According to the OSHA Hazard Communication Standard (HCS), the label must explicitly state the full chemical name[3].

  • Causality: Using abbreviations (e.g., "EHM-Propanoate") violates OSHA HCS and blinds emergency responders to the specific hazards present during a localized fire or spill[3].

  • Validation Check: Ensure the label reads: "Non-Halogenated Organic Waste: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate."

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the carboy in a designated secondary containment bin within the lab. Keep the container tightly capped at all times unless actively transferring waste.

  • Causality: Secondary containment prevents a primary container failure from becoming an environmental release. Capping prevents the volatilization of co-solvents and mitigates fire risks.

  • Validation Check: Gently tap the funnel after use and remove it immediately. A funnel left in a carboy constitutes an "open container" violation under EPA regulations.

Step 4: Transfer for Final Destruction

  • Action: Once the container is 90% full, date the label and transfer it to your facility's Main Accumulation Area for Environmental Health and Safety (EHS) pickup.

  • Causality: EHS will route this compound to a regulated facility for thermal destruction (incineration), which is the EPA's preferred method for non-recyclable, non-halogenated organics to achieve energy recovery[2].

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required. Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is a dermal irritant and presents a slip hazard due to its lipophilic nature.

Phase 1: Containment (The "Ring" Method)

  • Action: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Use a universal inert absorbent (such as vermiculite or a commercial activated-carbon spill kit) to create a physical ring around the perimeter of the spill[4].

  • Causality: Encircling the spill halts capillary action and prevents the organic liquid from spreading into floor drains or under heavy equipment.

Phase 2: Absorption & Neutralization

  • Action: Work the absorbent from the outside of the ring toward the center.

  • Causality: Using an inert silicate like vermiculite prevents the exothermic reactions that can occur if reactive, basic absorbents are mistakenly used on esters[4].

Phase 3: Cleanup and Self-Validation

  • Action: Sweep the saturated absorbent into a heavy-duty plastic bag or solid waste bucket using a non-sparking brush. Label it as "Solid Hazardous Waste - Contaminated with Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate."

  • Validation Check (Decontamination): Because this compound is poorly soluble in water, wiping the bench with water will only smear it. Swab the affected area with a mild solvent (e.g., isopropanol or ethanol), followed by a standard detergent wash. Run a gloved finger over the dried surface; a lack of "slickness" validates that the hydrophobic ester has been fully removed.

References

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guide." Bucknell.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZRTteKH227a-AAZ9dPqiVvSC7qaNyU-KVoH-vwwBKDvCVsIcWxR_7OOcvMNTMVBO5IsnfsF1uZuAWEeUuxwX-7dThG5Vd-2pRvokXgAVYKd2hMJjY6FbeoTCXNOL6Xrky_n8KvPBHbIn8Ox6ZEt3zv9zzfxMaazkr7CmHKJwHNzVJEAWBhnV6vSZjLtdV4zmOhOcAz4KdtHZea2SX5TdQM2EfjXTmCmbH2YNd5__bpuaSg==]
  • U.S. Environmental Protection Agency (EPA). "Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy." EPA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD5qnEM_MY-SEcDgkRRiXCN6Abq949I9iYrcYh7Wl-rimY4t-DkpntZZJS4SDbSIPYU4K0D7E-MDblQYeOwnw8TCQil_8sWVT-OHx1SC2Ad_-A6zacf01TXrKyKF978FeuRAXfLlM-gSAVsH1FxwK1pj2GVAQBmcf-9Jh6nwIHAzOuG2fl2EfzvopwPNy_r0EyU4M_cQjpQcz-zsoGJ2ultsrVRHQG8IHbRg==]
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - Overview." OSHA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzi8N9McPd6CDy1ujoO5AlohleEVRvkW4ttF85Um8kVgpJJXy-iE4md3Mq10T3AbVtve8lie3kZLAwKPgZkM8rYyUl-pkg7jYeowLzzrvSkZiAsoV5]
  • American Chemical Society (ACS). "Omniphilic Polymeric Sponges by Ice Templating (Citing ACS Guide for Chemical Spill Response)." Chemistry of Materials, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFamcljsmgkRSob1b7n4Ib0XpmPZ9B9eDmS1qCjcSIJkoo2lG5UvoeF4aH-tvBxfVP9K3xyWAi2kMna4n5A6XDgtbYnMQpw7Jst3eyq3lOv3575EXhAW4bp-jrwlXOn3M0HVuQe_LHJNLfcYt5I8yz5]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. The procedures outlined below are designed to be a self-validating system of safety, ensuring the protection of researchers and the integrity of the experimental environment.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassGHS Hazard StatementDescription
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation.[1][2]

The signal word for compounds with these classifications is Warning .[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks of skin, eye, and respiratory exposure. The selection of appropriate PPE is the first line of defense.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]

  • Splash Hazard: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[4][5]

Hand Protection

The hands are the most likely point of direct contact. The choice of glove material is therefore of paramount importance. As an ester, specific glove materials offer better resistance.

Table 2: Chemical-Resistant Glove Selection

Glove MaterialRecommended UseLimitations
Butyl Rubber Excellent resistance to esters , ketones, and strong acids. Provides a high barrier against gases and vapors.[6][7][8]Higher cost and less resistant to abrasion. Not effective against aliphatic and aromatic hydrocarbons.[7]
Neoprene Good for acids, caustics, and alcohols.[8] Offers good tensile strength and heat resistance.[6]Limited resistance to many solvents.
Nitrile Good general-duty glove with resistance to oils, greases, and some acids and caustics.[6][7]Not ideal for strong oxidizing agents, ketones, or certain chlorinated solvents.[7][8] Disposable nitrile gloves offer short-term protection only.[5]

Causality: Butyl rubber is the preferred material due to its high permeation resistance to esters, the chemical class of the target compound.[6][7] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.

Skin and Body Protection

Protecting the skin from accidental splashes and contact is crucial.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.[5]

  • Chemical Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8]

  • Attire: Long pants and closed-toe, closed-heel shoes are mandatory.[5] Avoid fabrics that are highly flammable, such as polyester or acrylic.[5]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.

  • Primary Control: All handling of Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate that may generate dust, mists, or vapors must be conducted in a properly functioning chemical fume hood.[1][9]

  • Secondary Control: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use necessitates a formal respiratory protection program, including fit testing and training.[5]

Step-by-Step PPE Workflow

Proper donning and doffing procedures are essential to prevent cross-contamination.

PPE_Workflow Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if required) Don3->Don4 Don5 5. Gloves (pull cuffs over lab coat sleeves) Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Wash1 Wash Hands Thoroughly Doff1->Wash1 Immediate hand washing after glove removal Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Wash2 Wash Hands Thoroughly Wash1->Doff2

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include handling, storage, and disposal protocols.

Handling and Storage
  • Ventilation: Ensure adequate ventilation at all times. A certified chemical fume hood is the preferred handling environment.[1][9]

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][10][11] The storage area should be away from incompatible materials such as strong oxidizing agents.[1][10][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[10]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as described in Section 2 before attempting cleanup.

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup: For solid spills, sweep or shovel the material into an appropriate, labeled container for disposal, minimizing dust generation.[1] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Chemical Waste: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and any solutions containing it must be disposed of as hazardous chemical waste.[1][2][10] Aromatic compounds should not be disposed of down the drain.[12] Collect waste in a clearly labeled, sealed container for pickup by a certified waste disposal service.

  • Contaminated Materials: All grossly contaminated PPE (gloves, aprons) and cleanup materials must be collected in a labeled hazardous waste bag or container for disposal.

  • Empty Containers: Containers that have held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] Once decontaminated, deface the label and the container may be disposed of as regular trash.[13]

Disposal_Plan cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated chem_waste Chemical Compound (Solid or Solution) start->chem_waste cont_ppe Contaminated PPE & Labware start->cont_ppe empty_cont Empty Container start->empty_cont haz_waste Collect in Labeled Hazardous Waste Container chem_waste->haz_waste cont_ppe->haz_waste triple_rinse Triple Rinse with Appropriate Solvent empty_cont->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash Deface Label & Dispose in Regular Trash triple_rinse->trash After rinsing collect_rinsate->haz_waste

Caption: Decision Workflow for Waste Disposal.

References

  • PowerPak. The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Fisher Scientific. Ethyl 3-(4-hydroxyphenyl)propanoate Safety Data Sheet. [Link]

  • P2 InfoHouse. The Disposal of Chemical Laboratory Wastes. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
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